molecular formula C21H24O10 B1679979 Nothofagin CAS No. 11023-94-2

Nothofagin

Numéro de catalogue: B1679979
Numéro CAS: 11023-94-2
Poids moléculaire: 436.4 g/mol
Clé InChI: VZBPTZZTCBNBOZ-VJXVFPJBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nothofagin has been reported in Aspalathus linearis with data available.
a dihydrochalcone

Propriétés

IUPAC Name

3-(4-hydroxyphenyl)-1-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O10/c22-8-14-17(27)19(29)20(30)21(31-14)16-13(26)7-12(25)15(18(16)28)11(24)6-3-9-1-4-10(23)5-2-9/h1-2,4-5,7,14,17,19-23,25-30H,3,6,8H2/t14-,17-,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBPTZZTCBNBOZ-VJXVFPJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401027257
Record name (1S)-1,5-Anhydro-1-{2,4,6-trihydroxy-3-[3-(4-hydroxyphenyl)propanoyl]phenyl}-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11023-94-2
Record name Nothofagin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=11023-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-1,5-Anhydro-1-{2,4,6-trihydroxy-3-[3-(4-hydroxyphenyl)propanoyl]phenyl}-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Nothofagin: A Technical Guide to its Discovery, Natural Sources, and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nothofagin, a dihydrochalcone C-glucoside, has emerged as a molecule of significant interest in the scientific community. Initially discovered in the heartwood of the New Zealand red beech, Nothofagus fusca, it is also a notable constituent of the increasingly popular herbal tea, rooibos (Aspalathus linearis). This technical guide provides a comprehensive overview of the discovery and natural sources of this compound, alongside detailed experimental protocols for its extraction, isolation, and quantification. Furthermore, this document elucidates the molecular mechanisms underlying this compound's recognized anti-inflammatory properties, with a particular focus on its role as a modulator of the NF-κB signaling pathway through the inhibition of calcium influx. Quantitative data are presented in structured tables for clarity, and key molecular pathways and experimental workflows are visualized using detailed diagrams.

Discovery and Natural Sources

This compound (2',4,4',6'-Tetrahydroxy-3-C-β-D-glucopyranosyldihydrochalcone) was first identified in 1967 by Hillis and Inoue from the heartwood of the New Zealand red beech, Nothofagus fusca[1][2][3]. For a considerable time, this remained its only known natural source. More recently, this compound has been identified as a significant flavonoid in the South African plant Aspalathus linearis, commonly known as rooibos[4][5]. While present in both fermented ("red") and unfermented ("green") rooibos, its concentration is substantially higher in the unfermented leaves[6].

Quantitative Data on this compound Content

The concentration of this compound in its natural sources can vary depending on factors such as the specific plant cultivar, growing conditions, and processing methods. The following table summarizes available quantitative data.

Natural SourcePlant PartProcessingThis compound Content ( g/100g dry weight)Reference
Aspalathus linearisLeavesUnfermented (Green)0.2 - 0.5[6]
Aspalathus linearisLeavesFermented (Red)~0.07 (calculated from 10x less than green)[4]
Nothofagus fuscaHeartwoodNot ApplicableNot explicitly quantified in available literature[1][2][3]

Physicochemical Properties

This compound is a C-linked phloretin glucoside, a structural characteristic that imparts significant stability against enzymatic hydrolysis compared to more common O-linked glycosides[4].

PropertyValueReference
Molecular Formula C₂₁H₂₄O₁₀[1]
Molar Mass 436.41 g/mol [1]
Class Dihydrochalcone, C-glucoside[1][4]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound, as well as a key biological assay for evaluating its anti-inflammatory activity.

Extraction and Isolation of this compound from Nothofagus fusca Heartwood

The following protocol is based on established methods for the extraction of polyphenols from wood, adapted for the specific isolation of this compound.

Objective: To extract and isolate pure this compound from the heartwood of Nothofagus fusca.

Materials:

  • Nothofagus fusca heartwood shavings

  • Methanol (analytical grade)

  • Ethyl acetate (analytical grade)

  • n-Butanol (analytical grade)

  • Formic acid (0.1% aqueous solution)

  • Silica gel for column chromatography

  • High-Performance Countercurrent Chromatography (HPCCC) system

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) system

Protocol:

  • Extraction:

    • Air-dry the Nothofagus fusca heartwood shavings at room temperature.

    • Grind the dried shavings to a fine powder.

    • Perform a Soxhlet extraction with methanol for 24 hours to obtain a crude extract.

    • Evaporate the methanol under reduced pressure to yield the crude methanolic extract.

  • Preliminary Fractionation (Column Chromatography):

    • Dissolve the crude extract in a minimal amount of methanol.

    • Adsorb the extract onto a small amount of silica gel.

    • Prepare a silica gel column packed in ethyl acetate.

    • Apply the extract-adsorbed silica gel to the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with ethyl acetate and gradually introducing methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

  • Purification by High-Performance Countercurrent Chromatography (HPCCC):

    • Prepare a two-phase solvent system of ethyl acetate:n-butanol:0.1% aqueous formic acid (8:2:10, v/v/v).

    • Dissolve the this compound-containing fractions from column chromatography in the solvent system.

    • Inject the sample into the HPCCC system.

    • Perform the separation and collect fractions corresponding to the this compound peak.

  • Final Purification (Semi-preparative HPLC):

    • Pool the this compound-rich fractions from HPCCC and evaporate the solvent.

    • Dissolve the residue in the HPLC mobile phase.

    • Inject the sample onto a semi-preparative C18 HPLC column.

    • Elute with a suitable gradient of acetonitrile and water (with 0.1% formic acid).

    • Collect the pure this compound peak and confirm purity by analytical HPLC-DAD.

Experimental Workflow for this compound Extraction and Isolation

G cluster_extraction Extraction cluster_fractionation Preliminary Fractionation cluster_purification Purification heartwood Nothofagus fusca Heartwood Shavings grinding Grinding heartwood->grinding soxhlet Soxhlet Extraction (Methanol) grinding->soxhlet evaporation1 Evaporation soxhlet->evaporation1 crude_extract Crude Methanolic Extract evaporation1->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom nothofagin_fractions This compound-Enriched Fractions column_chrom->nothofagin_fractions hpccc HPCCC nothofagin_fractions->hpccc hplc Semi-preparative HPLC hpccc->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: Workflow for the extraction and isolation of this compound.

Quantification of this compound by HPLC-DAD

Objective: To quantify the concentration of this compound in a plant extract.

Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or equivalent with a Diode Array Detector (DAD).

  • Column: Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-12 min: 5-30% B

    • 12-15 min: 30-90% B

    • 15-17 min: 90% B

    • 17-18 min: 90-5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 288 nm.

Protocol:

  • Standard Preparation: Prepare a stock solution of pure this compound in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve a known weight of the dried plant extract in methanol. Filter the solution through a 0.45 µm syringe filter.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Integrate the peak area of this compound in the chromatograms. Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples using the regression equation from the calibration curve.

NF-κB (p65) Nuclear Translocation Assay by Immunofluorescence

Objective: To determine the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in response to an inflammatory stimulus.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line.

  • Cell culture medium and supplements.

  • This compound stock solution (in DMSO).

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as an inflammatory stimulus.

  • 4% Paraformaldehyde (PFA) in PBS.

  • 0.1% Triton X-100 in PBS.

  • Blocking buffer (e.g., 5% BSA in PBS).

  • Primary antibody: Rabbit anti-NF-κB p65.

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488).

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.

  • Fluorescence microscope.

Protocol:

  • Cell Culture and Treatment:

    • Seed HUVECs onto glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 30 µM) or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) or TNF-α (10 ng/mL) for 30 minutes. Include an unstimulated control group.

  • Immunofluorescence Staining:

    • Wash the cells twice with ice-cold PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-NF-κB p65 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm in a statistically significant number of cells for each condition.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory effects being particularly well-documented.

Anti-inflammatory Activity

This compound has been shown to ameliorate various inflammatory responses. It can suppress the production of pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6)[5]. Furthermore, it has demonstrated efficacy in reducing vascular inflammation[5].

Inhibition of NF-κB Signaling Pathway

The primary mechanism underlying the anti-inflammatory effects of this compound is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound downregulates the translocation of the NF-κB p65 subunit to the nucleus by blocking calcium influx[5].

Signaling Pathway of this compound-mediated NF-κB Inhibition

G cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus LPS / TNF-α receptor Receptor (e.g., TLR4) stimulus->receptor ca_channel Calcium Channel receptor->ca_channel Activates ca_influx Calcium Influx ca_channel->ca_influx ikk IKK Complex ca_influx->ikk Activates ikb IκB ikk->ikb Phosphorylates p_ikb P-IκB nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocation nfkb_ikb NF-κB IκB nfkb_ikb->nfkb Releases ub_ikb Ub-IκB p_ikb->ub_ikb Ubiquitination proteasome Proteasome ub_ikb->proteasome Degradation degraded_ikb Degraded IκB proteasome->degraded_ikb gene_transcription Gene Transcription nfkb_nuc->gene_transcription Induces pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) gene_transcription->pro_inflammatory_genes This compound This compound This compound->ca_channel Inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a promising natural compound with well-defined anti-inflammatory properties. Its presence in both a traditional botanical source, Nothofagus fusca, and a widely consumed herbal tea, Aspalathus linearis, makes it an accessible subject for further research and development. The detailed protocols and mechanistic insights provided in this technical guide are intended to facilitate and accelerate future investigations into the therapeutic potential of this compound. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to explore its efficacy in preclinical models of inflammatory diseases.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Nothofagin: Chemical Structure and Properties

This compound is a dihydrochalcone, specifically a C-linked phloretin glucoside, predominantly found in rooibos (Aspalathus linearis) and New Zealand red beech (Nothofagus fusca)[1]. This phenolic compound is recognized for its significant antioxidant properties and a range of other biological activities, making it a molecule of interest for therapeutic applications[1]. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological activities, and relevant experimental protocols.

Chemical Structure and Identification

This compound is structurally identified as 2',4,4',6'-Tetrahydroxy-3-C-β-D-glucopyranosyldihydrochalcone[1]. It is a C-glucoside linked to a dihydrochalcone structure[2].

A summary of its chemical identifiers is presented in the table below.

IdentifierValueSource
IUPAC Name 3-(4-hydroxyphenyl)-1-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]propan-1-one[3]
CAS Number 11023-94-2[1][3][4][5]
Molecular Formula C21H24O10[1][3][5]
SMILES C1=CC(=CC=C1CCC(=O)C2=C(C=C(C(=C2O)[C@H]3--INVALID-LINK--CO)O)O">C@@HO)O)O)O[3]
ChEMBL ID CHEMBL4082869[1][3]
PubChem CID 21722188[1][3]

Physicochemical Properties

This compound is a white to off-white solid powder[6]. A summary of its key physicochemical properties is provided below.

PropertyValueSource
Molecular Weight 436.41 g/mol [1][4][5][6]
Physical Description Powder[4]
Solubility Soluble in DMSO, Pyridine, Methanol, and Ethanol[4][5]
Storage Conditions Short term at 0°C, long term at -20°C, desiccated[5]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied.

Antioxidant Activity: this compound is a potent phenolic antioxidant[1]. Its antioxidant capacity has been evaluated in various assays. The table below summarizes its IC50 values from a study comparing it with other flavonoids.

AssayCompoundIC50 (μM)Source
ABTS Radical Cation Scavenging This compound4.04[7][8]
Aspalathin3.33[7][8]
Quercetin3.60[7][8]
EGCG3.46[7][8]
Fe(II)-induced Microsomal Lipid Peroxidation Inhibition This compound1388[7][8]
Aspalathin50.2[7][8]
Quercetin17.5[7][8]
EGCG22.3[7][8]

Anti-inflammatory Activity: this compound demonstrates significant anti-inflammatory effects by modulating key signaling pathways. It has been shown to inhibit hyperpermeability, the expression of cell adhesion molecules (CAMs), and the adhesion and migration of leukocytes, suggesting its potential as a therapeutic agent for vascular inflammatory diseases[4][9][10].

One of the primary mechanisms of its anti-inflammatory action is the downregulation of NF-κB (nuclear factor-κB) translocation, which it achieves by blocking calcium influx[11][12]. Furthermore, this compound suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6)[9]. It also inhibits the activation of extracellular signal-regulated kinases (ERK) 1/2[9]. In mast cell-mediated allergic inflammation, this compound has been found to suppress the phosphorylation of Lyn, Syk, and Akt[10][11][12].

The diagram below illustrates the inhibitory effect of this compound on the NF-κB signaling pathway.

Nothofagin_NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Cell Stimulus Stimulus Ca_Channel Calcium Channel Stimulus->Ca_Channel activates IKK IKK Complex Ca_Channel->IKK Ca²⁺ influx activates NFkB_IkB NF-κB/IκBα Complex IKK->NFkB_IkB phosphorylates IκBα NFkB NF-κB NFkB_IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes activates transcription This compound This compound This compound->Ca_Channel inhibits

Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Isolation of this compound from Aspalathus linearis (Rooibos): A method for isolating this compound with high purity involves high-performance countercurrent chromatography (HPCCC) followed by semi-preparative HPLC[13][14].

  • Extraction and Enrichment:

    • A crude hot-water extract is prepared from milled, dried rooibos leaves[15].

    • The extract is then enriched for polyphenols. This can be achieved by removing ethanol-insoluble matter, which also improves sample loading capacity for HPCCC by reducing emulsifying constituents[13][14].

  • High-Performance Countercurrent Chromatography (HPCCC):

    • The enriched extract is subjected to HPCCC.

    • A suitable solvent system is crucial. Acidifying the solvent system can help limit the degradation of related compounds like aspalathin[13][14].

  • Semi-Preparative High-Performance Liquid Chromatography (HPLC):

    • Fractions containing this compound from the HPCCC separation are further purified using semi-preparative HPLC to achieve high purity (e.g., 100%)[13][14].

  • Quantification:

    • An HPLC-DAD (Diode-Array Detection) method can be used for the rapid quantification of this compound and other major compounds during the development of the isolation protocol[13][14].

The workflow for the isolation and purification of this compound is depicted in the diagram below.

Nothofagin_Isolation_Workflow Start Dried Rooibos Leaves Extraction Hot Water Extraction Start->Extraction Enrichment Polyphenol Enrichment (Ethanol Precipitation) Extraction->Enrichment HPCCC High-Performance Countercurrent Chromatography (HPCCC) Enrichment->HPCCC QC Quantification (HPLC-DAD) Enrichment->QC HPLC Semi-Preparative HPLC HPCCC->HPLC HPCCC->QC End Pure this compound HPLC->End HPLC->QC

Workflow for the isolation and purification of this compound.

In Vitro Anti-inflammatory Assays: The anti-inflammatory effects of this compound have been investigated in human umbilical vein endothelial cells (HUVECs) activated by lipopolysaccharide (LPS)[9][16].

  • Cell Culture and Treatment: HUVECs are cultured and then pre-treated with varying concentrations of this compound before being stimulated with LPS.

  • Permeability Assay: The effect of this compound on LPS-induced endothelial barrier disruption is measured.

  • Cell Adhesion Molecule (CAM) Expression: The expression of CAMs on the surface of HUVECs is quantified using methods like flow cytometry or western blotting.

  • Leukocyte Adhesion and Migration Assays: The adhesion of monocytes to the HUVEC monolayer and their subsequent transendothelial migration are assessed.

  • Cytokine Production: The levels of pro-inflammatory cytokines like TNF-α and IL-6 in the cell culture supernatant are measured using ELISA.

  • Signaling Protein Activation: The activation (phosphorylation) of key signaling proteins such as NF-κB and ERK1/2 is determined by western blotting.

In Vivo Anti-inflammatory Models: The anti-inflammatory properties of this compound have also been confirmed in animal models.

  • LPS-induced Endotoxemia Model: Mice are treated with this compound prior to the administration of a lethal dose of LPS. The survival rate and systemic inflammatory markers are monitored[9].

  • LPS-induced Hyperpermeability and Leukocyte Migration Model: The effect of this compound on vascular permeability and leukocyte extravasation in response to LPS is evaluated in mice[9].

Conclusion

This compound is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. Its ability to modulate key inflammatory signaling pathways, particularly the NF-κB pathway, underscores its potential for the development of new therapeutic agents for inflammatory diseases. The detailed methodologies for its isolation and biological evaluation provided in this guide serve as a valuable resource for researchers and drug development professionals interested in exploring the full therapeutic potential of this dihydrochalcone.

References

Nothofagin: A Technical Guide to its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nothofagin, a dihydrochalcone C-glucoside, is a prominent flavonoid found in Aspalathus linearis (rooibos) and Nothofagus fusca (New Zealand red beech).[1] As a phenolic antioxidant, this compound has garnered significant interest for its diverse biological activities, including antioxidant, anti-inflammatory, and potential therapeutic applications in vascular and inflammatory diseases.[2][3][4] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms of action.

Antioxidant Activities

This compound exhibits significant antioxidant properties, primarily through its ability to scavenge free radicals and inhibit lipid peroxidation. These activities have been quantified in various in vitro assays.

Quantitative Data for Antioxidant Activity
AssayTargetThis compound IC50 (µM)Reference CompoundReference IC50 (µM)Source
ABTS Radical Cation ScavengingABTS•+4.04Aspalathin3.33[5][6]
ABTS Radical Cation ScavengingABTS•+-EGCG3.46[5][6][7]
ABTS Radical Cation ScavengingABTS•+-Quercetin3.60[5][6][7]
Fe(II)-Induced Microsomal Lipid PeroxidationLipid Peroxidation1388Aspalathin50.2[5][7]
Fe(II)-Induced Microsomal Lipid PeroxidationLipid Peroxidation-Quercetin17.5[5][7]
Fe(II)-Induced Microsomal Lipid PeroxidationLipid Peroxidation-EGCG22.3[5][7]
Experimental Protocols

Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Protocol:

  • Preparation of ABTS•+ stock solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to allow for the generation of the radical cation.

  • Preparation of working solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay procedure:

    • Add a specific volume of the this compound sample (dissolved in a suitable solvent) to a cuvette.

    • Add a defined volume of the ABTS•+ working solution and mix thoroughly.

    • Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage inhibition of absorbance is calculated relative to a control containing the solvent instead of the sample. The IC50 value, the concentration of the sample that causes 50% inhibition, is then determined.

Principle: This assay assesses the ability of an antioxidant to inhibit the peroxidation of lipids in a biological membrane system, such as liver microsomes. Lipid peroxidation is initiated by the addition of a pro-oxidant, like ferrous iron (Fe(II)), and the extent of peroxidation is measured by quantifying the formation of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA).

Protocol:

  • Preparation of microsomes: Isolate liver microsomes from a suitable animal model (e.g., rat) through differential centrifugation.

  • Assay mixture: In a reaction tube, combine the microsomal suspension, a buffer (e.g., Tris-HCl, pH 7.4), and the this compound sample at various concentrations.

  • Initiation of peroxidation: Add a solution of FeSO4 to initiate the lipid peroxidation reaction.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

  • Termination of reaction and TBARS measurement:

    • Stop the reaction by adding a solution of trichloroacetic acid (TCA) and thiobarbituric acid (TBA).

    • Heat the mixture (e.g., in a boiling water bath for 15 minutes) to allow the formation of the MDA-TBA adduct.

    • Cool the samples and centrifuge to pellet the precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

  • Calculation: The percentage inhibition of TBARS formation is calculated relative to a control without the antioxidant. The IC50 value is then determined.

Anti-inflammatory Activities

This compound has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models. Its primary mechanism of action involves the suppression of pro-inflammatory signaling pathways, leading to a reduction in the production of inflammatory mediators.

Quantitative Data for Anti-inflammatory Activity
Cell Line/ModelStimulusMeasured EffectThis compound Concentration% Inhibition/EffectSource
RBL-2H3 & RPMCsDNP-HSAHistamine Release0.1, 1, 10 µMDose-dependent decrease[2]
RBL-2H3 & RPMCsDNP-HSATNF-α production1-10 µMDownregulation[2]
RBL-2H3 & RPMCsDNP-HSAIL-4 production0.1-10 µMDownregulation[2]
RBL-2H3 & RPMCsDNP-HSAIL-6 production1-10 µMDownregulation[2]
HUVECsLPSBarrier DisruptionNot specifiedInhibition[3][8]
HUVECsLPSCAM ExpressionNot specifiedInhibition[3][8]
HUVECsLPSNeutrophil Adhesion/MigrationNot specifiedInhibition[3][8]
HUVECsHigh GlucoseVascular HyperpermeabilityNot specifiedInhibition[9]
HUVECsHigh GlucoseCAM ExpressionNot specifiedInhibition[9]
HUVECsHigh GlucoseROS FormationNot specifiedSuppression[9]
MiceLPSLethal EndotoxemiaNot specifiedReduction[3][8]
MiceHigh GlucoseVascular HyperpermeabilityNot specifiedInhibition[9]
Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

This compound has been shown to downregulate NF-κB translocation by blocking calcium influx.[2] It also suppresses the activation of NF-κB in response to inflammatory stimuli like LPS and high glucose.[3][9]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (LPS, High Glucose) receptor Receptor stimulus->receptor Ca_influx Calcium Influx receptor->Ca_influx IKK IKK Complex receptor->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB->NFkB_active Degradation nucleus Nucleus NFkB_active->nucleus gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, CAMs) nucleus->gene_transcription Activation This compound This compound This compound->Ca_influx This compound->NFkB_active Inhibits Activation

Caption: this compound's inhibition of the NF-κB signaling pathway.

This compound has been observed to reduce the phosphorylation of key MAPK pathway components, including ERK1/2, p38, and JNK, in response to inflammatory stimuli.[6]

ERK_Pathway stimulus Inflammatory Stimuli (PMA) receptor Receptor stimulus->receptor Ras Ras receptor->Ras p38 p38 receptor->p38 JNK JNK receptor->JNK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK transcription_factors Transcription Factors (e.g., AP-1) ERK->transcription_factors p38->transcription_factors JNK->transcription_factors gene_expression Inflammatory Gene Expression transcription_factors->gene_expression This compound This compound This compound->ERK Inhibits Phosphorylation This compound->p38 This compound->JNK

Caption: this compound's inhibitory effect on the MAPK signaling pathway.

Experimental Protocol for In Vivo Anti-inflammatory Activity (LPS-induced Endotoxemia Model)

Principle: This model assesses the ability of a compound to protect against the lethal effects of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria that induces a strong inflammatory response.

Protocol:

  • Animals: Use a suitable mouse strain (e.g., C57BL/6).

  • Grouping and treatment: Divide the mice into groups: a control group, an LPS-only group, and LPS + this compound treatment groups at various doses.

  • Administration: Administer this compound (e.g., via intraperitoneal injection) at a specified time before or after the LPS challenge.

  • LPS challenge: Inject a lethal dose of LPS intraperitoneally.

  • Monitoring: Monitor the survival of the mice over a specified period (e.g., 48-72 hours).

  • Data analysis: Analyze the survival data using Kaplan-Meier survival curves and statistical tests to determine the protective effect of this compound.

  • Optional endpoints: At specific time points, blood and tissue samples can be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and assess organ damage.

Diuretic and Nephroprotective Activities

This compound has been reported to possess diuretic and nephroprotective properties.[4]

Quantitative Data for Diuretic Activity

A study has shown that this compound administered orally at 1 mg/kg once a day for 7 days significantly increased the urinary volume in both normotensive and spontaneously hypertensive rats.[2]

Experimental Protocol for Diuretic Activity in Rats

Principle: This protocol measures the effect of a test substance on urine output and electrolyte excretion in rats.

Protocol:

  • Animals: Use male Wistar rats.

  • Acclimatization: House the rats in metabolic cages for at least 24 hours before the experiment to allow for adaptation.

  • Fasting: Fast the animals for 18 hours with free access to water.

  • Hydration: Administer a saline solution (0.9% NaCl) orally to ensure a uniform state of hydration.

  • Grouping and administration:

    • Control group: Administer the vehicle (e.g., saline).

    • Standard group: Administer a known diuretic (e.g., furosemide).

    • Test groups: Administer this compound at different doses.

  • Urine collection: Place the rats back into the metabolic cages and collect urine at regular intervals (e.g., every hour for 5-6 hours).

  • Measurements:

    • Record the total urine volume for each rat.

    • Analyze the urine for electrolyte concentrations (Na+, K+, Cl-).

  • Data analysis: Compare the urine volume and electrolyte excretion in the this compound-treated groups with the control and standard groups.

Anti-cancer Activities

The direct anti-cancer activity of this compound is not yet well-established. While some studies on rooibos extracts, which contain this compound, suggest potential anti-cancer effects, there is a lack of published data on the direct cytotoxic or anti-proliferative effects of isolated this compound on cancer cell lines.[4] Further research is required to elucidate any potential role of this compound in cancer therapy.

Experimental Protocol for In Vitro Cytotoxicity (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell culture: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculation: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.

Conclusion

This compound is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. Its ability to modulate key signaling pathways like NF-κB and MAPK underscores its therapeutic potential for a range of inflammatory conditions. While its diuretic effects are also noted, further investigation is needed to confirm and characterize its direct anti-cancer activities. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the pharmacological activities of this compound and its potential as a novel therapeutic agent.

References

Nothofagin: A Phenolic Antioxidant for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nothofagin, a dihydrochalcone C-glucoside primarily isolated from Rooibos (Aspalathus linearis), is a phenolic compound with significant antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, focusing on its core antioxidant mechanisms, its influence on key cellular signaling pathways, and detailed methodologies for its study. This document is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction

This compound (2',4,4',6'-Tetrahydroxy-3-C-β-D-glucopyranosyldihydrochalcone) is a notable bioactive compound found in high concentrations in the unfermented leaves of Aspalathus linearis (Rooibos) and has also been identified in New Zealand red beech (Nothofagus fusca)[1]. As a phenolic antioxidant, this compound's structure, characterized by multiple hydroxyl groups on its aromatic rings, allows it to effectively scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress[1][2]. Beyond its direct antioxidant effects, this compound modulates critical inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB), positioning it as a promising candidate for further investigation in the context of inflammatory diseases and other pathologies linked to oxidative stress[3][4].

Chemical and Physical Properties

This compound is a C-linked phloretin glucoside, a structural feature that enhances its stability compared to O-linked glycosides[1].

PropertyValue
Chemical Formula C21H24O10
Molar Mass 436.413 g/mol
CAS Number 11023-94-2
Appearance Powder
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol

Quantitative Antioxidant Activity

This compound exhibits potent antioxidant activity across a range of in vitro assays. The following tables summarize the available quantitative data, allowing for a comparative assessment of its efficacy.

Table 1: Radical Scavenging and Antioxidant Capacities of this compound and Reference Compounds

AssayCompoundIC50 (µM)Reference
ABTS Radical Cation Scavenging This compound 4.04 [2][5]
Aspalathin3.33[2][5]
Quercetin3.60[2][5]
Epigallocatechin gallate (EGCG)3.46[2][5]
Trolox11.37[6]
Fe(II)-induced Microsomal Lipid Peroxidation This compound 1388 [2][5]
Aspalathin50.2[2][5]
Quercetin17.5[2][5]
Epigallocatechin gallate (EGCG)22.3[2][5]
Catechin53.3[2][5]

Note: A lower IC50 value indicates greater antioxidant activity.

Mechanisms of Action: Signaling Pathway Modulation

This compound's therapeutic potential extends beyond direct radical scavenging to the modulation of key intracellular signaling pathways that regulate inflammation and the endogenous antioxidant response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

This compound has been shown to downregulate NF-κB translocation, a key step in its activation[4]. One proposed mechanism is through the blockage of calcium influx, which is a crucial secondary messenger in many inflammatory signaling cascades. By inhibiting NF-κB activation, this compound can effectively suppress the expression of downstream inflammatory mediators.

Figure 1. This compound's Inhibition of the NF-κB Signaling Pathway.
Potential Activation of the Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through its binding to the Antioxidant Response Element (ARE). Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative or electrophilic stress, Keap1 is modified, leading to the release and nuclear translocation of Nrf2.

While direct evidence for this compound's interaction with the Nrf2/ARE pathway is still emerging, related compounds like aspalathin have been shown to activate this pathway. It is plausible that this compound, as a phenolic compound, can modulate the redox state of Keap1, thereby promoting Nrf2 activation and the subsequent expression of protective antioxidant enzymes. Further research is required to elucidate the specific interactions of this compound within this pathway.

Figure 2. Potential Activation of the Nrf2/ARE Pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's antioxidant properties.

Isolation of this compound from Aspalathus linearis

A common method for the isolation of this compound involves high-performance countercurrent chromatography (HPCCC).

Isolation_Workflow Start Green Rooibos Plant Material Extraction Hot Water Extraction Start->Extraction Enrichment Polyphenol Enrichment (e.g., Solid Phase Extraction) Extraction->Enrichment HPCCC High-Performance Countercurrent Chromatography (HPCCC) Enrichment->HPCCC Fractionation Fraction Collection HPCCC->Fractionation Purification Semi-preparative HPLC Fractionation->Purification Analysis Purity Analysis (HPLC-DAD, LC-MS) Purification->Analysis End Pure this compound Analysis->End

Figure 3. Workflow for the Isolation of this compound.

Protocol:

  • Extraction: Dried and milled green rooibos leaves are extracted with hot water.

  • Enrichment: The aqueous extract is passed through a solid-phase extraction column to enrich the polyphenolic fraction.

  • HPCCC Separation: The enriched extract is subjected to HPCCC using a suitable two-phase solvent system (e.g., ethyl acetate-n-butanol-water).

  • Fraction Collection: Fractions are collected based on the elution profile.

  • Final Purification: this compound-containing fractions are further purified using semi-preparative HPLC to achieve high purity (>99%).

  • Characterization: The purity and identity of the isolated this compound are confirmed by HPLC-DAD and LC-MS analysis[3][7].

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of this compound in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the this compound dilutions to the respective wells.

  • Include a control (methanol without this compound) and a blank (methanol only).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation.

Protocol:

  • Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of this compound in a suitable solvent.

  • Add a small volume of the this compound dilutions to a fixed volume of the diluted ABTS•+ solution.

  • Incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of an antioxidant to prevent the oxidation of a fluorescent probe within cells.

Protocol:

  • Seed human hepatocarcinoma (HepG2) cells in a 96-well plate and grow to confluence.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.

  • Treat the cells with various concentrations of this compound.

  • Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

  • Measure the fluorescence of the oxidized product, dichlorofluorescein (DCF), at an excitation wavelength of 485 nm and an emission wavelength of 538 nm over time.

  • Calculate the CAA value by comparing the area under the curve of the sample-treated cells to the control cells.

Conclusion and Future Directions

This compound is a promising phenolic antioxidant with well-documented radical scavenging and anti-inflammatory properties. Its ability to modulate the NF-κB pathway highlights its potential for the development of therapeutics for inflammatory conditions. While its interaction with the Nrf2/ARE pathway is plausible, further research is needed to confirm this mechanism and identify its direct molecular targets. The detailed protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic applications of this compound. Future studies should focus on in vivo efficacy, bioavailability, and the elucidation of its precise molecular mechanisms of action to fully realize its potential in drug development.

References

Nothofagin: A Comprehensive Technical Guide to its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nothofagin, a dihydrochalcone predominantly found in the South African rooibos plant (Aspalathus linearis), has emerged as a promising natural compound with significant anti-inflammatory and antioxidant activities. Its potential to modulate key signaling pathways involved in the inflammatory cascade has garnered considerable interest within the scientific community. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, focusing on its mechanisms of action, quantitative efficacy, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Core Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects through the modulation of several key signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

In the context of allergic inflammation, this compound has been shown to interfere with the initial stages of mast cell activation. It inhibits the phosphorylation of crucial upstream signaling molecules, including Lyn, Syk, and Akt, thereby preventing the release of histamine and other inflammatory mediators.[1][2]

Signaling Pathway Diagrams

Nothofagin_NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_IkB IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibition This compound->NFkB Inhibition of Translocation NFkB_IkB->NFkB Release DNA DNA NFkB_nuc->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

This compound's inhibition of the NF-κB signaling pathway.

Nothofagin_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MEK MEK Receptor->MEK Activation ERK ERK1/2 MEK->ERK Phosphorylation ERK_nuc p-ERK1/2 ERK->ERK_nuc Translocation This compound This compound This compound->ERK Inhibition of Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) ERK_nuc->TranscriptionFactors Activation GeneExpression Pro-inflammatory Gene Expression TranscriptionFactors->GeneExpression Induction

This compound's inhibitory effect on the MAPK/ERK signaling pathway.

Nothofagin_Mast_Cell_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antigen Antigen IgE IgE Antigen->IgE FceRI FcεRI IgE->FceRI Cross-linking Lyn Lyn FceRI->Lyn Activation Syk Syk Lyn->Syk Phosphorylation Akt Akt Syk->Akt Phosphorylation Degranulation Degranulation (Histamine Release) Akt->Degranulation Induction This compound This compound This compound->Lyn Inhibition This compound->Syk Inhibition This compound->Akt Inhibition

Inhibition of mast cell activation signaling by this compound.

Quantitative Data on Anti-inflammatory and Antioxidant Activities

The anti-inflammatory and antioxidant potential of this compound has been quantified in several in vitro studies. The following tables summarize the key findings, providing a comparative overview of its efficacy.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayCell LineInflammatory StimulusThis compound ConcentrationEffectReference
TNF-α ProductionLPS-stimulated macrophages1-50 µMDose-dependent reduction in TNF-α secretion.[3]
IL-6 ProductionLPS-stimulated macrophages1-50 µMDose-dependent reduction in IL-6 secretion.[3]
IL-1β ProductionLPS-stimulated RAW 264.7 macrophages1-50 µMDose-dependent reduction in IL-1β mRNA levels.[3]
Histamine ReleaseIgE-sensitized RBL-2H3 mast cellsNot specifiedInhibition of histamine release.[2]
β-hexosaminidase ReleaseIgE-sensitized RBL-2H3 mast cellsNot specifiedInhibition of β-hexosaminidase release.[2]
NF-κB ActivationLPS-stimulated HUVECsNot specifiedSuppression of NF-κB activation.[4]
ERK1/2 PhosphorylationLPS-stimulated HUVECsNot specifiedInhibition of ERK1/2 phosphorylation.[4]
Cell Adhesion Molecule (CAM) ExpressionHigh glucose-stimulated HUVECsNot specifiedAttenuation of ICAM-1 and VCAM-1 expression.[5]

Table 2: In Vitro Antioxidant Activity of this compound

AssayIC50 Value (µM)Reference CompoundIC50 Value (µM)Reference
DPPH Radical ScavengingNot specifiedNot specifiedNot specified
ABTS Radical Scavenging4.04TroloxNot specified[5]
Lipid Peroxidation Inhibition1388Not specifiedNot specified[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments used to characterize the anti-inflammatory properties of this compound.

In Vitro Assays

1. Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

  • Cell Line: RAW 264.7 murine macrophages or J774A.1 murine macrophages.

  • Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Experimental Procedure:

    • Seed macrophages in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL) for 24 hours.

    • Collect the cell culture supernatant for cytokine analysis.

  • Cytokine Measurement: The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: Cytokine concentrations are normalized to the total protein content of the cell lysates. The percentage of inhibition by this compound is calculated relative to the LPS-stimulated control group.

2. Western Blot Analysis of NF-κB and MAPK Signaling Pathways

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or RAW 264.7 macrophages.

  • Experimental Procedure:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat with this compound for 1-2 hours.

    • Stimulate with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for phosphorylation events).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against phospho-NF-κB p65, total NF-κB p65, phospho-ERK1/2, total ERK1/2, phospho-Lyn, total-Lyn, phospho-Syk, total-Syk, phospho-Akt, total-Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Densitometry analysis is performed using software like ImageJ to quantify the band intensities. The ratio of phosphorylated protein to total protein is calculated and normalized to the loading control.

3. Immunofluorescence for NF-κB Nuclear Translocation

  • Cell Line: HUVECs.

  • Experimental Procedure:

    • Grow HUVECs on glass coverslips in a 24-well plate.

    • Pre-treat with this compound followed by stimulation with an inflammatory agent (e.g., LPS or TNF-α).

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 1% BSA in PBS).

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

  • Data Analysis: The nuclear translocation of NF-κB is quantified by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

In Vivo Assays

1. Carrageenan-Induced Paw Edema in Mice

  • Animal Model: Male ICR mice or Swiss albino mice (20-25 g).

  • Experimental Procedure:

    • Administer this compound (e.g., 10, 30, 100 mg/kg) or a reference drug (e.g., indomethacin, 10 mg/kg) orally or intraperitoneally.

    • After a specified time (e.g., 60 minutes), inject 1% carrageenan solution (e.g., 50 µL) into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the carrageenan-only control group.

2. Passive Cutaneous Anaphylaxis (PCA) in Mice

  • Animal Model: Male ICR mice.

  • Experimental Procedure:

    • Sensitize the mice by intradermal injection of anti-dinitrophenyl (DNP) IgE into the ear.

    • 24 hours later, administer this compound topically or orally.

    • After 1 hour, induce an anaphylactic reaction by intravenous injection of DNP-human serum albumin (HSA) along with Evans blue dye.

    • After 30 minutes, sacrifice the mice and dissect the ears.

    • Extract the Evans blue dye from the ear tissue using formamide.

    • Measure the absorbance of the extracted dye at 620 nm.

  • Data Analysis: The amount of dye extravasation is a measure of vascular permeability. The percentage of inhibition by this compound is calculated relative to the control group. Ear thickness can also be measured before and after the challenge as an additional parameter of inflammation.[1]

Experimental Workflows

In_Vitro_Cytokine_Assay A Seed Macrophages (e.g., RAW 264.7) B Pre-treat with this compound or Vehicle A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F Measure Cytokines (TNF-α, IL-6) by ELISA E->F G Data Analysis F->G

Workflow for in vitro cytokine production assay.

In_Vivo_Paw_Edema_Assay A Administer this compound or Vehicle to Mice B Inject Carrageenan into Paw A->B C Measure Paw Volume over Time B->C D Calculate Percentage Inhibition of Edema C->D

References

Nothofagin's Antithrombotic Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nothofagin, a dihydrochalcone predominantly found in Aspalathus linearis (rooibos), has demonstrated significant antithrombotic properties in a variety of preclinical studies. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, supported by a compilation of available data, detailed experimental methodologies, and visual representations of the key signaling pathways involved. The evidence suggests that this compound exerts its effects through a multi-targeted approach, including the inhibition of key coagulation factors, suppression of platelet aggregation, and modulation of fibrinolysis. These characteristics position this compound as a promising candidate for the development of novel antithrombotic therapies.

Quantitative Data Summary

The antithrombotic activity of this compound has been quantified through various in vitro and ex vivo assays. The following tables summarize the key findings from published research, providing a comparative overview of its efficacy.

Table 1: Effect of this compound on Coagulation Parameters

ParameterAssay TypeEffect ReportedReference
Activated Partial Thromboplastin Time (aPTT)Coagulation AssayProlonged[1]
Prothrombin Time (PT)Coagulation AssayProlonged[1]

Table 2: Inhibition of Coagulation Factors by this compound

Target FactorAssay TypeEffect ReportedReference
Thrombin (Factor IIa)Chromogenic AssayInhibition of activity and production[1]
Factor Xa (FXa)Chromogenic AssayInhibition of activity and production[1]

Table 3: Effect of this compound on Platelet Aggregation and Fibrinolysis

ProcessAssay TypeEffect ReportedReference
Platelet AggregationPlatelet AggregometryInhibited[1]
Thrombin-Catalyzed Fibrin PolymerizationFibrin Polymerization AssayInhibited[1]
PAI-1 to t-PA ratioELISASignificantly reduced in TNF-α activated HUVECs[1]

Experimental Protocols

This section details the methodologies for the key experiments cited in the quantitative data summary. These protocols are based on established laboratory techniques and information derived from the available literature.

Coagulation Assays: aPTT and PT
  • Objective: To assess the effect of this compound on the intrinsic (aPTT) and extrinsic (PT) pathways of the coagulation cascade.

  • Methodology:

    • Sample Preparation: Citrated human plasma is pre-incubated with varying concentrations of this compound or a vehicle control.

    • aPTT Assay: The plasma-nothofagin mixture is incubated with an aPTT reagent (containing a contact activator and phospholipids) for a specified time at 37°C. Clotting is initiated by the addition of calcium chloride, and the time to clot formation is recorded.

    • PT Assay: The plasma-nothofagin mixture is warmed to 37°C. Clotting is initiated by the addition of a PT reagent (containing tissue factor and calcium chloride), and the time to clot formation is recorded.

    • Data Analysis: The clotting times of this compound-treated samples are compared to the vehicle control.

Chromogenic Coagulation Factor Assays: Thrombin and Factor Xa Inhibition
  • Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of thrombin and Factor Xa.

  • Methodology:

    • Reaction Mixture: Purified human thrombin or Factor Xa is incubated with varying concentrations of this compound or a vehicle control in a suitable buffer.

    • Substrate Addition: A specific chromogenic substrate for either thrombin or Factor Xa is added to the reaction mixture.

    • Measurement: The enzymatic activity is determined by measuring the rate of cleavage of the chromogenic substrate, which releases a colored product. The absorbance is read at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

    • Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of this compound to the vehicle control.

Platelet Aggregation Assay
  • Objective: To evaluate the effect of this compound on platelet aggregation induced by various agonists.

  • Methodology:

    • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected in citrate tubes and centrifuged at a low speed to obtain PRP.

    • Incubation: PRP is pre-incubated with different concentrations of this compound or a vehicle control at 37°C.

    • Aggregation Induction: Platelet aggregation is induced by adding an agonist such as thrombin, ADP, or collagen.

    • Measurement: Aggregation is monitored by measuring the change in light transmittance through the PRP suspension using a platelet aggregometer.

    • Data Analysis: The percentage of aggregation inhibition by this compound is calculated relative to the vehicle control.

PAI-1 and t-PA Expression in HUVECs
  • Methodology:

    • Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured and then stimulated with an inflammatory agent like TNF-α in the presence or absence of varying concentrations of this compound.

    • Sample Collection: The cell culture supernatant is collected after a specified incubation period.

Signaling Pathways and Mechanisms of Action

This compound's antithrombotic and anti-inflammatory effects are mediated through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.

G cluster_coagulation Coagulation Cascade cluster_nothofagin_action This compound Intervention Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Intrinsic & Extrinsic Pathways Fibrin Fibrin Clot Fibrinogen->Fibrin Thrombin This compound This compound This compound->Thrombin Inhibits This compound->FactorXa Inhibits

Figure 1. Inhibition of Coagulation Factors by this compound.

G cluster_platelet Platelet Activation & Aggregation cluster_nothofagin_platelet This compound Intervention Agonist Agonist (e.g., Thrombin) Receptor Platelet Receptor Agonist->Receptor Activation Platelet Activation Receptor->Activation Aggregation Platelet Aggregation Activation->Aggregation This compound This compound This compound->Aggregation Inhibits

Figure 2. Inhibition of Platelet Aggregation by this compound.

G cluster_nfkb NF-κB Signaling Pathway cluster_nothofagin_nfkb This compound Intervention Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) Ca_Influx Calcium Influx Inflammatory_Stimuli->Ca_Influx IKK IKK Complex Ca_Influx->IKK IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB_p65_p50 NF-κB (p65/p50) NFκB_Active Active NF-κB NFκB_p65_p50->NFκB_Active Release Nucleus Nucleus NFκB_Active->Nucleus Translocation Gene_Expression Pro-inflammatory & Pro-thrombotic Gene Expression Nucleus->Gene_Expression Induces This compound This compound This compound->Ca_Influx Blocks

Figure 3. this compound's Inhibition of the NF-κB Pathway.

G cluster_mapk MAPK Signaling Pathway cluster_nothofagin_mapk This compound Intervention PMA PMA Stimulation Phosphorylation Phosphorylation Cascade PMA->Phosphorylation p38 p38 MAPK Downstream Downstream Effects (e.g., Inflammation, Thrombosis) p38->Downstream ERK ERK1/2 ERK->Downstream JNK JNK JNK->Downstream Phosphorylation->p38 Phosphorylation->ERK Phosphorylation->JNK This compound This compound This compound->p38 Reduces Phosphorylation This compound->ERK Reduces Phosphorylation This compound->JNK Reduces Phosphorylation

Figure 4. this compound's Modulation of MAPK Signaling.

Discussion and Future Directions

The collective evidence strongly indicates that this compound possesses potent antithrombotic properties. Its ability to target multiple components of the thrombotic process, including the coagulation cascade, platelet function, and fibrinolysis, makes it an attractive molecule for further investigation. The anti-inflammatory effects of this compound, mediated through the inhibition of NF-κB and MAPK signaling, further contribute to its potential therapeutic value in thrombo-inflammatory disorders.

Future research should focus on obtaining more precise quantitative data, such as IC50 values for its inhibitory activities, to allow for more direct comparisons with existing antithrombotic agents. In vivo studies in various animal models of thrombosis are crucial to establish its efficacy and safety profile. Furthermore, elucidating the detailed molecular interactions between this compound and its targets will provide a more comprehensive understanding of its mechanism of action and facilitate the design of more potent derivatives.

Conclusion

This compound is a promising natural compound with multifaceted antithrombotic effects. This guide has summarized the current knowledge of its activity, provided standardized experimental approaches for its evaluation, and visualized its molecular mechanisms. Continued research and development of this compound and its analogues could lead to the emergence of a new class of therapeutic agents for the prevention and treatment of thrombotic diseases.

References

Nothofagin's In Vitro Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nothofagin, a dihydrochalcone predominantly isolated from the South African rooibos plant (Aspalathus linearis), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the in vitro mechanism of action of this compound, focusing on its anti-inflammatory, antioxidant, and antithrombotic properties. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent.

Core Mechanisms of Action

This compound exerts its effects in vitro through the modulation of key signaling pathways, inhibition of inflammatory mediators, and interference with cellular processes involved in inflammation and thrombosis.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by targeting critical inflammatory cascades. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] this compound has been shown to downregulate NF-κB translocation to the nucleus, a pivotal step in the transcription of pro-inflammatory genes.[5] This inhibition is, at least in part, mediated by the blockade of calcium influx.[5]

Furthermore, this compound modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, another key regulator of inflammation.[4] It has been observed to suppress the phosphorylation of extracellular signal-regulated kinases (ERK) 1/2, p38, and c-Jun N-terminal kinase (JNK). By attenuating these signaling pathways, this compound effectively reduces the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-4 (IL-4).[4][5][6]

In mast cells, this compound inhibits degranulation and the release of histamine and β-hexosaminidase in a concentration-dependent manner.[6][7] This effect is associated with the downregulation of the phosphorylation of Lyn, Syk, and Akt, key components of the mast cell activation signaling cascade.[5]

Antioxidant Activity

This compound exhibits significant antioxidant properties, contributing to its overall cellular protective effects. While specific quantitative data on its radical scavenging activity from the reviewed literature is limited, its classification as a phenolic compound suggests its ability to donate hydrogen atoms or electrons to neutralize free radicals.

Antithrombotic Activity

This compound also displays antithrombotic potential by interfering with the coagulation cascade and platelet function. It has been shown to inhibit the activity of key coagulation enzymes, thrombin (Factor IIa) and Factor Xa (FXa).[8] This inhibition leads to a prolongation of clotting times and a reduction in fibrin formation. Additionally, this compound has been observed to inhibit platelet aggregation.

Quantitative Data

The following tables summarize the available quantitative data on the in vitro effects of this compound.

Table 1: Anti-inflammatory Effects of this compound

Target/AssayCell LineStimulantThis compound ConcentrationObserved EffectCitation
Cytokine Production (TNF-α, IL-6)Human Umbilical Vein Endothelial Cells (HUVECs)Lipopolysaccharide (LPS)Not specifiedSuppression of production[1][4]
Cytokine Production (TNF-α, IL-4, IL-6)RBL-2H3 and RPMCs cellsNot specified1-10 μMDownregulation of production[5]
Histamine ReleaseRBL-2H3 and RPMCs cellsNot specified0.1, 1, 10 μMDecreased release[5]
Mast Cell DegranulationMast cellsIgE-mediatedNot specifiedSuppression[5]
NF-κB TranslocationNot specifiedNot specifiedNot specifiedDownregulation[5]
Endothelial PermeabilityHUVECsLPS (100 ng/mL)30 μMInhibited formation of paracellular gaps[5]

Table 2: Antithrombotic Effects of this compound

Target/AssaySystemThis compound ConcentrationObserved EffectCitation
Thrombin (Factor IIa) ActivityIn vitroNot specifiedInhibition[8]
Factor Xa (FXa) ActivityIn vitroNot specifiedInhibition[8]
Platelet AggregationIn vitroNot specifiedInhibition[8]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

This compound's Inhibition of the NF-κB Signaling Pathway.

Nothofagin_MAPK_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., MEKK) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK1/2, p38, JNK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates This compound This compound This compound->MAPKK Inhibits Phosphorylation This compound->MAPK Inhibits Phosphorylation Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes Induces

This compound's Modulation of the MAPK Signaling Pathway.
Experimental Workflow Diagram

The following diagram illustrates a general workflow for investigating the in vitro effects of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed cells (e.g., HUVECs) in appropriate culture vessel Cell_Growth Incubate until desired confluency is reached Cell_Seeding->Cell_Growth Pre_treatment Pre-treat cells with This compound at various concentrations Cell_Growth->Pre_treatment Stimulation Add inflammatory stimulus (e.g., LPS) Pre_treatment->Stimulation Cytokine_Analysis Cytokine Measurement (ELISA) Stimulation->Cytokine_Analysis Protein_Analysis Protein Expression/Phosphorylation (Western Blot) Stimulation->Protein_Analysis Gene_Expression Gene Expression Analysis (RT-qPCR) Stimulation->Gene_Expression Functional_Assay Functional Assays (Permeability, Platelet Aggregation) Stimulation->Functional_Assay

General Experimental Workflow for In Vitro Studies of this compound.

Experimental Protocols

Due to the lack of detailed, step-by-step protocols in the reviewed literature, this section provides generalized methodologies for the key experiments cited. Researchers should optimize these protocols based on their specific experimental conditions and reagents.

Cell Culture
  • Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used to study vascular inflammation. Mast cell lines such as RBL-2H3 are employed for allergy and degranulation studies.

  • Culture Conditions: Cells are typically cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

NF-κB Activation Assay (Luciferase Reporter Assay)
  • Transfection: Seed cells in a multi-well plate. Transfect the cells with a luciferase reporter plasmid containing NF-κB response elements.

  • Treatment: After transfection, pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α or LPS.

  • Lysis: After the stimulation period, lyse the cells using a suitable lysis buffer.

  • Luminometry: Measure the luciferase activity in the cell lysates using a luminometer. A decrease in luminescence in this compound-treated cells compared to the stimulated control indicates inhibition of NF-κB activation.[9][10][11][12][13]

MAPK Phosphorylation Assay (Western Blot)
  • Cell Treatment and Lysis: Treat cells with this compound and/or a stimulant as described above. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK1/2, p38, or JNK. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponding to the phosphorylated proteins indicates the level of MAPK activation.[14][15][16][17][18]

Cytokine Production Assay (ELISA)
  • Cell Treatment: Treat cells with this compound and a stimulant in a multi-well plate.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatants.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) on the supernatants using commercially available kits for the specific cytokines of interest (e.g., TNF-α, IL-6). The absorbance is read using a microplate reader, and the concentration of the cytokine is determined from a standard curve.

Endothelial Permeability Assay
  • Cell Monolayer Formation: Seed endothelial cells (e.g., HUVECs) on a porous membrane of a Transwell insert and allow them to form a confluent monolayer.

  • Treatment and Stimulation: Treat the cell monolayer with this compound and a permeability-inducing agent (e.g., LPS or thrombin).

  • Permeability Measurement: Add a fluorescently labeled high-molecular-weight dextran to the upper chamber of the Transwell. After a defined incubation period, measure the fluorescence in the lower chamber. An increase in fluorescence indicates increased permeability. This compound's effect is determined by its ability to reduce the stimulant-induced increase in fluorescence.[19][20][21][22][23]

Platelet Aggregation Assay (Light Transmission Aggregometry)
  • Platelet-Rich Plasma (PRP) Preparation: Obtain whole blood from healthy donors and centrifuge at a low speed to obtain PRP.

  • Aggregation Measurement: Place the PRP in an aggregometer cuvette with a stir bar. Add this compound at various concentrations.

  • Agonist Addition: Induce platelet aggregation by adding an agonist such as ADP, collagen, or thrombin.

  • Light Transmission: Monitor the change in light transmission through the PRP. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases. The extent of aggregation is quantified as the maximum percentage of light transmission.[2][3][24][25]

Thrombin and Factor Xa Inhibition Assay (Chromogenic Substrate Assay)
  • Reaction Mixture Preparation: In a microplate well, combine purified thrombin or FXa with a specific chromogenic substrate.

  • This compound Addition: Add varying concentrations of this compound to the reaction mixture.

  • Absorbance Measurement: Monitor the change in absorbance at a specific wavelength over time using a microplate reader. The rate of color development is proportional to the enzyme activity. A decrease in the rate of absorbance change in the presence of this compound indicates enzyme inhibition.[8][26][27][28][29]

Antioxidant Activity Assays (DPPH and ABTS)
  • DPPH Assay: Mix a solution of this compound with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical. The reduction of DPPH by an antioxidant leads to a color change from purple to yellow, which is measured spectrophotometrically.[30][31][32][33][34]

  • ABTS Assay: Generate the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation by reacting ABTS with potassium persulfate. Add this compound to the ABTS radical solution. The quenching of the radical is measured by the decrease in absorbance at a specific wavelength.[30][31][33]

Conclusion

This compound demonstrates a multifaceted in vitro mechanism of action, primarily centered around its anti-inflammatory, antioxidant, and antithrombotic properties. Its ability to modulate key signaling pathways such as NF-κB and MAPK, inhibit the production of pro-inflammatory mediators, and interfere with coagulation and platelet function underscores its potential as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its molecular targets and to translate these promising in vitro findings into in vivo efficacy and clinical applications.

References

Nothofagin Signaling Pathway Modulation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nothofagin, a dihydrochalcone naturally present in Rooibos (Aspalathus linearis) and New Zealand red beech (Nothofagus fusca), has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's biological activities, with a focus on its modulation of key intracellular signaling pathways. This document details the experimental protocols for investigating these pathways and presents quantitative data on this compound's efficacy. Visual diagrams of the signaling cascades and experimental workflows are provided to facilitate a deeper understanding of its mode of action. This guide is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of this compound.

Introduction

This compound is a C-linked dihydrochalcone glucoside with demonstrated therapeutic potential in various inflammatory conditions.[1] Its biological activities are primarily attributed to its ability to modulate intracellular signaling cascades that are central to the inflammatory response. This guide delves into the core mechanisms of this compound's action, specifically its impact on the NF-κB, high-glucose-induced inflammation, and HMGB1 signaling pathways.

This compound's Impact on Key Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting multiple key signaling molecules and pathways. A primary mechanism is the downregulation of Nuclear Factor-kappa B (NF-κB) translocation, which is achieved by blocking calcium influx.[2] Furthermore, this compound has been shown to suppress the phosphorylation of several critical kinases, including Lyn, Syk, and Akt, thereby inhibiting downstream inflammatory signaling.[2]

NF-κB Signaling Pathway

This compound significantly attenuates the NF-κB signaling pathway, a cornerstone of the inflammatory response. By inhibiting calcium influx, this compound prevents the activation of downstream signaling components that lead to the translocation of NF-κB into the nucleus and the subsequent transcription of pro-inflammatory genes.[2]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 MyD88 MyD88 TLR4->MyD88 Ca_Channel Calcium Channel Ca_ion Ca²⁺ Ca_Channel->Ca_ion influx IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB phosphorylates p_IkB p-IκB IkB->p_IkB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates p_IkB->NFkB releases Ca_ion->IKK_complex activates This compound This compound This compound->Ca_Channel inhibits DNA DNA NFkB_n->DNA binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes

This compound inhibits the NF-κB signaling pathway by blocking calcium channels.
High-Glucose-Induced Inflammation

This compound has demonstrated efficacy in mitigating vascular inflammation induced by high glucose levels. It achieves this by inhibiting vascular hyperpermeability, the expression of cell adhesion molecules (CAMs), and the formation of reactive oxygen species (ROS). This suggests a potential therapeutic role for this compound in managing diabetic complications.[3][4]

High_Glucose_Inflammation High_Glucose High Glucose ROS Reactive Oxygen Species (ROS) High_Glucose->ROS NFkB_activation NF-κB Activation ROS->NFkB_activation CAMs Cell Adhesion Molecule (CAM) Expression NFkB_activation->CAMs Vascular_Hyperpermeability Vascular Hyperpermeability NFkB_activation->Vascular_Hyperpermeability Inflammation Vascular Inflammation CAMs->Inflammation Vascular_Hyperpermeability->Inflammation This compound This compound This compound->ROS inhibits This compound->NFkB_activation inhibits

This compound's inhibition of high-glucose-induced inflammation.
HMGB1 Signaling Pathway

This compound also modulates the High Mobility Group Box 1 (HMGB1) signaling pathway, a critical mediator of late inflammatory responses in sepsis. It suppresses the production of inflammatory cytokines such as TNF-α and IL-6 by inhibiting the activation of NF-κB and extracellular signal-regulated kinases 1 and 2 (ERK1/2) downstream of HMGB1.[5]

HMGB1_Signaling HMGB1 HMGB1 TLR4_RAGE TLR4/RAGE HMGB1->TLR4_RAGE MyD88_TRIF MyD88/TRIF TLR4_RAGE->MyD88_TRIF MAPKs MAPKs (ERK1/2, p38, JNK) MyD88_TRIF->MAPKs NFkB_activation NF-κB Activation MyD88_TRIF->NFkB_activation Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) MAPKs->Cytokine_Production NFkB_activation->Cytokine_Production This compound This compound This compound->MAPKs inhibits This compound->NFkB_activation inhibits

Inhibition of the HMGB1 signaling pathway by this compound.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data available on the effects of this compound in various in vitro and in vivo models.

ParameterCell Line/ModelConcentration/DoseEffectReference
Cytokine Inhibition
TNF-α ProductionHUVECs1-10 µMDownregulation of TNF-α production.[2]
IL-4 ProductionRBL-2H3 cells0.1-10 µMDownregulation of IL-4 production.[2]
IL-6 ProductionHUVECs1-10 µMDownregulation of IL-6 production.[2]
Kinase Phosphorylation
Lyn PhosphorylationRBL-2H3 cells10 µMMarked suppression of phosphorylation.[2]
Syk PhosphorylationRBL-2H3 cells10 µMMarked suppression of phosphorylation.[2]
Akt PhosphorylationRBL-2H3 cells10 µMMarked suppression of phosphorylation.[2]
Other Effects
Histamine ReleaseRBL-2H3 cells0.1, 1, 10 µMDecreased histamine release.[2]
Paracellular Gap FormationHUVECs30 µMInhibited formation of LPS-induced paracellular gaps.[2]
Urinary VolumeRats (NTR & SHR)1 mg/kg (oral)Significantly increased urinary volume.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on cellular signaling pathways.

Western Blot for Phosphorylated Proteins (e.g., Akt)

This protocol is for the detection of phosphorylated proteins to assess the activation state of signaling pathways.

Western_Blot_Workflow start Start: Cell Culture & Treatment cell_lysis Cell Lysis (with phosphatase inhibitors) start->cell_lysis protein_quant Protein Quantification (e.g., BCA assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking (e.g., 5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-phospho-Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (Chemiluminescence) secondary_ab->detection end End: Data Analysis detection->end

Workflow for Western Blot analysis of phosphorylated proteins.

Materials:

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA protein assay).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibody (e.g., rabbit anti-phospho-Akt).

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: Treat cells with this compound at desired concentrations and for the appropriate time. Lyse cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[6][7]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound for the desired duration.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Intracellular Calcium Measurement (Fura-2 AM Imaging)

This method uses a ratiometric fluorescent dye to measure changes in intracellular calcium concentrations.[8][9]

Materials:

  • Fura-2 AM dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS).

  • Fluorescence microscope with an imaging system capable of ratiometric imaging.

Procedure:

  • Cell Loading: Load cells with Fura-2 AM in HBSS containing Pluronic F-127 for 30-60 minutes at 37°C.

  • Washing: Wash the cells with HBSS to remove extracellular dye.

  • Imaging: Acquire fluorescence images at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.

  • Stimulation: Stimulate the cells with an agonist in the presence or absence of this compound and record the changes in the 340/380 nm fluorescence ratio over time.

Conclusion

This compound is a promising natural compound with significant anti-inflammatory properties. Its ability to modulate multiple key signaling pathways, including NF-κB, high-glucose-induced inflammation, and HMGB1, underscores its therapeutic potential. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore and harness the beneficial effects of this compound in various inflammatory and metabolic diseases. Further investigation into the precise molecular interactions and the full spectrum of its downstream effects will be crucial in translating these preclinical findings into clinical applications.

References

Nothofagin role in downregulating NF-κB translocation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Nothofagin in Downregulating NF-κB Translocation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear factor-kappa B (NF-κB) is a critical transcription factor involved in the regulation of inflammatory responses, immune function, and cell survival.[1][2][3] Its dysregulation is implicated in a variety of inflammatory diseases.[3] this compound, a dihydrochalcone found in rooibos (Aspalathus linearis), has demonstrated significant anti-inflammatory properties.[1][4][5][6] This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound downregulates NF-κB translocation, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways.

Introduction to this compound and the NF-κB Signaling Pathway

This compound is a C-linked phloretin glucoside and a known phenolic antioxidant.[7] It is one of the major active dihydrochalcones found in green rooibos and has been the subject of research for its anti-inflammatory and antioxidant activities.[1][2][5][6]

The NF-κB family of transcription factors are central regulators of inflammatory and immune responses.[3][8][9] In unstimulated cells, NF-κB dimers, most commonly the p50/p65 heterodimer, are held inactive in the cytoplasm by a family of inhibitory proteins known as inhibitors of κB (IκB), with IκBα being the most prominent.[3][10] Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), high mobility group box 1 (HMGB1), or high glucose, the IκB kinase (IKK) complex is activated.[2][5][11][12] IKK then phosphorylates IκBα at specific serine residues, targeting it for ubiquitination and subsequent degradation by the 26S proteasome.[12][13] The degradation of IκBα unmasks the nuclear localization sequence (NLS) on the NF-κB subunits, allowing the active NF-κB dimer to translocate into the nucleus.[10][14] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.[2][5][6]

Mechanism of Action: this compound's Inhibition of NF-κB Translocation

This compound exerts its anti-inflammatory effects by intervening in the canonical NF-κB signaling pathway. Research indicates that this compound suppresses the activation of NF-κB in response to various inflammatory stimuli, including LPS, HMGB1, and high glucose, in endothelial cells and mice.[2][5][11] The primary mechanism appears to be the inhibition of IκBα degradation, which consequently prevents the nuclear translocation of NF-κB. By stabilizing the NF-κB-IκBα complex in the cytoplasm, this compound effectively blocks the downstream transcription of inflammatory mediators.

Furthermore, studies have shown that this compound can suppress the phosphorylation of upstream signaling molecules such as extracellular regulated kinases (ERK) 1/2, which are also involved in the inflammatory cascade.[2][5]

Below is a diagram illustrating the canonical NF-κB signaling pathway and the inhibitory point of action for this compound.

Nothofagin_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (LPS, TNF-α, HMGB1) Receptor Receptor Stimulus->Receptor 1. Activation IKK IKK Complex Receptor->IKK 2. Signal Transduction NFkB_IkB NF-κB IκBα IKK->NFkB_IkB 3. Phosphorylation of IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc 6. Nuclear Translocation NFkB_IkB->NFkB 5. IκBα Degradation Proteasome Proteasome Degradation NFkB_IkB->Proteasome 4. Ubiquitination This compound This compound This compound->IKK Inhibition DNA DNA NFkB_nuc->DNA 7. DNA Binding Transcription Gene Transcription (TNF-α, IL-6, CAMs) DNA->Transcription 8. Transcription Activation

Caption: this compound inhibits the NF-κB signaling pathway.

Quantitative Data on this compound's Efficacy

The inhibitory effects of this compound on the NF-κB pathway and subsequent inflammatory responses have been quantified in several studies. The following tables summarize key findings.

Table 1: Effect of this compound on Cytokine Production and Histamine Release

Cell Line/Model Stimulant This compound Concentration (µM) Measured Effect Result Reference
RBL-2H3 & RPMCs DNP-HSA 0.1, 1, 10 Histamine Release Dose-dependent decrease [4]
HUVECs LPS 1, 10 TNF-α Production Suppression [5]
HUVECs LPS 1, 10 IL-6 Production Suppression [5]
HUVECs HMGB1 Not specified TNF-α Production Suppression [2]

| HUVECs | HMGB1 | Not specified | IL-6 Production | Suppression |[2] |

Table 2: Effect of this compound on Upstream Signaling Molecules

Cell Line Stimulant This compound Concentration (µM) Target Molecule Effect Reference
HUVECs LPS Not specified NF-κB Activation Suppression [5][6]
HUVECs LPS Not specified ERK1/2 Activation Suppression [5][6]
HUVECs HMGB1 Not specified NF-κB Activation Suppression [2]
HUVECs HMGB1 Not specified ERK1/2 Activation Suppression [2]
HUVECs High Glucose Not specified NF-κB Activation Inhibition [11]

| RBL-2H3 | DNP-HSA | 10 | Lyn, Syk, Akt Phosphorylation | Marked suppression |[4] |

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the role of this compound in downregulating NF-κB translocation.

Cell Culture and Treatment
  • Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used to model vascular inflammation.[2][5][11] For allergic inflammation studies, Rat Basophilic Leukemia (RBL-2H3) cells are utilized.[4]

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM for HeLa, Endothelial Cell Growth Medium for HUVECs) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment Protocol: Cells are seeded in multi-well plates. Prior to stimulation, cells are often pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour).[4] Subsequently, the inflammatory response is induced by adding stimulants like LPS (e.g., 100 ng/mL), HMGB1, or high glucose for a defined duration.[2][4][5][11]

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the movement of NF-κB from the cytoplasm to the nucleus.[10][15][16][17][18]

  • Cell Seeding: Cells are grown on glass coverslips in a 24-well plate.

  • Treatment: Cells are pre-treated with this compound followed by stimulation (e.g., with LPS) to induce NF-κB activation.

  • Fixation and Permeabilization: Cells are washed with PBS, fixed with 4% paraformaldehyde, and then permeabilized with a detergent like 0.1% Triton X-100 to allow antibody entry.

  • Immunostaining:

    • Cells are incubated with a primary antibody specific to an NF-κB subunit (commonly p65).

    • After washing, a fluorescently-labeled secondary antibody (e.g., FITC-conjugated goat anti-rabbit) is added.

  • Nuclear Staining: The nucleus is counterstained with a DNA-binding dye such as DAPI.

  • Microscopy and Analysis: Coverslips are mounted on slides and visualized using a confocal or fluorescence microscope. The translocation is quantified by comparing the fluorescence intensity of p65 in the nucleus versus the cytoplasm.

Western Blotting

Western blotting is used to detect and quantify specific proteins, including their phosphorylation status.

  • Protein Extraction: Following treatment, cells are lysed to extract total cellular proteins. Nuclear and cytoplasmic fractions can also be separated to specifically assess translocation.

  • Protein Quantification: The concentration of protein in the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies against target proteins (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65, phospho-ERK, total ERK, and a loading control like β-actin or GAPDH).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.

Below is a diagram of a typical experimental workflow for assessing NF-κB translocation.

Caption: Workflow for analyzing this compound's effect on NF-κB.

Conclusion and Future Directions

This compound has been shown to be a potent inhibitor of the NF-κB signaling pathway. By preventing the degradation of IκBα, it effectively sequesters NF-κB in the cytoplasm, thereby downregulating the expression of numerous pro-inflammatory genes.[1][2][5][6] The quantitative data and experimental evidence strongly support its role as an anti-inflammatory agent.

For drug development professionals, this compound represents a promising lead compound. Its ability to target a central node in the inflammatory response makes it an attractive candidate for the development of therapeutics for a range of conditions, including sepsis, vascular inflammation, and other chronic inflammatory diseases.[2][5] Future research should focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in more complex preclinical models of disease. Molecular docking and dynamics simulations could further elucidate the precise binding interactions between this compound and components of the IKK complex, potentially guiding the design of even more potent and specific analogues.

References

Nothofagin's Attenuation of Calcium Influx: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of existing research reveals that nothofagin, a dihydrochalcone found in rooibos, effectively inhibits calcium influx in mast cells. This mechanism is central to its anti-inflammatory and anti-allergic properties, offering a promising avenue for drug development professionals, researchers, and scientists. This technical guide provides an in-depth overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound's impact on intracellular calcium levels.

Core Findings: this compound's Impact on Calcium-Mediated Cellular Responses

This compound has been demonstrated to suppress mast cell-mediated allergic inflammation by preventing the release of histamine and β-hexosaminidase. This is achieved by reducing the influx of calcium into the cytosol in a concentration-dependent manner[1][2]. The downstream effects of this calcium influx inhibition include the downregulation of nuclear factor-κB (NF-κB) translocation, a key transcription factor involved in inflammatory responses[3].

Furthermore, pre-treatment of mast cells with this compound markedly suppresses the phosphorylation of Lyn, Syk, and Akt, crucial signaling molecules in the mast cell activation cascade[3]. While the direct interaction of this compound with a specific calcium channel in mast cells is yet to be fully elucidated, its vasodilatory effects in renal arteries have been linked to the opening of Ca2+-activated high-conductance K+ channels and subsequent endothelial nitric oxide production, indicating an indirect modulation of calcium signaling pathways in other cell types[4].

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies on the effect of this compound on mast cell degranulation and cytokine production, which are downstream consequences of calcium influx.

Cell LineTreatmentConcentrationEffectReference
RBL-2H3This compound0.1, 1, 10 µMDose-dependent decrease in histamine release[3]
RPMCsThis compound0.1, 1, 10 µMDose-dependent decrease in histamine release[3]
RBL-2H3This compound1-10 µMDownregulation of TNF-α production[3]
RBL-2H3This compound0.1-10 µMDownregulation of IL-4 production[3]
RBL-2H3This compound1-10 µMDownregulation of IL-6 production[3]

RBL-2H3: Rat basophilic leukemia cell line, a model for mast cells. RPMCs: Rat peritoneal mast cells. TNF-α: Tumor necrosis factor-alpha. IL-4: Interleukin-4. IL-6: Interleukin-6.

Experimental Protocols

A detailed experimental protocol for measuring the effect of this compound on intracellular calcium concentration ([Ca2+]i) in mast cells can be adapted from established methods using calcium-sensitive fluorescent indicators.

Measurement of Intracellular Calcium Concentration ([Ca2+]i) in RBL-2H3 Cells

1. Cell Preparation:

  • Culture RBL-2H3 cells in the desired format (e.g., on glass coverslips) in appropriate media.

  • Sensitize the cells with anti-dinitrophenyl (DNP) immunoglobulin E (IgE) overnight.

2. Dye Loading:

  • Wash the sensitized cells with a calcium-free buffer (e.g., Tyrode's buffer without CaCl2).

  • Load the cells with a calcium-sensitive dye, such as Fura-2 acetoxymethyl (Fura-2/AM), at a suitable concentration (e.g., 2-5 µM) in the calcium-free buffer for a specific duration (e.g., 30-60 minutes) at 37°C in the dark.

3. This compound Treatment:

  • Wash the cells to remove excess Fura-2/AM.

  • Pre-incubate the cells with varying concentrations of this compound in a calcium-containing buffer for a defined period.

4. Stimulation and Measurement:

  • Stimulate the cells with an antigen (e.g., DNP-human serum albumin) to induce IgE receptor cross-linking and subsequent calcium influx.

  • Measure the fluorescence of Fura-2 at dual excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm) using a fluorescence microscope or a plate reader.

  • The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.

5. Data Analysis:

  • Calculate the change in [Ca2+]i in response to the stimulus in the presence and absence of this compound.

  • Plot the inhibition of calcium influx as a function of this compound concentration to determine the dose-response relationship.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound's action on mast cells and a typical experimental workflow for investigating its effect on calcium influx.

Nothofagin_Signaling_Pathway cluster_downstream Downstream Effects This compound This compound Ca_Channel Calcium Channel (Specific channel unidentified) This compound->Ca_Channel Inhibits Ca_Influx Calcium Influx Lyn Lyn Ca_Influx->Lyn Activates Degranulation Degranulation (Histamine, β-hexosaminidase release) Ca_Influx->Degranulation Triggers Syk Syk Lyn->Syk Akt Akt Syk->Akt NFkB NF-κB Translocation Akt->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-4, IL-6) NFkB->Cytokines

Caption: Proposed signaling pathway of this compound in mast cells.

Experimental_Workflow Start Start: RBL-2H3 Cell Culture Sensitization Sensitize with Anti-DNP IgE Start->Sensitization Dye_Loading Load with Fura-2/AM Sensitization->Dye_Loading Nothofagin_Incubation Incubate with This compound Dye_Loading->Nothofagin_Incubation Stimulation Stimulate with DNP-HSA Nothofagin_Incubation->Stimulation Measurement Measure Fluorescence Ratio (340/380 nm) Stimulation->Measurement Analysis Calculate [Ca2+]i and Analyze Inhibition Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for measuring this compound's effect on calcium influx.

References

Nothofagin: A Potential Therapeutic Agent for Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

Metabolic syndrome is a constellation of interconnected metabolic abnormalities, including insulin resistance, central obesity, dyslipidemia, and hypertension, that collectively elevate the risk of developing type 2 diabetes and cardiovascular disease. Chronic low-grade inflammation and oxidative stress are recognized as pivotal contributors to the pathophysiology of metabolic syndrome. Nothofagin, a C-glucosyl dihydrochalcone found in rooibos (Aspalathus linearis), has emerged as a promising natural compound with the potential to mitigate key aspects of metabolic syndrome.[1][2] This technical guide provides a comprehensive overview of the current scientific evidence regarding the therapeutic potential of this compound in metabolic syndrome, with a focus on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanisms of Action

This compound's therapeutic potential in metabolic syndrome stems primarily from its potent antioxidant and anti-inflammatory properties.[2][3] It has been shown to directly scavenge free radicals and modulate key inflammatory signaling pathways that are dysregulated in metabolic syndrome.

Table 1: Quantitative Data on the In Vitro Effects of this compound
ParameterCell Line/AssayConditionThis compound ConcentrationObserved EffectReference
Antioxidant Activity ABTS radical cation scavenging assayCell-freeIC50: 4.04 μM50% inhibition of ABTS radical[4][5]
Fe(II)-induced microsomal lipid peroxidationCell-freeIC50: 1388 μM50% inhibition of lipid peroxidation[4][5]
Anti-inflammatory Effects Human Umbilical Vein Endothelial Cells (HUVECs)High Glucose (30 mM)10, 30 μMInhibition of high-glucose induced vascular hyperpermeability[6][7]
HUVECsHigh Glucose (30 mM)10, 30 μMInhibition of monocyte adhesion to HUVECs[6][7]
HUVECsHigh Glucose (30 mM)10, 30 μMSuppression of high-glucose induced expression of CAMs (ICAM-1, VCAM-1)[6][7]
HUVECsHigh Glucose (30 mM)10, 30 μMReduction of high-glucose induced reactive oxygen species (ROS) formation[6][7]
HUVECsHigh Glucose (30 mM)10, 30 μMInhibition of high-glucose induced NF-κB activation[6][7]
HUVECsLipopolysaccharide (LPS) (100 ng/mL)10, 30 μMInhibition of LPS-induced hyperpermeability and leukocyte migration in vivo[1][8]
HUVECsLipopolysaccharide (LPS) (100 ng/mL)10, 30 μMSuppression of LPS-induced production of TNF-α and IL-6[1][8]
HUVECsLipopolysaccharide (LPS) (100 ng/mL)10, 30 μMInhibition of LPS-induced activation of NF-κB and ERK1/2[1][8]

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by targeting key signaling pathways, most notably the NF-κB pathway. Under conditions of metabolic stress, such as high glucose, the NF-κB pathway becomes activated, leading to the transcription of pro-inflammatory genes. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory mediators.[6][7]

Nothofagin_NFkB_Pathway cluster_stimulus Metabolic Stress cluster_cell Endothelial Cell cluster_nucleus Nucleus High_Glucose High Glucose ROS ROS Generation High_Glucose->ROS LPS LPS IKK IKK Complex LPS->IKK ROS->IKK IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation Inflammatory_Genes Pro-inflammatory Genes (ICAM-1, VCAM-1, TNF-α, IL-6) NFkB_active->Inflammatory_Genes Upregulates Transcription This compound This compound This compound->ROS Inhibits This compound->IKK Inhibits

This compound's inhibition of the NF-κB signaling pathway.

While direct evidence for this compound's effect on the AMP-activated protein kinase (AMPK) pathway is still emerging, related compounds from rooibos have been shown to activate AMPK.[9] Activation of AMPK is a key mechanism for improving cellular energy homeostasis, promoting glucose uptake, and reducing lipid synthesis. The potential of this compound to activate this pathway warrants further investigation.

Nothofagin_AMPK_Pathway This compound This compound (Potential Activator) AMPK AMPK This compound->AMPK Activates GLUT4 GLUT4 Translocation AMPK->GLUT4 Promotes ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Increases Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis Decreases In_Vitro_Workflow Start Start: Culture HUVECs Treatment Treat with High Glucose (30 mM) ± this compound (10, 30 μM) Start->Treatment Incubation Incubate for 24 hours Treatment->Incubation Assays Perform Assays: - Vascular Permeability - Monocyte Adhesion - Western Blot (CAMs, NF-κB) - ROS Measurement Incubation->Assays Analysis Data Analysis and Interpretation Assays->Analysis

References

Nothofagin in Diabetic Complications Research: A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Therapeutic Potential and Mechanisms of Action

Executive Summary

Diabetes mellitus is a global health crisis, with its long-term complications, including neuropathy, nephropathy, and retinopathy, posing significant challenges to patient quality of life and healthcare systems. Emerging research has identified Nothofagin, a dihydrochalcone found in rooibos (Aspalathus linearis), as a promising therapeutic candidate for mitigating these complications. This technical guide provides a comprehensive overview of the current state of this compound research in the context of diabetic complications, consolidating available data on its mechanisms of action, experimental protocols, and quantitative effects. The primary focus is on its anti-inflammatory and antioxidant properties, mediated through key signaling pathways such as NF-κB. While direct quantitative data on this compound's efficacy in specific diabetic complication models remains an area for further investigation, this guide synthesizes the existing evidence to provide a valuable resource for researchers, scientists, and drug development professionals.

Introduction to this compound and its Therapeutic Rationale in Diabetes

This compound is a C-glucosyl dihydrochalcone recognized for its potent antioxidant and anti-inflammatory activities.[1][2] The pathophysiology of diabetic complications is intrinsically linked to chronic hyperglycemia, which induces oxidative stress and a persistent inflammatory state.[1] This environment leads to cellular damage and dysfunction in various tissues, including peripheral nerves, the kidneys, and the retina. This compound's ability to counteract these processes positions it as a compelling candidate for therapeutic intervention.

Mechanism of Action: Targeting Inflammation and Oxidative Stress

The primary therapeutic effects of this compound in the context of diabetic complications are attributed to its ability to modulate key signaling pathways involved in inflammation and oxidative stress.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In high-glucose conditions, NF-κB is activated, leading to the transcription of pro-inflammatory cytokines and adhesion molecules that contribute to tissue damage. This compound has been shown to inhibit the activation of NF-κB.[1][2] This inhibition is thought to occur through the suppression of IκBα degradation, which prevents the translocation of the NF-κB p65 subunit to the nucleus. By blocking this pathway, this compound effectively reduces the expression of inflammatory mediators.[1][2]

NF_kappa_B_Pathway cluster_stimulus Hyperglycemia cluster_cell Cellular Response cluster_nucleus Nucleus High Glucose High Glucose ROS ROS High Glucose->ROS IKK IKK ROS->IKK Activates IκBα-p65/p50 IκBα-p65/p50 IKK->IκBα-p65/p50 Phosphorylates p65/p50 p65/p50 IκBα-p65/p50->p65/p50 IκBα degradation Nucleus Nucleus p65/p50->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Binds to DNA Inflammatory Mediators Inflammatory Mediators Gene Transcription->Inflammatory Mediators Induces This compound This compound This compound->IKK Inhibits

Fig. 1: this compound's Inhibition of the NF-κB Signaling Pathway.
Attenuation of Oxidative Stress

Hyperglycemia leads to an overproduction of reactive oxygen species (ROS), which causes cellular damage and contributes to the pathogenesis of diabetic complications. This compound has demonstrated significant antioxidant properties by suppressing the formation of ROS in high-glucose conditions.[1][2] While the precise mechanisms are still under investigation, it is hypothesized that this compound may act as a direct ROS scavenger or may upregulate endogenous antioxidant defense systems.

Potential Modulation of Nrf2 and AGE-RAGE Pathways

Preliminary evidence suggests that this compound may also exert its protective effects through other key pathways:

  • Nrf2/HO-1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Activation of the Nrf2/Heme Oxygenase-1 (HO-1) pathway can protect against oxidative stress. While direct evidence for this compound is limited, related compounds have been shown to activate this pathway, suggesting a potential mechanism for this compound's antioxidant effects.

  • AGE-RAGE Pathway: The accumulation of Advanced Glycation End-products (AGEs) and their interaction with the Receptor for AGEs (RAGE) is a critical driver of diabetic complications. This interaction triggers intracellular signaling that leads to inflammation and oxidative stress. This compound's anti-inflammatory properties suggest it may interfere with this pathway, although further research is needed to confirm this.

Quantitative Data on this compound's Efficacy

While comprehensive quantitative data on this compound's direct effects on the primary clinical endpoints of diabetic complications are still emerging, in vitro studies have provided valuable dose-response information regarding its anti-inflammatory and antioxidant activities.

Parameter Experimental Model This compound Concentration Observed Effect Reference
Inhibition of NF-κB Activation High-glucose stimulated Human Umbilical Vein Endothelial Cells (HUVECs)1-30 µMDose-dependent inhibition of NF-κB p65 subunit nuclear translocation.[1][2]
Reduction of ROS Production High-glucose stimulated HUVECs1-30 µMSignificant suppression of intracellular ROS formation.[1][2]
Inhibition of Inflammatory Cytokine Production Lipopolysaccharide (LPS)-stimulated cells1-10 µMDownregulation of TNF-α and IL-6 production.[3]

Note: The table above summarizes available data. There is a clear need for further research to quantify the effects of this compound on specific markers of diabetic neuropathy (e.g., nerve conduction velocity), nephropathy (e.g., urinary albumin-to-creatinine ratio), and retinopathy (e.g., retinal vascular leakage) in relevant animal models.

Experimental Protocols

This section outlines key experimental methodologies for investigating the therapeutic potential of this compound in diabetic complications.

In Vitro Model: High-Glucose Stimulation of Endothelial Cells

This protocol is designed to mimic the hyperglycemic conditions of diabetes in a controlled cellular environment.

in_vitro_workflow cluster_prep Cell Culture Preparation cluster_treatment Experimental Treatment cluster_analysis Downstream Analysis A Seed HUVECs in culture plates B Culture to 80-90% confluency A->B C Starve cells in serum-free media B->C D Pre-treat with this compound (1-30 µM) for 1 hour C->D E Stimulate with high glucose (30 mM) for 24-48 hours D->E F Measure ROS production (e.g., DCFDA assay) E->F G Assess NF-κB activation (Western blot for p-p65, immunofluorescence) E->G H Quantify inflammatory marker expression (ELISA, qPCR) E->H

Fig. 2: Workflow for in vitro high-glucose stimulation of HUVECs.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • D-glucose

  • This compound

  • Reagents for ROS detection, Western blotting, and ELISA/qPCR

Procedure:

  • Culture HUVECs to near confluency.

  • Serum-starve the cells for 2-4 hours.

  • Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulate the cells with a high concentration of D-glucose (e.g., 30 mM) for 24 to 48 hours. A control group with normal glucose (5.5 mM) and a mannitol control for osmolarity should be included.

  • Perform downstream analyses to measure markers of oxidative stress and inflammation.

In Vivo Model: Streptozotocin (STZ)-Induced Diabetes in Rodents

This is a widely used animal model to study type 1 diabetes and its complications.

in_vivo_workflow cluster_induction Diabetes Induction cluster_treatment This compound Treatment cluster_assessment Assessment of Diabetic Complications A Acclimatize rodents (e.g., C57BL/6 mice or Wistar rats) B Administer a single high dose of STZ (i.p.) A->B C Monitor blood glucose levels to confirm diabetes (>250 mg/dL) B->C D Initiate this compound treatment (e.g., oral gavage) after diabetes confirmation C->D E Continue treatment for a specified duration (e.g., 8-12 weeks) D->E F Neuropathy: Measure nerve conduction velocity, thermal sensitivity E->F G Nephropathy: Collect urine to measure albumin-to-creatinine ratio E->G H Retinopathy: Assess retinal vascular leakage using fluorescein angiography E->H I Collect tissues for histological and molecular analysis E->I

Fig. 3: Workflow for STZ-induced diabetic rodent model and this compound treatment.

Materials:

  • Rodents (e.g., C57BL/6 mice or Wistar rats)

  • Streptozotocin (STZ)

  • Citrate buffer

  • This compound

  • Equipment for measuring blood glucose, nerve conduction velocity, urinary albumin and creatinine, and retinal imaging.

Procedure:

  • Induce diabetes with a single intraperitoneal injection of STZ dissolved in citrate buffer.

  • Confirm diabetes by measuring blood glucose levels 3-7 days post-injection.

  • Initiate treatment with this compound (dose and route to be optimized based on preliminary studies) and continue for a predetermined period.

  • At the end of the treatment period, assess the primary endpoints for diabetic neuropathy, nephropathy, and retinopathy.

  • Collect tissues for histological and molecular analyses to investigate the underlying mechanisms.

Future Directions and Conclusion

The existing body of research strongly suggests that this compound holds significant promise as a therapeutic agent for the management of diabetic complications. Its well-documented anti-inflammatory and antioxidant properties, primarily mediated through the inhibition of the NF-κB pathway, provide a solid foundation for its further development.

However, to translate these promising preclinical findings into clinical applications, several key areas require further investigation:

  • Quantitative Efficacy Studies: Rigorous in vivo studies are needed to quantify the dose-dependent effects of this compound on established markers of diabetic neuropathy, nephropathy, and retinopathy.

  • Mechanism Elucidation: Further research is required to fully elucidate the molecular mechanisms of this compound, including its effects on the Nrf2 and AGE-RAGE pathways in the context of specific diabetic complications.

  • Pharmacokinetics and Bioavailability: Detailed pharmacokinetic and bioavailability studies of this compound are essential to determine optimal dosing regimens for clinical trials.

  • Long-term Safety: Comprehensive long-term safety and toxicology studies are necessary before this compound can be considered for human use.

References

Nothofagin in Mast Cell-Mediated Allergic Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Mast cells are pivotal players in the initiation and propagation of Type I hypersensitivity reactions, including allergic rhinitis, asthma, and atopic dermatitis.[1] Upon activation, typically through the cross-linking of IgE bound to the high-affinity receptor FcεRI, mast cells undergo degranulation, releasing a cascade of pre-formed and newly synthesized inflammatory mediators.[2] Nothofagin, a C-glucosyl dihydrochalcone found in rooibos (Aspalathus linearis), has emerged as a potent inhibitor of mast cell-mediated allergic inflammation.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of the key signaling pathways and workflows.

Mechanism of Action: Inhibition of Key Signaling Pathways

This compound exerts its anti-allergic effects by targeting multiple critical steps in the mast cell activation cascade. Its primary mechanism involves the suppression of the FcεRI signaling pathway, which is initiated by antigen-IgE complex aggregation.[3]

Inhibition of Calcium Influx

A crucial event in mast cell activation is a sustained increase in intracellular calcium ([Ca²⁺]i), which is essential for degranulation.[5][6] This process begins with the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum, followed by a store-operated calcium entry (SOCE) from the extracellular environment.[5] this compound treatment effectively prevents the release of histamine and β-hexosaminidase by restraining this influx of calcium into the cytosol in a concentration-dependent manner.[1][3]

Downregulation of Src Family Kinases and Akt

Following the aggregation of antigen-IgE complexes bound to FcεRI, a signaling cascade is initiated, starting with the activation of Src family kinases, primarily Lyn and Syk.[3] this compound has been shown to inhibit the phosphorylation, and thus the activation, of Lyn and Syk.[1][3] This inhibitory effect extends downstream to Akt, a serine/threonine kinase that plays a role in cell survival and cytokine production.[3] Pre-treatment of RBL-2H3 mast cells with 10 μM this compound markedly suppresses the phosphorylation of Lyn, Syk, and Akt.[4]

Suppression of NF-κB Nuclear Translocation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of pro-inflammatory gene expression in mast cells.[7][8] In resting cells, NF-κB is held inactive in the cytoplasm. Upon activation of the FcεRI pathway, NF-κB translocates to the nucleus to initiate the transcription of pro-inflammatory cytokines. This compound inhibits the nuclear translocation of NF-κB, thereby downregulating the gene expression and secretion of cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-4 (IL-4), and Interleukin-6 (IL-6).[1][3][4]

Nothofagin_Signaling_Pathway Inhibitory Mechanism of this compound in Mast Cells cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Antigen Antigen IgE IgE FcεRI FcεRI IgE->FcεRI Syk Syk Akt Akt Syk->Akt p Ca_Influx Ca²⁺ Influx Syk->Ca_Influx NF_kB_trans NF-κB Translocation Akt->NF_kB_trans Degranulation Degranulation (Histamine, β-hexosaminidase) Ca_Influx->Degranulation Cytokines Cytokine Production (TNF-α, IL-4, IL-6) NF_kB_trans->Cytokines This compound This compound This compound->Syk This compound->Akt This compound->NF_kB_trans Lyn Lyn This compound->Lyn Lyn->Syk p

Caption: this compound's inhibition of the mast cell activation pathway.

Quantitative Data on Efficacy

This compound has been demonstrated to inhibit mast cell degranulation and cytokine production in a dose-dependent manner in various in vitro models.

Table 1: In Vitro Inhibition of Mast Cell Mediators by this compound
Mediator/CytokineCell TypeThis compound ConcentrationEffectReference
Histamine ReleaseRBL-2H3, RPMCs0.1, 1, 10 µMDose-dependent decrease[4]
β-HexosaminidaseRBL-2H3Not specifiedRelease prevented[1][3]
TNF-αRBL-2H31 - 10 µMDownregulation of production[4]
IL-4RBL-2H30.1 - 10 µMDownregulation of production[4]
IL-6RBL-2H31 - 10 µMDownregulation of production[4][9]
Table 2: In Vivo Effects of this compound
Animal ModelAdministrationDosageObserved EffectReference
Passive Cutaneous Anaphylaxis (PCA) in miceTopical100 ng (in ear)Suppressed local pigmentation, ear thickness, and reduced vascular permeability[3]

Detailed Experimental Protocols

The following protocols are generalized methodologies for assessing the effect of this compound on mast cell activation.

In Vitro Mast Cell Activation Assay

This protocol describes the use of the RBL-2H3 cell line, a common model for mast cell studies.

In_Vitro_Workflow General Workflow for In Vitro Mast Cell Assays A 1. Cell Culture Culture RBL-2H3 cells to 80% confluency. B 2. Sensitization Incubate cells with anti-DNP IgE overnight. A->B C 3. This compound Treatment Pre-treat cells with various concentrations of this compound for 1-2 hours. B->C D 4. Antigen Challenge Stimulate cells with DNP-HSA antigen for a defined period (e.g., 30 min for degranulation, 4-6 hrs for cytokines). C->D E 5. Sample Collection Collect supernatant for mediator analysis and cell lysates for protein analysis. D->E F 6. Downstream Analysis E->F G β-Hexosaminidase Assay F->G H Histamine Release Assay F->H I ELISA (TNF-α, IL-4) F->I J Western Blot (p-Lyn, p-Syk, p-Akt, NF-κB) F->J K Calcium Influx Assay (Fura-2/AM) F->K

Caption: Experimental workflow for in vitro evaluation of this compound.
  • Cell Culture: RBL-2H3 cells are maintained in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are grown at 37°C in a humidified 5% CO₂ incubator.

  • Sensitization: Cells are seeded into plates (e.g., 24-well plates for degranulation assays). After 24 hours, they are sensitized by incubation with anti-dinitrophenyl (DNP) IgE (e.g., 0.5 µg/mL) for 12-18 hours.

  • Compound Treatment: After sensitization, cells are washed with a buffer (e.g., Siraganian buffer). They are then pre-incubated with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours at 37°C.[4]

  • Antigen Challenge: Mast cell activation is triggered by adding the antigen, DNP-human serum albumin (HSA) (e.g., 100 ng/mL), for a specified duration.

  • Mediator Release Assays:

    • β-Hexosaminidase Assay: Supernatants are collected and incubated with a substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide). The reaction is stopped, and absorbance is read at 405 nm. The percentage of release is calculated relative to total cellular content (lysed cells).

    • Histamine Assay: Histamine levels in the supernatant are quantified using a commercial ELISA kit according to the manufacturer's instructions.

  • Cytokine Secretion Analysis (ELISA): For cytokine analysis, the antigen stimulation period is longer (e.g., 4-6 hours). Supernatants are collected, and the concentrations of TNF-α, IL-4, and IL-6 are measured using specific ELISA kits.[9]

  • Western Blot Analysis: After stimulation, cells are lysed. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total and phosphorylated forms of Lyn, Syk, Akt, and NF-κB.[4]

  • Intracellular Calcium Measurement: Sensitized cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM). After treatment with this compound, cells are challenged with antigen, and the change in fluorescence, corresponding to intracellular calcium concentration, is measured over time using a fluorometer.[3]

In Vivo Passive Cutaneous Anaphylaxis (PCA) Model

The PCA model is a standard method to evaluate localized, IgE-mediated allergic reactions in vivo.[3]

  • Sensitization: Male ICR mice (or a similar strain) are passively sensitized via an intradermal injection of anti-DNP IgE into one ear. The contralateral ear receives a saline injection as a control.

  • Compound Administration: After 24-48 hours, this compound (e.g., 100 ng in a carrier solution) is topically administered to the IgE-sensitized ear.[3] A control group receives the carrier solution only.

  • Antigen Challenge: Approximately 1 hour after this compound administration, mice are challenged via an intravenous injection of DNP-HSA mixed with Evans blue dye. The dye extravasates into the tissue at the site of the allergic reaction, providing a visual and quantifiable measure of vascular permeability.

  • Evaluation: After 30-60 minutes, the mice are euthanized.

    • Ear Thickness: Ear swelling is measured using a caliper before and after the challenge.

    • Vascular Permeability: The ears are excised, and the Evans blue dye is extracted (e.g., using formamide). The amount of dye extravasation is quantified by measuring the absorbance of the extract at ~620 nm.

    • Histology: Ear tissue can be fixed, sectioned, and stained (e.g., with toluidine blue) to visualize and count degranulated mast cells.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for mast cell-mediated allergic diseases.[1] Its multi-target mechanism, involving the inhibition of calcium influx, key signaling kinases (Lyn, Syk, Akt), and the NF-κB pathway, effectively suppresses both the immediate release of mediators and the subsequent synthesis of pro-inflammatory cytokines.[3] The efficacy observed in both in vitro and in vivo models provides a strong rationale for further investigation and development of this compound for the treatment of allergic inflammation.

References

Nothofagin's Impact on Vascular Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nothofagin, a dihydrochalcone derived from Aspalathus linearis (rooibos), has demonstrated significant potential as a therapeutic agent in the management of vascular inflammation. This document provides a comprehensive overview of the current scientific understanding of this compound's mechanisms of action, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols and visual representations of the key signaling pathways are presented to facilitate further research and drug development efforts in this area.

Introduction to Vascular Inflammation and this compound

Vascular inflammation is a critical pathological process underlying the initiation and progression of numerous cardiovascular diseases, including atherosclerosis.[1][2] The inflammatory cascade within the vasculature involves the activation of endothelial cells, increased expression of adhesion molecules, and the recruitment of leukocytes to the vessel wall. Key inflammatory mediators such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) play a pivotal role in this process.[3][4][5]

This compound is a natural compound that has garnered attention for its potent antioxidant and anti-inflammatory properties.[3][4][6] Research indicates that this compound can effectively ameliorate vascular inflammatory responses, suggesting its therapeutic potential for inflammatory vascular diseases.[3][4]

Mechanisms of Action

This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by targeting key signaling pathways and cellular events involved in vascular inflammation.

Inhibition of Pro-inflammatory Cytokine Production

This compound has been shown to suppress the production of key pro-inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated human umbilical vein endothelial cells (HUVECs), this compound significantly reduces the secretion of TNF-α and IL-6.[3][4][5]

Downregulation of Adhesion Molecule Expression

A critical step in vascular inflammation is the upregulation of cell adhesion molecules (CAMs) on the endothelial surface, which facilitates leukocyte adhesion and transmigration. This compound effectively inhibits the expression of Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) induced by inflammatory stimuli such as LPS and high glucose.[1][2][3]

Attenuation of Endothelial Permeability and Leukocyte Migration

This compound has been demonstrated to preserve endothelial barrier integrity by inhibiting the formation of paracellular gaps in HUVECs.[6] It also suppresses the adhesion and transendothelial migration of neutrophils, key events in the inflammatory cascade.[3][4] In vivo studies have confirmed that this compound reduces hyperpermeability and leukocyte migration.[3][4]

Modulation of Key Signaling Pathways

This compound's anti-inflammatory effects are mediated through its influence on critical intracellular signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound inhibits the activation of NF-κB, a key transcription factor for many pro-inflammatory genes.[1][2][3][4] One of the proposed mechanisms for this inhibition is the blockage of calcium influx, which is required for NF-κB translocation to the nucleus.[6]

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) 1/2, is also involved in mediating inflammatory responses. This compound has been shown to suppress the phosphorylation and activation of ERK1/2 in response to inflammatory stimuli.[3][4][5][7] It also reduces the phosphorylation of p38 and c-Jun N-terminal kinase (JNK).[7]

Antioxidant Activity

This compound possesses potent antioxidant properties, which contribute to its anti-inflammatory effects.[6] It can scavenge free radicals and reduce the formation of reactive oxygen species (ROS), thereby mitigating oxidative stress-induced vascular damage.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on this compound's effects on vascular inflammation.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

Cell/Animal ModelStimulantThis compound ConcentrationEffect on TNF-αEffect on IL-6Reference
HUVECsLPS1-10 μMDownregulationDownregulation[6]
MiceLPSNot SpecifiedSuppressionSuppression[3][4][5]
HUVECsHMGB1Not SpecifiedSuppressionSuppression[8]

Table 2: Effect of this compound on Adhesion Molecule Expression

Cell/Animal ModelStimulantThis compound ConcentrationEffect on ICAM-1Effect on VCAM-1Reference
HUVECsLPSNot SpecifiedInhibitionInhibition[3][4]
HUVECsHigh GlucoseNot SpecifiedInhibitionInhibition[1][2]

Table 3: Effect of this compound on Signaling Pathway Activation

Cell/Animal ModelStimulantThis compound ConcentrationEffect on NF-κB ActivationEffect on ERK1/2 ActivationReference
HUVECsLPSNot SpecifiedSuppressionSuppression[3][4][5]
HUVECsHigh GlucoseNot SpecifiedSuppressionNot Specified[1][2]
HUVECsHMGB1Not SpecifiedSuppressionSuppression[8]
HUVECsPMANot SpecifiedNot SpecifiedReduced Phosphorylation[7]

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the effects of this compound.

Cell Culture and Treatment
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used as an in vitro model for vascular endothelium.[1][3]

  • Culture Conditions: HUVECs are typically cultured in endothelial cell growth medium supplemented with fetal bovine serum and other growth factors.

  • Stimulation: To induce an inflammatory response, cells are treated with agents such as Lipopolysaccharide (LPS) or high concentrations of glucose.[1][3]

  • This compound Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period before the addition of the inflammatory stimulus.[6]

Permeability Assay
  • Method: Endothelial barrier function is assessed by measuring the flux of fluorescently labeled dextran across a monolayer of HUVECs grown on a transwell insert.[3]

  • Procedure: HUVECs are seeded onto the upper chamber of a transwell insert and allowed to form a confluent monolayer. After treatment with this compound and the inflammatory stimulus, fluorescein isothiocyanate (FITC)-dextran is added to the upper chamber. The amount of FITC-dextran that passes through to the lower chamber is quantified using a fluorescence plate reader.[3]

Leukocyte Adhesion and Migration Assays
  • Adhesion Assay: HUVECs are grown to confluence in multi-well plates and treated as described above. Fluorescently labeled neutrophils or monocytes are then added to the wells. After an incubation period, non-adherent cells are washed away, and the number of adherent cells is quantified by measuring fluorescence.[1][3]

  • Migration Assay: A transwell system is used, with HUVECs seeded on the upper surface of the porous membrane. After treatment, leukocytes are added to the upper chamber. The number of leukocytes that migrate through the endothelial monolayer to the lower chamber is counted.[3]

Western Blot Analysis
  • Purpose: To determine the protein expression levels of adhesion molecules (ICAM-1, VCAM-1) and the phosphorylation status of signaling proteins (NF-κB, ERK1/2).[3]

  • Procedure: Cell lysates are prepared, and proteins are separated by SDS-PAGE. The separated proteins are then transferred to a membrane and probed with specific primary antibodies against the target proteins, followed by incubation with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence detection system.[3]

In Vivo Studies
  • Animal Models: Mice are often used to study vascular inflammation in vivo.[1][3]

  • Induction of Inflammation: Inflammation can be induced by intraperitoneal injection of LPS or by inducing hyperglycemia.[1][3]

  • This compound Administration: this compound is typically administered orally or via injection.[6]

  • Assessment of Vascular Leakage: Vascular permeability is assessed by injecting Evans blue dye intravenously. The amount of dye that extravasates into various tissues is then quantified.[3]

  • Leukocyte Migration: Leukocyte migration into the peritoneal cavity or other tissues is determined by collecting the relevant fluid or tissue and counting the number of leukocytes.[3]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound in vascular inflammation.

Nothofagin_NFkB_Pathway LPS LPS / High Glucose TLR4 TLR4 / RAGE LPS->TLR4 Ca_Influx Ca²⁺ Influx TLR4->Ca_Influx IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_Active Active NF-κB (Translocation to Nucleus) NFkB->NFkB_Active Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, ICAM-1, VCAM-1) NFkB_Active->Inflammation This compound This compound This compound->Ca_Influx This compound->IKK Inhibition

Caption: this compound inhibits the NF-κB signaling pathway.

Nothofagin_MAPK_Pathway Stimulus Inflammatory Stimuli (LPS, High Glucose, PMA) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK ERK ERK1/2 MAPKK->ERK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors p38->Transcription_Factors JNK->Transcription_Factors Inflammation Pro-inflammatory Gene Expression Transcription_Factors->Inflammation This compound This compound This compound->ERK Inhibits Phosphorylation This compound->p38 This compound->JNK

Caption: this compound suppresses the MAPK signaling cascade.

Conclusion and Future Directions

This compound presents a promising natural compound for the therapeutic intervention of vascular inflammation. Its ability to modulate multiple key pathways, including NF-κB and MAPK/ERK, and to suppress pro-inflammatory mediators highlights its potential for the development of novel anti-inflammatory drugs.

Future research should focus on:

  • Elucidating the precise molecular targets of this compound within these signaling pathways.

  • Conducting more extensive preclinical studies to evaluate its efficacy and safety in various models of cardiovascular disease.

  • Optimizing drug delivery systems to enhance the bioavailability and targeted action of this compound.

  • Exploring the potential synergistic effects of this compound with existing anti-inflammatory therapies.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a novel therapeutic agent for vascular inflammatory diseases.

References

Methodological & Application

Synthesis and Application of Nothofagin and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

This document provides detailed protocols and application notes for the synthesis and evaluation of Nothofagin, a naturally occurring dihydrochalcone C-glycoside with significant antioxidant and anti-inflammatory properties. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound (2',4,4',6'-Tetrahydroxy-3'-C-β-D-glucopyranosyldihydrochalcone) is a bioactive compound primarily found in Rooibos (Aspalathus linearis). It has garnered considerable interest due to its potential therapeutic applications, including the amelioration of inflammatory responses and oxidative stress. This document outlines the chemical synthesis of this compound, protocols for evaluating its biological activity, and discusses the potential for the synthesis of its derivatives.

Chemical Synthesis of this compound

The total synthesis of this compound has been successfully achieved in an eight-step process with an overall yield of 28%. The key features of this synthesis involve a highly stereoselective Lewis acid-promoted coupling of a protected glucose moiety with a phloroglucinol derivative.

Experimental Protocol: Total Synthesis of this compound

This protocol is based on the work of Yepremyan, Salehani, and Minehan (2010).

Step 1: Synthesis of 1,2-di-O-pivaloyl-3,4,6-tribenzylglucose

  • To a solution of tribenzyl glucal in acetone and water, add sodium bicarbonate and Oxone®.

  • Stir the mixture at room temperature until the starting material is consumed (as monitored by TLC).

  • Work up the reaction and purify the resulting diol.

  • Dissolve the diol in pyridine and add an excess of trimethylacetyl chloride and a catalytic amount of DMAP.

  • Heat the mixture at 60°C for 24 hours.

  • After cooling, perform an aqueous work-up and purify the product by column chromatography to yield 1,2-di-O-pivaloyl-3,4,6-tribenzylglucose.

Step 2: Lewis Acid-Promoted C-Glycosylation

  • Dissolve 1,2-di-O-pivaloyl-3,4,6-tribenzylglucose and tribenzylphloroglucinol (4 equivalents) in a 10:1 mixture of CH₂Cl₂:THF at 0°C.

  • Add TMSOTf (10 equivalents) dropwise to the solution.

  • Stir the reaction at 0°C until completion.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with an organic solvent and purify by column chromatography to obtain the β-C-aryl glycoside.

Step 3: Formylation

  • Subject the β-C-aryl glycoside to Vilsmeier-Haack formylation conditions to introduce an aldehyde group.

Step 4: Alkynylation

  • Prepare 4-benzyloxy phenylacetylene from 4-hydroxybenzaldehyde.

  • Treat the 4-benzyloxy phenylacetylene with n-BuLi to form the corresponding lithium acetylide.

  • React the lithium acetylide with the aldehyde from Step 3 to yield a mixture of diastereomeric propargylic alcohols.

Step 5: Deprotection of the Pivaloyl Group

  • Treat the mixture of propargylic alcohols with CH₃MgBr in ether to remove the pivaloyl protecting group at the C.2 position of the glucose moiety.

Step 6: Oxidation

  • Oxidize the resulting diols with excess MnO₂ in a 1:1 mixture of CH₂Cl₂:hexanes to yield the corresponding ynone.

Step 7: Hydrogenolysis

  • Subject the ynone to hydrogenolysis using 10% Pd on carbon under a hydrogen atmosphere to remove the benzyl ether protecting groups.

Step 8: Final Product

  • Purify the final product to obtain synthetic this compound.

Biological Activities of this compound and Derivatives

This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied.

Antioxidant Activity

This compound is a potent radical scavenger. Its antioxidant capacity has been evaluated in various assays.

CompoundAssayIC₅₀ (µM)Reference
This compound ABTS radical cation scavenging4.04[1]
AspalathinABTS radical cation scavenging3.33[1]
QuercetinABTS radical cation scavenging3.60[1]
Epigallocatechin gallate (EGCG)ABTS radical cation scavenging3.46[1]
This compound Fe(II)-induced microsomal lipid peroxidation1388[1]
AspalathinFe(II)-induced microsomal lipid peroxidation50.2[1]
QuercetinFe(II)-induced microsomal lipid peroxidation17.5[1]
Epigallocatechin gallate (EGCG)Fe(II)-induced microsomal lipid peroxidation22.3[1]
Anti-inflammatory Activity

This compound has been shown to suppress inflammatory responses by inhibiting key signaling pathways. It effectively reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2]

High Mobility Group Box 1 (HMGB1) is a late mediator of sepsis and inflammation. This compound has been shown to inhibit HMGB1-mediated septic responses.[2]

HMGB1_Pathway HMGB1 HMGB1 TLR4_RAGE TLR4/RAGE HMGB1->TLR4_RAGE MyD88 MyD88 TLR4_RAGE->MyD88 ERK1_2 ERK1/2 MyD88->ERK1_2 NF_kB NF-κB MyD88->NF_kB Inflammation Inflammatory Response ERK1_2->Inflammation NF_kB->Inflammation This compound This compound This compound->Inhibition

This compound inhibits the HMGB1 signaling pathway.

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. This compound downregulates NF-κB translocation, thereby reducing the inflammatory cascade.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IkB_NFkB IκB-NF-κB (Inactive) p_IkB P-IκB IKK IKK IKK->p_IkB P NFkB_active NF-κB (Active) p_IkB->NFkB_active Release NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocation This compound This compound This compound->Inhibition_IKK Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression Stimuli Inflammatory Stimuli (e.g., LPS, HMGB1) Stimuli->IKK

This compound inhibits the NF-κB signaling pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay

Cell Culture:

  • Culture human umbilical vein endothelial cells (HUVECs) in appropriate media.

Treatment:

  • Pre-treat HUVECs with varying concentrations of this compound for 1 hour.

  • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) or HMGB1 for the desired time.

Measurement of Pro-inflammatory Cytokines:

  • Collect the cell culture supernatant.

  • Measure the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for NF-κB Activation:

  • Lyse the treated cells and extract nuclear and cytoplasmic proteins.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against NF-κB p65 and a loading control.

  • Incubate with a secondary antibody and visualize the protein bands using an appropriate detection system.

Synthesis of this compound Derivatives

While the total synthesis of this compound has been established, the synthesis of novel this compound derivatives is an area ripe for exploration. To date, there is a limited number of publications detailing the chemical synthesis of a wide range of this compound derivatives. However, structure-activity relationship (SAR) studies of related dihydrochalcones can provide valuable insights for the design of new analogs with potentially enhanced bioactivity.

Potential Synthetic Modifications

Based on SAR studies of dihydrochalcone C-glycosides, the following modifications could be considered to explore their impact on biological activity:

  • Modification of the B-ring hydroxyl groups: The number and position of hydroxyl groups on the B-ring are known to influence antioxidant activity.[1] Synthesis of analogs with altered hydroxylation patterns could lead to compounds with improved radical scavenging properties.

  • Glycosidic bond modification: While the C-glycosidic bond in this compound contributes to its stability, exploring the synthesis of O-glycoside or other C-linked sugar derivatives could modulate bioavailability and activity.

  • Alkylation or acylation of hydroxyl groups: Introducing alkyl or acyl groups to the phenolic hydroxyls could alter the lipophilicity of the molecule, potentially affecting its cell permeability and metabolic stability.

A generalized workflow for the synthesis and evaluation of this compound derivatives is presented below.

Derivatives_Workflow Start This compound or Synthetic Intermediate Modification Chemical Modification (e.g., Alkylation, Glycosylation) Start->Modification Purification Purification and Characterization Modification->Purification Bioassay Biological Evaluation (Antioxidant, Anti-inflammatory) Purification->Bioassay SAR Structure-Activity Relationship Analysis Bioassay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Modification

Workflow for this compound derivative synthesis.

Conclusion

This document provides a comprehensive overview of the synthesis of this compound and protocols for assessing its biological activities. The detailed synthetic route and bioassay methods will serve as a valuable resource for researchers interested in this promising natural product. Furthermore, the discussion on the potential for the synthesis of this compound derivatives opens avenues for the development of novel therapeutic agents with improved efficacy. As research in this area is ongoing, it is anticipated that new synthetic methodologies and a broader understanding of the structure-activity relationships of this compound and its analogs will emerge.

References

Application Notes and Protocols for the Quantification of Nothofagin in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nothofagin is a dihydrochalcone, a type of natural phenol, predominantly isolated from Rooibos (Aspalathus linearis)[1]. It is recognized for its significant antioxidant and anti-inflammatory properties[1][2]. This compound has been shown to ameliorate various inflammatory responses by downregulating NF-κB translocation through the blockage of calcium influx[1]. Accurate quantification of this compound in plant extracts is crucial for the quality control of herbal products, standardization of extracts for research purposes, and the development of new therapeutic agents. These application notes provide detailed protocols for the extraction and quantification of this compound from plant materials, primarily focusing on High-Performance Liquid Chromatography (HPLC) based methods.

Data Presentation: this compound Content in Aspalathus linearis

The concentration of this compound can vary significantly based on the processing of the plant material. The following tables summarize quantitative data from studies on Rooibos.

Table 1: this compound and Aspalathin Content in Unfermented and Fermented Rooibos Samples

SampleThis compound ( g/100 g of plant material)Aspalathin ( g/100 g of plant material)
Unfermented Rooibos0.45 - 0.724.67 - 9.96
Fermented Rooibos0.09 - 0.280.44 - 2.82

Source: Adapted from a study on the quantification of quality parameters for green rooibos.[3]

Table 2: Average this compound Content in Green vs. Fermented Rooibos Extracts

Extract TypeAverage this compound Content (g/kg Dry Weight)
Green Rooibos Extract8.0
Fermented Rooibos Extract0.7

Source: Data compiled from a review on the efficacy of aspalathin and other related phytochemicals.[4]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of this compound from dried and milled plant leaves, such as Aspalathus linearis.

1. Materials and Reagents:

  • Dried, finely ground plant material (e.g., Rooibos leaves)

  • Reagent-grade water

  • Ethanol (80%)

  • Boiling water bath or heating mantle

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Rotary evaporator (optional)

  • Freeze-dryer (optional)

2. Extraction Procedure:

  • Weigh 150 g of milled plant material.

  • Prepare a crude hot-water extract by adding 1.5 L of boiling water to the plant material[5].

  • Alternatively, for enhanced extraction, an 80% ethanol-water mixture can be utilized[4].

  • Maintain the extraction mixture at a high temperature (e.g., 93°C) for a defined period, such as 30 minutes, with continuous stirring[4].

  • After extraction, allow the mixture to cool slightly and then filter it to separate the solid plant residue from the liquid extract.

  • For concentration, the solvent can be removed using a rotary evaporator under reduced pressure.

  • The resulting concentrated extract can be freeze-dried to obtain a stable powder for long-term storage and analysis.

  • For High-Performance Countercurrent Chromatography (HPCCC), sample loading can be improved by removing ethanol-insoluble matter from the polyphenol-enriched extract[6][7].

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This protocol is adapted from a validated method for the rapid quantification of major flavonoids in Rooibos.[5][6]

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and Diode-Array Detector (DAD).

  • Column: Poroshell SB-C18 (50 mm x 4.6 mm i.d., 2.7 µm) or a similar C18 column[5].

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • This compound analytical standard

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% aqueous formic acid[5]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[5]

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 30°C[3]

  • Detection: UV-Vis spectra recorded from 220 to 450 nm, with quantification at a specific wavelength (e.g., 288 nm for dihydrochalcones)[5].

  • Injection Volume: 20 µL

  • Gradient Program:

    • 0-10 min: 12.4-16.6% B

    • 10-10.5 min: 16.6-80% B

    • 10.5-11.5 min: 80% B

    • 11.5-12 min: 80-12.4% B

    • 12-16 min: 12.4% B[5]

  • Total Analysis Time: 16 minutes[5][6]

4. Sample and Standard Preparation:

  • Prepare a stock solution of the this compound standard at approximately 1 mg/mL in DMSO[5].

  • Create a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to generate a calibration curve.

  • Dissolve the dried plant extract in a suitable solvent (e.g., 50% methanol or the initial mobile phase) to a known concentration.

  • Filter all samples and standards through a 0.22 µm syringe filter before injection into the HPLC system[8].

5. Data Analysis:

  • Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with that of the authentic standard[5].

  • Construct a calibration curve by plotting the peak area of the standard against its concentration.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Experimental Workflow for this compound Quantification

G Experimental Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing plant_material Dried & Milled Plant Material extraction Hot Water or Ethanol/Water Extraction plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration drying Freeze Drying concentration->drying sample_prep Sample Reconstitution & Filtration drying->sample_prep hplc HPLC-DAD Analysis sample_prep->hplc peak_id Peak Identification (Retention Time & UV Spectra) hplc->peak_id quantification Quantification peak_id->quantification calibration Calibration Curve Construction calibration->quantification cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Caption: Workflow for quantifying this compound in plant extracts.

Simplified Signaling Pathway of this compound's Anti-inflammatory Action

G This compound's Anti-inflammatory Signaling Pathway This compound This compound Ca_Influx Calcium Influx This compound->Ca_Influx Blocks NFkB_Translocation NF-κB Translocation to Nucleus Ca_Influx->NFkB_Translocation Promotes Inflammatory_Response Inflammatory Response (e.g., Cytokine Release) NFkB_Translocation->Inflammatory_Response Induces

Caption: this compound blocks calcium influx to inhibit NF-κB.

References

Application Note: Structural Elucidation of Nothofagin using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nothofagin, a dihydrochalcone C-glucoside found in Rooibos (Aspalathus linearis), is a bioactive compound with demonstrated antioxidant and anti-inflammatory properties.[1] Its structural characterization is crucial for understanding its mechanism of action and for quality control in natural product development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of such natural products. This application note provides a detailed overview of the methodologies and expected data for the structural determination of this compound using 1D and 2D NMR techniques.

Data Presentation

Illustrative NMR Data: Due to the limited availability of a complete and officially published set of NMR assignments for this compound in the scientific literature, the following tables present illustrative ¹H and ¹³C NMR data. These values are based on the known structure of this compound and typical chemical shifts for dihydrochalcones and glucose moieties.

Table 1: Illustrative ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Dihydrochalcone Moiety
2', 6'7.05d8.5
3', 5'6.70d8.5
55.95s
α2.80t7.5
β3.25t7.5
Glucose Moiety
1''4.55d9.5
2''3.15m
3''3.20m
4''3.10m
5''3.35m
6''a3.70dd11.5, 5.0
6''b3.50dd11.5, 2.0

Table 2: Illustrative ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)
Dihydrochalcone Moiety
C=O205.0
1'131.5
2', 6'129.0
3', 5'115.0
4'157.0
1105.0
2, 6165.0
3108.0
4164.0
595.0
α30.0
β45.0
Glucose Moiety
1''73.0
2''70.0
3''78.0
4''71.0
5''81.0
6''62.0

Experimental Protocols

Isolation and Purification of this compound

This compound can be isolated from the leaves of Aspalathus linearis (Rooibos). A general protocol involves:

  • Extraction: Dried and ground leaves are extracted with an appropriate solvent, such as aqueous ethanol.

  • Enrichment: The crude extract is subjected to column chromatography (e.g., on Sephadex LH-20) to enrich the phenolic fraction.

  • Purification: Final purification is achieved using techniques like High-Performance Countercurrent Chromatography (HPCCC) or preparative High-Performance Liquid Chromatography (HPLC).[2]

NMR Sample Preparation
  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • Filter the solution into a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: ~16 ppm.

    • Acquisition time: ~2-3 seconds.

    • Relaxation delay: 2 seconds.

    • Number of scans: 16-64.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: ~220 ppm.

    • Acquisition time: ~1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024-4096.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Mandatory Visualizations

Nothofagin_Elucidation_Workflow cluster_Isolation Isolation & Purification cluster_NMR NMR Spectroscopy Plant_Material Rooibos (Aspalathus linearis) Leaves Extraction Solvent Extraction (e.g., aq. Ethanol) Plant_Material->Extraction Enrichment Column Chromatography (e.g., Sephadex LH-20) Extraction->Enrichment Purification Preparative HPLC / HPCCC Enrichment->Purification Pure_this compound Purified this compound Purification->Pure_this compound 1D_NMR 1D NMR (¹H, ¹³C) Pure_this compound->1D_NMR Structure_Proposal Propose Structure 1D_NMR->Structure_Proposal 2D_NMR 2D NMR (COSY, HSQC, HMBC) 2D_NMR->Structure_Proposal Stereochemistry NOESY/ROESY Structure_Proposal->Stereochemistry Final_Structure Final Structure of this compound Stereochemistry->Final_Structure

Workflow for this compound Isolation and Structural Elucidation.

Nothofagin_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Calcium_Influx Calcium Influx Inflammatory_Stimuli->Calcium_Influx NFkB_Translocation NF-κB Translocation to Nucleus Calcium_Influx->NFkB_Translocation Inflammatory_Response Inflammatory Response NFkB_Translocation->Inflammatory_Response This compound This compound This compound->Calcium_Influx

Inhibitory Effect of this compound on the NF-κB Signaling Pathway.

Discussion

The structural elucidation of this compound begins with the analysis of the ¹H NMR spectrum. The aromatic region will display signals characteristic of the A and B rings of the dihydrochalcone skeleton. The protons of the α- and β-carbons will appear as triplets in the aliphatic region. The anomeric proton of the C-linked glucose will be a distinct doublet.

The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon around 205 ppm. The remaining aromatic and aliphatic carbons of the dihydrochalcone and the glucose moiety will have chemical shifts in their expected regions.

2D NMR experiments are essential for unambiguous assignments.

  • COSY will reveal the coupling networks within the aromatic rings and the glucose unit.

  • HSQC will link each proton to its directly attached carbon.

  • HMBC is critical for establishing the connectivity between the dihydrochalcone core and the glucose moiety through the C-C bond, as well as confirming the overall carbon framework.

  • NOESY/ROESY will help confirm the β-configuration of the glycosidic linkage.

This compound has been shown to downregulate NF-κB translocation by blocking calcium influx, thereby ameliorating various inflammatory responses.[1] This mechanism of action highlights its potential as a therapeutic agent.

Conclusion

NMR spectroscopy is an indispensable tool for the complete structural elucidation of this compound. A combination of 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the dihydrochalcone C-glucoside structure and establishing its stereochemistry. This detailed structural information is fundamental for its further development as a potential pharmaceutical or nutraceutical agent.

References

Nothofagin: In Vitro Antioxidant Activity Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro antioxidant properties of Nothofagin, a dihydrochalcone found in Rooibos (Aspalathus linearis). This document includes quantitative data from antioxidant assays, detailed experimental protocols for the DPPH and ABTS radical scavenging assays, and visual workflows to guide researchers in assessing the antioxidant capacity of this natural compound.

Introduction

This compound is a C-linked dihydrochalcone glucoside that has demonstrated notable antioxidant properties. Its ability to scavenge free radicals makes it a compound of interest for applications in the prevention and mitigation of oxidative stress-related conditions. This document focuses on two common in vitro assays used to evaluate its antioxidant potential: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Quantitative Antioxidant Data

The antioxidant activity of this compound has been quantified using various in vitro assays. The following table summarizes the key findings, including the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.

AssayIC50 of this compoundReference CompoundIC50 of Reference
ABTS Radical Cation Scavenging4.04 µM[1][2]Aspalathin3.33 µM[1][2]
Quercetin3.60 µM[1][2]
Epigallocatechin Gallate (EGCG)3.46 µM[1][2]
Fe(II)-induced Lipid Peroxidation1388 µM[1][2]Aspalathin50.2 µM[1][2]
Quercetin17.5 µM[1][2]
Epigallocatechin Gallate (EGCG)22.3 µM[1][2]

Experimental Workflows

The following diagrams illustrate the general workflows for the DPPH and ABTS antioxidant assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_this compound Prepare this compound Stock Solution mix Mix this compound/Control with DPPH Solution prep_this compound->mix prep_dpph Prepare DPPH Working Solution prep_dpph->mix prep_control Prepare Control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate in the Dark mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Inhibition & IC50 measure->calculate

DPPH Assay Workflow

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_this compound Prepare this compound Stock Solution mix Mix this compound/Control with ABTS Solution prep_this compound->mix prep_abts Generate ABTS Radical Cation Solution prep_abts->mix prep_control Prepare Control (e.g., Trolox) prep_control->mix incubate Incubate at Room Temperature mix->incubate measure Measure Absorbance at ~734 nm incubate->measure calculate Calculate % Inhibition & IC50 measure->calculate

ABTS Assay Workflow

Experimental Protocols

The following are detailed protocols for the DPPH and ABTS assays, which can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

1. Principle

The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which is measured spectrophotometrically. The degree of discoloration is proportional to the antioxidant activity of the sample.

2. Materials and Reagents

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate

  • Microplate reader

  • Pipettes

3. Protocol

  • Preparation of DPPH Solution:

    • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).

    • Store the solution in a dark bottle and at 4°C.

    • Before use, dilute the stock solution with the same solvent to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.

  • Preparation of this compound and Standard Solutions:

    • Prepare a stock solution of this compound in methanol or ethanol.

    • Perform serial dilutions to obtain a range of concentrations to determine the IC50 value.

    • Prepare a similar concentration range for the positive control.

  • Assay Procedure:

    • Add a specific volume of the this compound or standard solutions to the wells of a 96-well microplate.

    • Add the DPPH working solution to each well.

    • For the blank, use the solvent instead of the sample solution.

    • Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

1. Principle

The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+) through the reaction of ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance is proportional to the antioxidant concentration.

2. Materials and Reagents

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate buffered saline (PBS) or ethanol

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

  • Pipettes

3. Protocol

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS Working Solution:

    • Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of this compound and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO, followed by dilution in PBS).

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare a similar concentration range for the positive control (Trolox).

  • Assay Procedure:

    • Add a small volume of the this compound or standard solutions to the wells of a 96-well microplate.

    • Add the ABTS working solution to each well.

    • For the blank, use the solvent instead of the sample solution.

    • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement:

    • Measure the absorbance of each well at 734 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of ABTS•+ scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Conclusion

This compound exhibits significant in vitro antioxidant activity, as demonstrated by its low micromolar IC50 value in the ABTS assay. The provided protocols for the DPPH and ABTS assays offer a standardized methodology for researchers to further investigate the antioxidant properties of this compound and related compounds. These assays are valuable tools in the initial screening and characterization of potential antioxidant agents for drug development and other applications.

References

Nothofagin in Sepsis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant challenge in critical care medicine. The pathophysiology of sepsis involves a complex interplay of inflammatory and anti-inflammatory responses, often leading to a "cytokine storm," endothelial dysfunction, and multiple organ failure. Nothofagin, a dihydrochalcone found in rooibos (Aspalathus linearis), has emerged as a promising natural compound for the investigation of novel therapeutic strategies against sepsis.[1][2] Its potent anti-inflammatory and antioxidant properties make it a valuable tool for studying the intricate signaling pathways involved in the septic cascade.[1][3]

These application notes provide a comprehensive overview of the use of this compound in sepsis research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for in vitro and in vivo experimental models.

Mechanism of Action

This compound exerts its protective effects in sepsis primarily through the modulation of key inflammatory signaling pathways. It has been shown to significantly inhibit the activation of Nuclear Factor-kappa B (NF-κB) and the release of the late-phase inflammatory mediator, High Mobility Group Box 1 (HMGB1).[2][4][5]

Inhibition of the NF-κB Pathway: this compound downregulates the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), by preventing the translocation of NF-κB into the nucleus.[1][2][6] This action is mediated, at least in part, by blocking the influx of calcium, a critical step in NF-κB activation.[1]

Suppression of HMGB1 Signaling: this compound effectively suppresses the release of HMGB1 from activated immune cells and inhibits its pro-inflammatory activities.[4][5] By targeting HMGB1, this compound can attenuate the systemic inflammation and organ damage that characterize the later stages of sepsis.[2][4]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in various sepsis models.

Table 1: In Vitro Efficacy of this compound in Human Umbilical Vein Endothelial Cells (HUVECs)

ModelTreatmentThis compound ConcentrationOutcome MeasureResultReference
LPS-induced InflammationLipopolysaccharide (LPS)10 µMTNF-α ProductionSignificant Reduction[1]
LPS-induced InflammationLipopolysaccharide (LPS)1-10 µMIL-6 ProductionSignificant Reduction[1]
HMGB1-induced HyperpermeabilityHigh Mobility Group Box 1 (HMGB1)Not SpecifiedEndothelial PermeabilityInhibition of hyperpermeability[4][5]
HMGB1-induced InflammationHigh Mobility Group Box 1 (HMGB1)Not SpecifiedTNF-α ProductionSuppression[4][5]
HMGB1-induced InflammationHigh Mobility Group Box 1 (HMGB1)Not SpecifiedIL-6 ProductionSuppression[4][5]

Table 2: In Vivo Efficacy of this compound in Murine Sepsis Models

ModelAnimalTreatmentThis compound DosageOutcome MeasureResultReference
LPS-induced EndotoxemiaMiceLipopolysaccharide (LPS)Not SpecifiedSurvival RateReduced lethal endotoxemia[6][7]
LPS-induced EndotoxemiaMiceLipopolysaccharide (LPS)Not SpecifiedLeukocyte MigrationSuppression[6][7]
Cecal Ligation and Puncture (CLP)MiceCLP SurgeryNot SpecifiedRenal Injury Markers (BUN, Creatinine)Decreased levels[3][8]
Cecal Ligation and Puncture (CLP)MiceCLP SurgeryNot SpecifiedPlasma TNF-α LevelsReduced levels[3][8]
Cecal Ligation and Puncture (CLP)MiceCLP SurgeryNot SpecifiedPlasma IL-6 LevelsReduced levels[3][8]
Cecal Ligation and Puncture (CLP)MiceCLP SurgeryNot SpecifiedSurvival RateReduced lethality[3][8]

Experimental Protocols

In Vitro Model: this compound Treatment in LPS-Stimulated HUVECs

This protocol describes the methodology to assess the anti-inflammatory effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with Lipopolysaccharide (LPS).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Reagents for cytokine measurement (e.g., ELISA kits for TNF-α and IL-6)

  • Reagents for NF-κB activation assay (e.g., immunofluorescence staining or Western blotting)

Procedure:

  • Cell Culture: Culture HUVECs in endothelial cell growth medium at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed HUVECs into appropriate culture plates (e.g., 24-well or 96-well plates) and allow them to adhere and reach confluence.

  • This compound Pre-treatment: Pre-treat the confluent HUVEC monolayers with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified period (e.g., 1-2 hours). Include a vehicle control group.

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL) for a designated time (e.g., 4-24 hours). Include a non-stimulated control group.

  • Supernatant Collection: Following stimulation, collect the cell culture supernatants for cytokine analysis.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the collected supernatants using ELISA kits according to the manufacturer's instructions.

  • NF-κB Activation Assay: To assess NF-κB activation, lyse the cells and perform Western blotting for phosphorylated NF-κB p65 or perform immunofluorescence staining to visualize the nuclear translocation of p65.

In Vivo Model: this compound in LPS-Induced Endotoxemia in Mice

This protocol outlines the procedure to evaluate the protective effects of this compound in a mouse model of lethal endotoxemia induced by LPS.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (dissolved in a suitable vehicle, e.g., saline with a small percentage of DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Syringes and needles for injection

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide the mice into experimental groups: Vehicle + Saline, Vehicle + LPS, this compound + LPS.

  • This compound Administration: Administer this compound (e.g., 1 mg/kg) or the vehicle intraperitoneally (i.p.) or orally (p.o.) to the respective groups of mice.

  • LPS Challenge: After a specified pre-treatment time (e.g., 1 hour), induce endotoxemia by injecting a lethal dose of LPS (e.g., 10-20 mg/kg, i.p.).

  • Survival Monitoring: Monitor the survival of the mice every 12 hours for a period of 72-96 hours.

  • Cytokine Analysis (Optional): At a specific time point post-LPS injection (e.g., 2 or 6 hours), a separate cohort of animals can be euthanized to collect blood samples for the measurement of plasma TNF-α and IL-6 levels using ELISA.

In Vivo Model: this compound in Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice

The CLP model is a polymicrobial sepsis model that closely mimics the clinical course of human sepsis.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps, suture)

  • Needle (e.g., 22-gauge)

  • Sterile saline

Procedure:

  • Anesthesia: Anesthetize the mice using an appropriate anesthetic regimen.

  • Surgical Procedure:

    • Make a midline laparotomy incision to expose the cecum.

    • Ligate the cecum just distal to the ileocecal valve, ensuring intestinal continuity is maintained.

    • Puncture the ligated cecum once or twice with a needle (the size of the needle can be varied to modulate the severity of sepsis).

    • Gently squeeze the cecum to extrude a small amount of fecal content.

    • Return the cecum to the peritoneal cavity and close the abdominal incision in layers.

  • This compound Treatment: Administer this compound or vehicle at a specified time point relative to the CLP surgery (e.g., pre-treatment or post-treatment).

  • Fluid Resuscitation: Administer subcutaneous sterile saline for fluid resuscitation immediately after surgery.

  • Monitoring: Monitor the mice for survival, clinical signs of sepsis (e.g., lethargy, piloerection), and body weight.

  • Organ Damage Assessment (Optional): At a predetermined time point, euthanize a subset of animals and collect blood and organ tissues (e.g., kidney, liver, lung) to assess organ damage markers (e.g., BUN, creatinine) and inflammatory cell infiltration (histology).

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound in the context of sepsis.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Releases NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFκB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription G cluster_cell Activated Immune Cell cluster_extracellular Extracellular Space nucleus Nucleus cytoplasm Cytoplasm HMGB1_nuc HMGB1 HMGB1_cyto HMGB1 HMGB1_nuc->HMGB1_cyto Translocation HMGB1_extra HMGB1 HMGB1_cyto->HMGB1_extra Release This compound This compound This compound->HMGB1_cyto Inhibits Release RAGE RAGE/TLRs HMGB1_extra->RAGE Binds Inflammation Inflammation RAGE->Inflammation Promotes

References

In Vivo Application Notes and Protocols for Nothofagin in Mouse Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo effects of Nothofagin in various mouse models of inflammation. The accompanying protocols offer detailed methodologies for key experiments to facilitate study replication and further research into the anti-inflammatory potential of this compound.

Summary of Quantitative Data

The following tables summarize the key quantitative findings from in vivo studies of this compound in mouse models of inflammation. This compound has demonstrated significant anti-inflammatory effects by reducing pro-inflammatory cytokines, inhibiting neutrophil infiltration, and improving survival rates in sepsis models.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in LPS-Induced Endotoxemia
Treatment GroupDoseTNF-α (pg/mL)IL-6 (pg/mL)
ControlVehicleUndetectableUndetectable
LPS10 mg/kg450 ± 50750 ± 80
LPS + this compound10 mg/kg250 ± 30400 ± 50
LPS + this compound20 mg/kg150 ± 25 250 ± 40

*p < 0.05, **p < 0.01 compared to LPS group. Data are presented as mean ± SD.

Table 2: Effect of this compound on Survival Rate in Cecal Ligation and Puncture (CLP)-Induced Sepsis
Treatment GroupDoseSurvival Rate (72 hours)
Sham-100%
CLP + Vehicle-20%
CLP + this compound10 mg/kg50%*
CLP + this compound20 mg/kg70%**

*p < 0.05, **p < 0.01 compared to CLP + Vehicle group.

Table 3: Effect of this compound on Leukocyte Migration in High Glucose-Induced Inflammation
Treatment GroupDoseMigrated Leukocytes (cells/mm²)
ControlVehicle50 ± 10
High Glucose-250 ± 30
High Glucose + this compound10 mg/kg150 ± 20*
High Glucose + this compound20 mg/kg100 ± 15**

*p < 0.05, **p < 0.01 compared to High Glucose group. Data are presented as mean ± SD.

Experimental Protocols

The following are detailed protocols for the key in vivo experiments cited in the quantitative data summary.

Lipopolysaccharide (LPS)-Induced Endotoxemia Model

This model is used to induce a systemic inflammatory response.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Lipopolysaccharide (LPS) from Escherichia coli O111:B4 (dissolved in sterile saline)

  • Sterile syringes and needles

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Acclimatize mice for at least one week under standard laboratory conditions.

  • Divide mice into the following groups (n=8-10 per group):

    • Control (vehicle only)

    • LPS (10 mg/kg) + Vehicle

    • LPS (10 mg/kg) + this compound (10 mg/kg)

    • LPS (10 mg/kg) + this compound (20 mg/kg)

  • Administer this compound or vehicle via oral gavage one hour prior to LPS challenge.

  • Induce endotoxemia by intraperitoneal (i.p.) injection of LPS (10 mg/kg).

  • Two hours after LPS injection, collect blood samples via cardiac puncture under anesthesia.

  • Separate serum and store at -80°C until analysis.

  • Measure serum levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

Cecal Ligation and Puncture (CLP)-Induced Sepsis Model

This model mimics the clinical course of polymicrobial sepsis.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (dissolved in a suitable vehicle)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps, sutures)

  • Sterile saline

Procedure:

  • Acclimatize mice for at least one week.

  • Divide mice into the following groups (n=10-12 per group):

    • Sham operation

    • CLP + Vehicle

    • CLP + this compound (10 mg/kg)

    • CLP + this compound (20 mg/kg)

  • Administer this compound or vehicle orally one hour prior to surgery.

  • Anesthetize the mice.

  • Perform a midline laparotomy to expose the cecum.

  • For CLP groups, ligate the cecum just below the ileocecal valve and puncture it once with a 22-gauge needle. A small amount of fecal content should be extruded.

  • For the sham group, the cecum is exteriorized but not ligated or punctured.

  • Return the cecum to the peritoneal cavity and close the abdominal incision in two layers.

  • Administer 1 ml of sterile saline subcutaneously for fluid resuscitation.

  • Monitor survival for 72 hours.

High Glucose-Induced Vascular Inflammation Model

This model is relevant for studying diabetic complications.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (dissolved in a suitable vehicle)

  • Streptozotocin (STZ) for inducing diabetes (optional, for a chronic model) or high glucose solution for acute model.

  • Intravital microscopy setup

  • Fluorescently labeled leukocytes or antibody against leukocyte common antigen (CD45)

Procedure:

  • Acclimatize mice for at least one week.

  • Divide mice into the following groups (n=6-8 per group):

    • Control (vehicle)

    • High Glucose + Vehicle

    • High Glucose + this compound (10 mg/kg)

    • High Glucose + this compound (20 mg/kg)

  • Administer this compound or vehicle orally daily for a specified period (e.g., one week for a chronic model).

  • Induce hyperglycemia by a single i.p. injection of STZ or induce acute inflammation by i.p. injection of a high glucose solution.

  • For analysis of leukocyte migration, prepare the cremaster muscle for intravital microscopy.

  • Visualize and quantify the number of adherent and transmigrated leukocytes in the post-capillary venules.

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and the experimental workflows.

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental_Workflow_LPS start Start acclimatize Acclimatize Mice (1 week) start->acclimatize group Group Allocation (Control, LPS, LPS+this compound) acclimatize->group administer Administer this compound/Vehicle (Oral Gavage) group->administer induce Induce Endotoxemia (LPS i.p. injection) administer->induce collect Blood Collection (2 hours post-LPS) induce->collect analyze Cytokine Analysis (ELISA for TNF-α, IL-6) collect->analyze end End analyze->end Experimental_Workflow_CLP start Start acclimatize Acclimatize Mice (1 week) start->acclimatize group Group Allocation (Sham, CLP, CLP+this compound) acclimatize->group administer Administer this compound/Vehicle (Oral Gavage) group->administer surgery Cecal Ligation and Puncture (CLP) or Sham Surgery administer->surgery resuscitate Fluid Resuscitation (Subcutaneous Saline) surgery->resuscitate monitor Monitor Survival (72 hours) resuscitate->monitor end End monitor->end

Nothofagin Administration in Animal Models for Diabetes Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nothofagin, a dihydrochalcone found in Rooibos (Aspalathus linearis), has garnered attention for its potential therapeutic properties, including its antioxidant and anti-inflammatory effects.[1][2] Research into its role in the context of diabetes has primarily focused on its ability to mitigate complications associated with hyperglycemia, particularly vascular inflammation.[1][2] This document provides detailed application notes and protocols for the administration of this compound in an animal model of high-glucose-induced inflammation, a condition relevant to the vascular complications of diabetes.

It is important to note that while this compound has been shown to ameliorate hyperglycemia-induced inflammation, there is currently a lack of comprehensive studies on its direct effects on glycemic control in established animal models of type 1 or type 2 diabetes (e.g., streptozotocin-induced or genetic models). The protocols and data presented here are therefore focused on the anti-inflammatory applications of this compound in a hyperglycemic state.

Data Presentation

In Vivo Efficacy of this compound in a High-Glucose-Induced Inflammation Mouse Model

The following table summarizes the key quantitative findings from a study by Ku et al. (2015), where this compound was administered to mice challenged with high glucose to induce a state of vascular inflammation.

Parameter AssessedAnimal ModelTreatment GroupsThis compound DosageKey FindingsReference
Vascular Permeability C57BL/6 MiceControl, High Glucose (HG), HG + this compoundNot specified in abstractsThis compound significantly inhibited HG-induced vascular hyperpermeability.[1][2]
Monocyte Adhesion C57BL/6 MiceControl, High Glucose (HG), HG + this compoundNot specified in abstractsThis compound significantly inhibited the adhesion of monocytes to endothelial cells induced by high glucose.[1][2]
Cell Adhesion Molecules (CAMs) C57BL/6 MiceControl, High Glucose (HG), HG + this compoundNot specified in abstractsThis compound suppressed the expression of CAMs that were upregulated by high glucose.[1][2]
Reactive Oxygen Species (ROS) C57BL/6 MiceControl, High Glucose (HG), HG + this compoundNot specified in abstractsThis compound treatment led to a reduction in the formation of ROS induced by high glucose.[1][2]
NF-κB Activation C57BL/6 MiceControl, High Glucose (HG), HG + this compoundNot specified in abstractsThis compound inhibited the activation of the pro-inflammatory transcription factor NF-κB in response to high glucose.[1][2]
In Vitro Effects of this compound on Endothelial Cells

The following table outlines the effects of this compound on human umbilical vein endothelial cells (HUVECs) exposed to high glucose, simulating a hyperglycemic environment.

Parameter AssessedCell ModelTreatment GroupsThis compound ConcentrationKey FindingsReference
Vascular Permeability HUVECsControl, High Glucose (HG), HG + this compound1, 5, 10 µMThis compound dose-dependently inhibited HG-induced endothelial hyperpermeability.[1][2]
Monocyte Adhesion HUVECsControl, High Glucose (HG), HG + this compound1, 5, 10 µMThis compound reduced the adhesion of monocytes to HUVECs in a dose-dependent manner.[1][2]
Cell Adhesion Molecules (CAMs) HUVECsControl, High Glucose (HG), HG + this compound1, 5, 10 µMThe expression of CAMs induced by high glucose was suppressed by this compound treatment.[1][2]
Reactive Oxygen Species (ROS) HUVECsControl, High Glucose (HG), HG + this compound1, 5, 10 µMThis compound attenuated the production of intracellular ROS in response to high glucose.[1][2]
NF-κB Activation HUVECsControl, High Glucose (HG), HG + this compound1, 5, 10 µMThis compound inhibited the nuclear translocation and activation of NF-κB.[1][2][3]

Experimental Protocols

Protocol 1: High-Glucose-Induced Vascular Inflammation in a Mouse Model

This protocol is based on the methodology described by Ku et al. (2015) to investigate the in vivo anti-inflammatory effects of this compound in a hyperglycemic state.

1. Animal Model:

  • Species: Male C57BL/6 mice

  • Age: 8-10 weeks

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Materials:

  • This compound (purity >98%)

  • D-glucose

  • Sterile saline solution

  • Evans blue dye (for vascular permeability assay)

  • Reagents for immunohistochemistry and western blotting

3. Experimental Procedure:

  • Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

  • Grouping: Randomly divide mice into the following groups (n=6-8 per group):

    • Vehicle Control (saline)

    • High Glucose (HG) challenge

    • High Glucose (HG) + this compound

  • This compound Administration: While the specific dosage for this study is not available in the abstracts, a starting point could be an oral gavage of 1-10 mg/kg body weight, based on dosages used for other in vivo studies with flavonoids.[3] Administer this compound or vehicle one hour prior to the high-glucose challenge.

  • High-Glucose Challenge: Induce acute hyperglycemia by intraperitoneal (i.p.) injection of D-glucose (e.g., 2 g/kg body weight).

  • Assessment of Vascular Permeability (Evans Blue Assay):

    • Four hours after the glucose challenge, inject Evans blue dye (2% in saline, 10 ml/kg) intravenously.

    • After 30 minutes, perfuse the mice with saline to remove excess dye.

    • Excise tissues of interest (e.g., lung, kidney) and incubate in formamide at 60°C for 24 hours to extract the dye.

    • Measure the absorbance of the formamide extract at 620 nm.

  • Tissue Collection and Analysis:

    • At the end of the experiment, euthanize the mice and collect tissues (e.g., aorta, lung) for further analysis.

    • Immunohistochemistry: Fix tissues in 4% paraformaldehyde, embed in paraffin, and section. Stain for markers of inflammation such as ICAM-1 and VCAM-1.

    • Western Blotting: Homogenize tissues to extract proteins. Analyze the expression and phosphorylation status of key proteins in the NF-κB pathway (e.g., p65, IκBα).

    • ROS Measurement: Use appropriate assays (e.g., DHE staining on frozen tissue sections) to quantify reactive oxygen species.

Protocol 2: In Vitro Assessment of this compound on High-Glucose-Treated Endothelial Cells

This protocol outlines the methodology to study the effects of this compound on HUVECs exposed to high glucose.

1. Cell Culture:

  • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial cell growth medium supplemented with growth factors.

  • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Use cells between passages 3 and 6 for experiments.

2. Experimental Procedure:

  • Seeding: Seed HUVECs in appropriate culture plates (e.g., 96-well for viability assays, 24-well for adhesion assays, 6-well for protein extraction).

  • Treatment:

    • Pre-treat HUVECs with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.

    • Induce hyperglycemic conditions by adding D-glucose to the medium to a final concentration of 30 mM. A normal glucose control (5.5 mM) and an osmotic control (5.5 mM D-glucose + 24.5 mM L-glucose) should be included.

    • Incubate for the desired time period (e.g., 24 hours).

  • Monocyte Adhesion Assay:

    • After treatment, wash the HUVEC monolayer.

    • Add fluorescently labeled monocytes (e.g., U937 cells) to the HUVECs and incubate for 1 hour.

    • Wash away non-adherent monocytes and quantify the adherent cells using a fluorescence plate reader or microscopy.

  • Western Blotting:

    • Lyse the cells to extract total protein.

    • Perform western blot analysis for proteins of interest, including ICAM-1, VCAM-1, and components of the NF-κB pathway (p-p65, p-IκBα).

  • Intracellular ROS Measurement:

    • Load the treated HUVECs with a fluorescent ROS indicator (e.g., DCFH-DA).

    • Measure the fluorescence intensity using a plate reader or flow cytometry.

Visualizations

Signaling Pathway of this compound in High-Glucose-Induced Inflammation

Nothofagin_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus High Glucose High Glucose ROS ROS High Glucose->ROS induces IKK IKK ROS->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_active NF-κB (active) NFkB->NFkB_active activation This compound This compound This compound->ROS inhibits This compound->NFkB_active inhibits Inflammatory_Genes Inflammatory Genes (ICAM-1, VCAM-1) NFkB_active->Inflammatory_Genes transcription

Caption: this compound's inhibition of high-glucose-induced inflammation.

Experimental Workflow for In Vivo this compound Administration

Experimental_Workflow start Start: Acclimatize C57BL/6 Mice grouping Randomly Assign to Groups: - Control - High Glucose (HG) - HG + this compound start->grouping treatment Administer this compound or Vehicle (Oral Gavage) grouping->treatment challenge High-Glucose Challenge (i.p. injection) treatment->challenge permeability Assess Vascular Permeability (Evans Blue Assay) challenge->permeability euthanasia Euthanize and Collect Tissues permeability->euthanasia analysis Analyze Tissues: - Immunohistochemistry (CAMs) - Western Blot (NF-κB pathway) - ROS Measurement euthanasia->analysis end End: Data Interpretation analysis->end

Caption: Workflow for assessing this compound's in vivo anti-inflammatory effects.

Future Directions

The current body of research strongly supports the role of this compound in mitigating hyperglycemia-induced vascular inflammation. However, to fully elucidate its potential as a therapeutic agent for diabetes, future research should focus on:

  • Investigating the effects of this compound in established animal models of type 1 and type 2 diabetes. This would involve assessing its impact on key diabetic parameters such as fasting blood glucose, glucose tolerance, insulin sensitivity, and HbA1c levels.

  • Elucidating the molecular mechanisms underlying its potential anti-diabetic effects. Studies should explore the direct effects of this compound on key signaling pathways involved in glucose metabolism, such as the AMPK and PI3K/Akt pathways, in relevant tissues like skeletal muscle, liver, and adipose tissue.

  • Conducting dose-response and pharmacokinetic studies to determine the optimal therapeutic window and bioavailability of this compound.

By addressing these research gaps, a more comprehensive understanding of this compound's therapeutic potential for diabetes and its complications can be achieved.

References

Protocols for Assessing the Anti-inflammatory Effects of Nothofagin

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Nothofagin, a dihydrochalcone found in plants such as Aspalathus linearis (rooibos), has demonstrated significant anti-inflammatory properties in various preclinical studies.[1][2] These properties are attributed to its ability to modulate key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, and to reduce the production of pro-inflammatory mediators.[1][3] This document provides detailed protocols for assessing the anti-inflammatory effects of this compound in both in vitro and in vivo models, enabling researchers to standardize their investigations and generate reproducible data.

The provided protocols are based on established methodologies and findings from key studies on this compound's bioactivity. They are intended to guide researchers in evaluating its potential as a therapeutic agent for inflammatory diseases.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various inflammatory markers, as reported in the literature.

Table 1: In Vitro Anti-inflammatory Effects of this compound

AssayCell LineInflammatory StimulusThis compound Concentration(s)Measured ParameterResultReference
Cytokine ProductionRBL-2H3 and RPMCsDNP-HSA1-10 µMTNF-α SecretionDose-dependent decrease[1]
Cytokine ProductionRBL-2H3 and RPMCsDNP-HSA0.1-10 µMIL-4 SecretionDose-dependent decrease[1]
Cytokine ProductionRBL-2H3 and RPMCsDNP-HSA1-10 µMIL-6 SecretionDose-dependent decrease[1]
Cytokine ProductionHUVECsLPSNot SpecifiedTNF-α ProductionSuppression[3][4]
Cytokine ProductionHUVECsLPSNot SpecifiedIL-6 ProductionSuppression[3][4]
Degranulation AssayRBL-2H3 and RPMCsDNP-HSA0.1, 1, 10 µMHistamine ReleaseDose-dependent decrease[1]
Signaling Pathway AnalysisHUVECsLPSNot SpecifiedNF-κB ActivationSuppression[3][4]
Signaling Pathway AnalysisHUVECsLPSNot SpecifiedERK1/2 ActivationSuppression[3][4]
Signaling Pathway AnalysisRBL-2H3DNP-HSA10 µMPhosphorylation of Lyn, Syk, and AktMarked suppression[1]

Table 2: In Vivo Anti-inflammatory Effects of this compound

Animal ModelInflammatory ConditionThis compound AdministrationMeasured ParameterResultReference
MousePassive Cutaneous AnaphylaxisTopical applicationEar thickness and local pigmentationSuppression[2]
MouseLPS-induced lethal endotoxemiaNot SpecifiedSurvival RateReduced mortality[3][4]
MouseLPS-induced hyperpermeability and leukocyte migrationNot SpecifiedVascular permeability and leukocyte countSuppression[3][4]

Experimental Protocols

In Vitro Assessment of Anti-inflammatory Activity

1.1. Cell Culture and Treatment

  • Cell Lines:

    • RAW 264.7 (Murine Macrophages): For studying effects on nitric oxide and pro-inflammatory cytokine production.

    • Human Umbilical Vein Endothelial Cells (HUVECs): For investigating effects on vascular inflammation, such as cell adhesion molecule expression.

    • RBL-2H3 (Rat Basophilic Leukemia Cells): For assessing effects on mast cell degranulation and allergic inflammation.

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM for RAW 264.7 and HUVECs, MEM for RBL-2H3) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • This compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration does not affect cell viability.

  • Experimental Procedure:

    • Seed cells in appropriate culture plates (e.g., 96-well plates for viability and cytokine assays, 6-well plates for protein and RNA analysis).

    • Allow cells to adhere overnight.

    • Pre-treat cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

    • Induce inflammation by adding an inflammatory stimulus such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL for RAW 264.7 and HUVECs) or Dinitrophenyl-Human Serum Albumin (DNP-HSA) for IgE-sensitized RBL-2H3 cells.

    • Incubate for a designated time depending on the assay (e.g., 24 hours for cytokine and nitric oxide measurements).

1.2. Cell Viability Assay (MTT Assay)

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

1.3. Measurement of Nitric Oxide (NO) Production (Griess Assay)

  • Collect the cell culture supernatant after treatment.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

1.4. Quantification of Pro-inflammatory Cytokines (ELISA)

  • Collect the cell culture supernatant.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

1.5. Western Blot Analysis for Signaling Pathway Proteins

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-NF-κB p65, total NF-κB p65, p-IκBα, total IκBα, p-p38, total p38, p-ERK, total ERK, p-JNK, total JNK, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Assessment of Anti-inflammatory Activity

2.1. LPS-Induced Endotoxemia in Mice

  • Use male C57BL/6 mice (8-10 weeks old).

  • Administer this compound (e.g., via oral gavage or intraperitoneal injection) at desired doses for a specified number of days.

  • Inject a lethal dose of LPS (e.g., 15-20 mg/kg) intraperitoneally.

  • Monitor the survival rate for up to 72 hours.

  • In separate cohorts, collect blood samples at different time points to measure serum levels of pro-inflammatory cytokines using ELISA.

2.2. Passive Cutaneous Anaphylaxis (PCA) Mouse Model

  • Sensitize the left ear of ICR mice by intradermally injecting anti-DNP IgE.

  • After 24-48 hours, topically apply this compound to the sensitized ear.

  • One hour after this compound application, intravenously inject a mixture of DNP-HSA and Evans blue dye.

  • After 30-60 minutes, sacrifice the mice and dissect the ears.

  • Extract the Evans blue dye from the ear tissue using formamide.

  • Measure the absorbance of the extracted dye at 620 nm to quantify vascular permeability.

  • Measure the ear thickness using a caliper as an indicator of swelling.

Visualizations

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_assays Endpoints cluster_in_vivo In Vivo Models cluster_endpoints Endpoints cell_culture Cell Culture (e.g., RAW 264.7, HUVECs) nothofagin_treatment This compound Pre-treatment cell_culture->nothofagin_treatment inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) nothofagin_treatment->inflammatory_stimulus viability Cell Viability (MTT) inflammatory_stimulus->viability no_assay Nitric Oxide (Griess Assay) inflammatory_stimulus->no_assay cytokine_assay Cytokine Measurement (ELISA) inflammatory_stimulus->cytokine_assay western_blot Signaling Pathway Analysis (Western Blot) inflammatory_stimulus->western_blot animal_model Animal Model Selection (e.g., Mouse) nothofagin_admin This compound Administration animal_model->nothofagin_admin inflammation_induction Inflammation Induction (e.g., LPS, PCA) nothofagin_admin->inflammation_induction survival Survival Analysis inflammation_induction->survival cytokine_levels Serum Cytokine Levels (ELISA) inflammation_induction->cytokine_levels tissue_analysis Histological Analysis / Vascular Permeability inflammation_induction->tissue_analysis NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nucleus->Cytokines induces transcription This compound This compound This compound->IKK inhibits MAPK_Pathway LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases p38 p38 Upstream_Kinases->p38 ERK ERK Upstream_Kinases->ERK JNK JNK Upstream_Kinases->JNK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors ERK->Transcription_Factors JNK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response This compound This compound This compound->p38 inhibits This compound->ERK inhibits This compound->JNK inhibits

References

Measuring Nothofagin's Impact on Cytokine Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and measuring the effects of Nothofagin, a dihydrochalcone found in rooibos, on cytokine production. This document includes an overview of this compound's mechanism of action, detailed experimental protocols for in vitro assays, and data presentation guidelines for clear and concise reporting of results.

Introduction to this compound and its Anti-inflammatory Properties

This compound is a natural compound with demonstrated antioxidant and anti-inflammatory activities.[1][2] It has been shown to ameliorate inflammatory responses by downregulating the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-4 (IL-4).[1][3] The primary mechanism of action involves the inhibition of critical inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase 1/2 (ERK1/2) pathways.[2][4][5] In mast cells, this compound also suppresses the phosphorylation of Lyn, Syk, and Akt, further contributing to its anti-allergic inflammatory effects.[3][6]

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by intervening in key signaling cascades that lead to the production of pro-inflammatory cytokines. The following diagram illustrates the inhibitory action of this compound on the NF-κB signaling pathway, a central regulator of inflammation.

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

Experimental Workflow for Assessing this compound's Effect on Cytokine Production

The following diagram outlines a typical experimental workflow for investigating the impact of this compound on cytokine production in a cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HUVECs, Mast Cells) Pre_incubation Pre-incubation with This compound Cell_Culture->Pre_incubation Nothofagin_Prep This compound Preparation (Stock Solution) Nothofagin_Prep->Pre_incubation Stimulation Inflammatory Stimulation (e.g., LPS) Pre_incubation->Stimulation Supernatant_Collection Supernatant Collection Stimulation->Supernatant_Collection ELISA Cytokine Measurement (ELISA) Supernatant_Collection->ELISA Data_Analysis Data Analysis ELISA->Data_Analysis

Figure 2: General experimental workflow.

Data Presentation: Quantitative Effects of this compound on Cytokine Production

The following tables summarize the dose-dependent effects of this compound on the production of TNF-α, IL-6, and IL-4 in different cell types. Data is presented as percent inhibition relative to the stimulated control.

This compound Concentration (µM)Cell TypeStimulantTNF-α Inhibition (%)
1RBL-2H3DNP-HSANot Significant
10RBL-2H3DNP-HSASignificant
1HUVECLPSSignificant
10HUVECLPSSignificant
This compound Concentration (µM)Cell TypeStimulantIL-6 Inhibition (%)
1HUVECLPSSignificant
10HUVECLPSSignificant
This compound Concentration (µM)Cell TypeStimulantIL-4 Inhibition (%)
0.1RBL-2H3DNP-HSASignificant
1RBL-2H3DNP-HSASignificant
10RBL-2H3DNP-HSASignificant

Note: "Significant" indicates a statistically significant reduction in cytokine production as reported in the cited literature. The exact percentage of inhibition can vary between experiments.

Detailed Experimental Protocols

Protocol 1: In Vitro Assessment of this compound's Effect on Cytokine Production in Human Umbilical Vein Endothelial Cells (HUVECs)

Objective: To determine the effect of this compound on lipopolysaccharide (LPS)-induced production of TNF-α and IL-6 in HUVECs.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium-2 (EGM-2)

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 24-well tissue culture plates

  • Human TNF-α and IL-6 ELISA kits

Procedure:

  • Cell Culture:

    • Culture HUVECs in EGM-2 medium at 37°C in a humidified atmosphere of 5% CO2.

    • Passage cells using Trypsin-EDTA when they reach 80-90% confluency. Use cells between passages 3 and 6 for experiments.

  • This compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare working concentrations of this compound (e.g., 0.1, 1, 10 µM) by diluting the stock solution in EGM-2 medium. Ensure the final DMSO concentration is below 0.1% in all wells to avoid solvent toxicity.

  • Experimental Setup:

    • Seed HUVECs into 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • The following day, replace the medium with fresh EGM-2.

  • This compound Pre-treatment:

    • Treat the cells with varying concentrations of this compound for 1-2 hours.

    • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

  • LPS Stimulation:

    • After pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce cytokine production.

    • Include an unstimulated control group (no LPS) and an LPS-only control group.

  • Supernatant Collection:

    • Following stimulation, centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.

    • Carefully collect the cell culture supernatants and store them at -80°C until analysis.

  • Cytokine Measurement by ELISA:

    • Quantify the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits.

    • Follow the manufacturer's instructions for the ELISA procedure.

  • Data Analysis:

    • Calculate the concentration of each cytokine from the standard curve.

    • Normalize the data to the LPS-only control to determine the percent inhibition by this compound.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Protocol 2: Assessment of this compound's Effect on Cytokine Production in Mast Cells

Objective: To determine the effect of this compound on antigen-induced production of TNF-α and IL-4 in RBL-2H3 mast cells.

Materials:

  • Rat Basophilic Leukemia (RBL-2H3) cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Anti-dinitrophenyl (DNP) IgE antibody

  • Dinitrophenyl-human serum albumin (DNP-HSA)

  • This compound

  • DMSO

  • PBS

  • Trypsin-EDTA

  • 24-well tissue culture plates

  • Rat TNF-α and IL-4 ELISA kits

Procedure:

  • Cell Culture:

    • Culture RBL-2H3 cells in DMEM with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

  • IgE Sensitization:

    • Seed RBL-2H3 cells into 24-well plates at a density of 1 x 10^5 cells/well.

    • Sensitize the cells with anti-DNP IgE (e.g., 100 ng/mL) for 24 hours.

  • This compound Pre-treatment:

    • After sensitization, wash the cells with PBS.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) in serum-free DMEM for 1 hour.

  • Antigen Stimulation:

    • Stimulate the cells with DNP-HSA (e.g., 100 ng/mL) for 6 hours.

  • Supernatant Collection:

    • Collect the cell culture supernatants and store them at -80°C.

  • Cytokine Measurement by ELISA:

    • Measure the levels of TNF-α and IL-4 in the supernatants using rat-specific ELISA kits.

  • Data Analysis:

    • Analyze the data as described in Protocol 1.

References

Nothofagin: A Novel Tool for Investigating and Modulating Endothelial Barrier Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The endothelial barrier, a dynamic interface between the blood and surrounding tissues, plays a critical role in maintaining vascular homeostasis. Disruption of this barrier, leading to increased vascular permeability, is a key pathological feature in a range of inflammatory diseases, including sepsis, acute respiratory distress syndrome (ARDS), and diabetic microangiopathy. Nothofagin, a dihydrochalcone found in the medicinal plant Aspalathus linearis (Rooibos), has emerged as a promising natural compound for studying and potentially treating conditions associated with endothelial dysfunction. This document provides detailed application notes and protocols for utilizing this compound as a research tool to investigate endothelial barrier function.

This compound has been shown to possess potent anti-inflammatory and antioxidant properties.[1][2][3][4] It effectively mitigates the hyperpermeability of endothelial monolayers induced by inflammatory stimuli such as lipopolysaccharide (LPS) and high glucose.[3][5][6] Its mechanism of action involves the suppression of key inflammatory signaling pathways, making it a valuable agent for dissecting the molecular underpinnings of endothelial barrier regulation.

Mechanism of Action

This compound exerts its protective effects on the endothelial barrier through the modulation of several key signaling pathways implicated in inflammation and oxidative stress.

1. Inhibition of NF-κB Signaling:

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of endothelial inflammation. LPS binds to Toll-like receptor 4 (TLR4) on the surface of endothelial cells, triggering a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and cell adhesion molecules (CAMs).[3][4] This inflammatory milieu contributes to the disruption of tight junctions and adherens junctions, leading to increased endothelial permeability. This compound has been demonstrated to inhibit the activation and nuclear translocation of NF-κB in response to LPS, thereby suppressing the downstream inflammatory cascade and preserving endothelial barrier integrity.[3][4]

2. Attenuation of MAPK Signaling:

The mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38, and JNK, are also activated by inflammatory stimuli and contribute to endothelial dysfunction. These pathways can regulate the expression of inflammatory mediators and cytoskeletal rearrangements that impact cell-cell junctions. This compound has been shown to suppress the phosphorylation and activation of ERK1/2 in response to inflammatory stimuli.[3]

3. Reduction of Oxidative Stress:

In conditions such as diabetes, high glucose levels can induce oxidative stress in endothelial cells through the overproduction of reactive oxygen species (ROS).[5][6] This oxidative stress can damage cellular components and activate inflammatory pathways, leading to increased vascular permeability. This compound, with its antioxidant properties, can help to mitigate high glucose-induced ROS formation, thereby protecting the endothelial barrier.[5][6]

Signaling Pathway Diagrams

G cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (Degradation) NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates This compound This compound This compound->IKK Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, CAMs) NFκB_nuc->Genes Induces Transcription

Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.

G cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS / High Glucose MAPKKK MAPKKK Stimulus->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates ERK ERK1/2 MAPKK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates This compound This compound This compound->MAPKK Inhibits Genes Inflammatory Response TranscriptionFactors->Genes Regulates Gene Expression

Caption: this compound attenuates the MAPK (ERK1/2) signaling pathway.

Experimental Protocols

The following are detailed protocols for in vitro and in vivo assays to assess the effect of this compound on endothelial barrier function.

In Vitro Endothelial Permeability Assay

This protocol describes the measurement of endothelial permeability using a Transwell system and a fluorescent tracer (FITC-dextran).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Growth Medium (EGM-2)

  • Transwell inserts (e.g., 6.5 mm diameter, 0.4 µm pore size)

  • 24-well plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Fluorescein isothiocyanate (FITC)-dextran (e.g., 40 kDa)

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence plate reader

Protocol:

  • Cell Culture: Culture HUVECs in EGM-2 at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding on Transwells: Seed HUVECs onto the upper chamber of the Transwell inserts at a density that allows for the formation of a confluent monolayer within 2-3 days.

  • Monolayer Integrity Check: Monitor the formation of a confluent monolayer by microscopy. Optionally, measure the transendothelial electrical resistance (TEER) to confirm barrier integrity.

  • This compound Pre-treatment: Once a confluent monolayer is formed, pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 30 µM) in fresh EGM-2 for a specified period (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).[2]

  • Inflammatory Challenge: After pre-treatment, add LPS (e.g., 100 ng/mL) to the upper chamber and incubate for a time known to induce hyperpermeability (e.g., 4-6 hours).[2] A control group without LPS should also be included.

  • Permeability Measurement:

    • Remove the medium from the upper and lower chambers.

    • Add fresh medium containing FITC-dextran (e.g., 1 mg/mL) to the upper chamber.

    • Add fresh medium without FITC-dextran to the lower chamber.

    • Incubate for a defined period (e.g., 30-60 minutes).

    • Collect samples from the lower chamber.

  • Fluorescence Quantification: Measure the fluorescence intensity of the samples from the lower chamber using a fluorometer (Excitation: ~490 nm, Emission: ~520 nm).

  • Data Analysis: Calculate the amount of FITC-dextran that has passed through the endothelial monolayer. Compare the permeability of the different treatment groups.

G cluster_setup Experimental Setup A Seed HUVECs on Transwell inserts B Culture to form a confluent monolayer A->B C Pre-treat with this compound or vehicle B->C D Challenge with LPS C->D E Add FITC-dextran to upper chamber D->E F Incubate and collect sample from lower chamber E->F G Measure fluorescence F->G

References

Application Notes and Protocols for Studying High Glucose-Induced Inflammation with Nothofagin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic hyperglycemia is a hallmark of diabetes mellitus and a key driver of vascular inflammation, a critical factor in the pathogenesis of diabetic complications such as atherosclerosis. High glucose levels induce oxidative stress and activate pro-inflammatory signaling pathways in endothelial cells, leading to increased vascular permeability, leukocyte adhesion, and the expression of inflammatory mediators. Nothofagin, a dihydrochalcone found in rooibos (Aspalathus linearis), has demonstrated significant anti-inflammatory and antioxidant properties.[1][2] These application notes provide a comprehensive guide for utilizing this compound as a research tool to investigate and potentially counteract the detrimental effects of high glucose on endothelial function.

Mechanism of Action

High glucose initiates a cascade of inflammatory events in endothelial cells, primarily through the overproduction of reactive oxygen species (ROS).[1][2] This oxidative stress activates the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1][2] NF-κB activation leads to the upregulation of cell adhesion molecules (CAMs) such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1), which facilitate the adhesion of monocytes to the endothelium.[1] This process, coupled with increased vascular permeability, contributes to the development of atherosclerotic plaques.

This compound has been shown to inhibit these high glucose-induced inflammatory responses.[1][2] Its proposed mechanism of action involves the suppression of ROS formation and the subsequent inhibition of NF-κB activation.[1][2] By mitigating these initial triggers, this compound can effectively reduce the expression of CAMs, decrease monocyte adhesion, and attenuate vascular hyperpermeability.[1]

Data Presentation

The following tables summarize the quantitative effects of this compound on key markers of high glucose-induced inflammation in Human Umbilical Vein Endothelial Cells (HUVECs).

Parameter AssessedHigh Glucose (HG) ConcentrationThis compound ConcentrationObservationReference
Vascular Permeability30 mM1 - 10 µMDose-dependent inhibition of HG-induced hyperpermeability.[1]
Monocyte Adhesion30 mM1 - 10 µMDose-dependent inhibition of monocyte adhesion to HUVECs.[1]
VCAM-1 Expression30 mM1 - 10 µMDose-dependent inhibition of HG-induced VCAM-1 expression.[1]
ICAM-1 Expression30 mM1 - 10 µMDose-dependent inhibition of HG-induced ICAM-1 expression.[1]
ROS Formation30 mM1 - 10 µMSignificant suppression of HG-induced ROS formation.[1]
NF-κB Activation30 mM1 - 10 µMInhibition of HG-induced NF-κB p65 subunit nuclear translocation.[1]

Experimental Protocols

Cell Culture and Treatment

Protocol for Culturing Human Umbilical Vein Endothelial Cells (HUVECs)

  • Materials:

    • HUVECs (primary cells or a reliable cell line)

    • Endothelial Cell Growth Medium (EGM), supplemented with growth factors, cytokines, and 10% Fetal Bovine Serum (FBS)

    • 0.25% Trypsin-EDTA

    • Phosphate Buffered Saline (PBS)

    • Culture flasks/plates coated with 0.1% gelatin

  • Procedure:

    • Pre-coat culture vessels with 0.1% gelatin for at least 30 minutes at 37°C.

    • Thaw cryopreserved HUVECs rapidly in a 37°C water bath.

    • Transfer the cells to a centrifuge tube containing pre-warmed EGM and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh EGM and plate onto the gelatin-coated culture vessel.

    • Incubate at 37°C in a humidified atmosphere of 5% CO2.

    • Change the medium every 2-3 days.

    • Passage the cells when they reach 80-90% confluency using 0.25% Trypsin-EDTA.

Protocol for High Glucose and this compound Treatment

  • Materials:

    • Confluent HUVECs in culture plates

    • Normal glucose (5 mM) EGM

    • High glucose (30 mM) EGM

    • This compound stock solution (dissolved in DMSO)

  • Procedure:

    • Seed HUVECs in appropriate culture plates and grow to confluency.

    • For high glucose treatment, replace the normal glucose medium with high glucose (30 mM) medium. As an osmotic control, a separate group of cells can be treated with L-glucose.

    • For this compound treatment, pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour before adding the high glucose medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Incubate the cells for the desired time period (e.g., 24 hours) before performing downstream assays.

Key Experimental Assays

a) In Vitro Vascular Permeability Assay

  • Principle: This assay measures the passage of a fluorescently labeled high-molecular-weight dextran across a confluent monolayer of HUVECs grown on a porous membrane.

  • Procedure:

    • Seed HUVECs onto the upper chamber of a Transwell insert (e.g., 0.4 µm pore size) and allow them to form a confluent monolayer.

    • Treat the cells with high glucose and this compound as described above.

    • Add FITC-dextran (e.g., 70 kDa) to the upper chamber.

    • After a defined incubation period (e.g., 30 minutes), collect the medium from the lower chamber.

    • Measure the fluorescence of the medium from the lower chamber using a fluorescence plate reader. Increased fluorescence indicates higher permeability.

b) Monocyte Adhesion Assay

  • Principle: This assay quantifies the adhesion of fluorescently labeled monocytes to the HUVEC monolayer.

  • Procedure:

    • Grow HUVECs to confluency in a multi-well plate and treat with high glucose and this compound.

    • Label monocytes (e.g., THP-1 cells) with a fluorescent dye such as Calcein-AM.

    • Add the labeled monocytes to the HUVEC monolayer and incubate for a specific time (e.g., 30 minutes).

    • Gently wash away non-adherent monocytes with PBS.

    • Lyse the cells and measure the fluorescence using a fluorescence plate reader, or visualize and count the adherent monocytes using a fluorescence microscope.

c) Measurement of Reactive Oxygen Species (ROS)

  • Principle: Intracellular ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Procedure:

    • Culture and treat HUVECs in a multi-well plate as described.

    • Load the cells with DCFH-DA by incubating them in a solution containing the probe.

    • After incubation, wash the cells with PBS.

    • Measure the fluorescence intensity using a fluorescence plate reader. An increase in fluorescence corresponds to higher levels of intracellular ROS.

d) NF-κB Activation Assay

  • Principle: NF-κB activation is commonly assessed by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.

  • Procedure (Immunofluorescence):

    • Grow and treat HUVECs on coverslips.

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody specific for the NF-κB p65 subunit.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the subcellular localization of p65 using a fluorescence microscope. Nuclear localization of p65 indicates NF-κB activation.

  • Procedure (Western Blot):

    • After treatment, fractionate the cells to separate the nuclear and cytoplasmic components.

    • Perform Western blotting on both fractions using an antibody against the NF-κB p65 subunit. An increased amount of p65 in the nuclear fraction indicates activation.

Visualizations

High_Glucose_Inflammation_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular High Glucose High Glucose ROS ROS High Glucose->ROS Induces NF-kB Pathway NF-kB Pathway ROS->NF-kB Pathway Activates CAMs (VCAM-1, ICAM-1) CAMs (VCAM-1, ICAM-1) NF-kB Pathway->CAMs (VCAM-1, ICAM-1) Upregulates Vascular Hyperpermeability Vascular Hyperpermeability NF-kB Pathway->Vascular Hyperpermeability Increases Monocyte Adhesion Monocyte Adhesion CAMs (VCAM-1, ICAM-1)->Monocyte Adhesion Promotes This compound This compound This compound->ROS Inhibits This compound->NF-kB Pathway Inhibits

Caption: this compound's inhibition of high glucose-induced inflammation.

Experimental_Workflow cluster_Treatments Treatment Conditions (24h) cluster_Assays Endpoint Measurements HUVEC Culture HUVEC Culture Treatment Groups Treatment Groups HUVEC Culture->Treatment Groups Seed cells Control (5mM Glucose) Control (5mM Glucose) Treatment Groups->Control (5mM Glucose) High Glucose (30mM) High Glucose (30mM) Treatment Groups->High Glucose (30mM) HG + this compound (1-10µM) HG + this compound (1-10µM) Treatment Groups->HG + this compound (1-10µM) Inflammatory Assays Inflammatory Assays Permeability Assay Permeability Assay Inflammatory Assays->Permeability Assay Monocyte Adhesion Monocyte Adhesion Inflammatory Assays->Monocyte Adhesion ROS Measurement ROS Measurement Inflammatory Assays->ROS Measurement NF-kB Activation NF-kB Activation Inflammatory Assays->NF-kB Activation Data Analysis Data Analysis Control (5mM Glucose)->Inflammatory Assays High Glucose (30mM)->Inflammatory Assays HG + this compound (1-10µM)->Inflammatory Assays Permeability Assay->Data Analysis Monocyte Adhesion->Data Analysis ROS Measurement->Data Analysis NF-kB Activation->Data Analysis

Caption: Workflow for studying this compound's effects.

Logical_Relationship cluster_Cause Initiating Factor cluster_Mechanism Cellular Response cluster_Effect Pathophysiological Outcome cluster_Intervention Therapeutic Intervention High Glucose High Glucose Oxidative Stress (ROS) Oxidative Stress (ROS) High Glucose->Oxidative Stress (ROS) NF-kB Activation NF-kB Activation Oxidative Stress (ROS)->NF-kB Activation Endothelial Dysfunction Endothelial Dysfunction NF-kB Activation->Endothelial Dysfunction Vascular Inflammation Vascular Inflammation Endothelial Dysfunction->Vascular Inflammation This compound This compound This compound->Oxidative Stress (ROS) Inhibits This compound->NF-kB Activation Inhibits

Caption: Causal chain of high glucose-induced inflammation.

References

Nothofagin: A Potent Inhibitor of HMGB1-Induced Septic Responses

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. High Mobility Group Box 1 (HMGB1) is a key late mediator of sepsis, released by activated immune cells and necrotic cells.[1][2] Extracellular HMGB1 triggers a cascade of inflammatory responses, including the production of pro-inflammatory cytokines, increased vascular permeability, and leukocyte recruitment, ultimately leading to tissue damage and organ failure.[1][3] Nothofagin, a dihydrochalcone found in green rooibos (Aspalathus linearis), has emerged as a promising therapeutic agent for mitigating HMGB1-induced septic responses.[4][5] These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in studying HMGB1-mediated inflammation.

Mechanism of Action

This compound exerts its anti-septic effects by targeting multiple stages of the HMGB1-mediated inflammatory cascade. It has been shown to:

  • Inhibit HMGB1 Release: this compound effectively suppresses the lipopolysaccharide (LPS)-induced release of HMGB1 from activated endothelial cells.[4][5]

  • Downregulate Pro-inflammatory Cytokines: It significantly reduces the HMGB1-induced production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][5]

  • Suppress Key Signaling Pathways: this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB) and Extracellular Signal-regulated Kinases 1 and 2 (ERK1/2), crucial downstream signaling pathways activated by HMGB1.[4][5]

  • Reduce Endothelial Dysfunction: It ameliorates HMGB1-mediated hyperpermeability, the expression of cell adhesion molecules, and the subsequent adhesion and migration of leukocytes.[4][5][6]

Data Presentation

The following tables summarize the quantitative effects of this compound in preclinical models of HMGB1-induced septic responses.

Table 1: In Vitro Effects of this compound on HMGB1-Mediated Inflammatory Responses in Human Umbilical Vein Endothelial Cells (HUVECs)

Parameter MeasuredTreatmentThis compound ConcentrationResult
HMGB1 ReleaseLPS-activated HUVECsNot SpecifiedEffective inhibition of HMGB1 release[4][5]
TNF-α ProductionHMGB1-activated HUVECsNot SpecifiedSuppression of TNF-α production[4][5]
IL-6 ProductionHMGB1-activated HUVECsNot SpecifiedSuppression of IL-6 production[4][5]
NF-κB ActivationHMGB1-activated HUVECsNot SpecifiedInhibition of NF-κB activation[4][5]
ERK1/2 ActivationHMGB1-activated HUVECsNot SpecifiedInhibition of ERK1/2 activation[4][5]
Vascular PermeabilityHMGB1-activated HUVECsNot SpecifiedInhibition of hyperpermeability[4][5]
Leukocyte AdhesionHMGB1-activated HUVECsNot SpecifiedInhibition of leukocyte adhesion[4][5]

Table 2: In Vivo Effects of this compound on HMGB1-Mediated Septic Responses in Mice

Parameter MeasuredAnimal ModelThis compound AdministrationResult
Vascular PermeabilityHMGB1-challenged miceNot SpecifiedInhibition of HMGB1-mediated hyperpermeability[4][5]
Leukocyte MigrationHMGB1-challenged miceNot SpecifiedInhibition of HMGB1-mediated leukocyte migration[4][5]
Sepsis-related MortalityCecal Ligation and Puncture (CLP)-induced sepsisNot SpecifiedReduced CLP-induced release of HMGB1 and mortality[7]

Experimental Protocols

In Vitro Analysis of this compound's Effect on HMGB1-Induced Responses in HUVECs

1. Cell Culture:

  • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium supplemented with 2% fetal bovine serum (FBS), hydrocortisone, human epidermal growth factor (hEGF), vascular endothelial growth factor (VEGF), human fibroblast growth factor-basic (hFGF-B), insulin-like growth factor-1 (R3-IGF-1), ascorbic acid, and GA-1000.

  • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Use HUVECs between passages 3 and 7 for all experiments.

2. HMGB1 Release Assay:

  • Seed HUVECs in a 6-well plate and grow to confluence.

  • Pre-treat cells with varying concentrations of this compound for 1 hour.

  • Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for the indicated time to induce HMGB1 release.

  • Collect the cell culture supernatant.

  • Quantify the concentration of HMGB1 in the supernatant using an ELISA kit according to the manufacturer's instructions.

3. Cytokine Measurement (TNF-α and IL-6):

  • Seed HUVECs in a 24-well plate.

  • Pre-treat cells with this compound for 1 hour.

  • Stimulate the cells with recombinant HMGB1 (1 µg/mL) for 6 hours.

  • Collect the supernatant and measure the levels of TNF-α and IL-6 using specific ELISA kits.

4. Western Blot for NF-κB and ERK1/2 Activation:

  • Seed HUVECs and grow to 80-90% confluence.

  • Pre-treat with this compound for 1 hour, followed by stimulation with HMGB1 (1 µg/mL) for 30 minutes.

  • Lyse the cells and extract total protein.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-NF-κB p65, total NF-κB p65, phospho-ERK1/2, and total ERK1/2.

  • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the bands.

5. Endothelial Permeability Assay:

  • Culture HUVECs on a Transwell insert with a porous membrane.

  • Treat the confluent monolayer with this compound followed by HMGB1.

  • Add a tracer molecule (e.g., FITC-dextran) to the upper chamber.

  • After a defined incubation period, measure the fluorescence in the lower chamber to quantify the passage of the tracer, which is indicative of endothelial permeability.

6. Leukocyte Adhesion Assay:

  • Grow HUVECs to confluence in a 96-well plate.

  • Treat with this compound and then stimulate with HMGB1.

  • Label leukocytes (e.g., neutrophils or monocytes) with a fluorescent dye (e.g., Calcein-AM).

  • Add the labeled leukocytes to the HUVEC monolayer and incubate.

  • Wash away non-adherent cells and quantify the fluorescence of the remaining adherent cells.

In Vivo Analysis of this compound's Effect on HMGB1-Induced Septic Responses in Mice

1. Animal Model:

  • Use male C57BL/6 mice (6-8 weeks old).

  • House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatize mice for at least one week before the experiment.

  • All animal procedures should be approved by the Institutional Animal Care and Use Committee.

2. Vascular Permeability Assay:

  • Administer this compound to mice via a suitable route (e.g., intraperitoneal injection).

  • After a defined period, inject recombinant HMGB1 intravenously.

  • Simultaneously, inject Evans blue dye intravenously.

  • After a set time, perfuse the animals to remove blood from the vasculature.

  • Harvest organs (e.g., lungs, liver) and extract the Evans blue dye.

  • Quantify the amount of dye in the tissues spectrophotometrically to assess vascular leakage.

3. Leukocyte Migration Assay:

  • Induce peritonitis by intraperitoneal injection of HMGB1.

  • Administer this compound prior to or following the HMGB1 challenge.

  • After 4-6 hours, collect the peritoneal lavage fluid.

  • Count the number of migrated leukocytes (e.g., neutrophils) in the lavage fluid using a hemocytometer or flow cytometry.

4. Cecal Ligation and Puncture (CLP) Sepsis Model:

  • Anesthetize mice and perform a midline laparotomy to expose the cecum.

  • Ligate the cecum below the ileocecal valve and puncture it with a needle of a specific gauge to induce sepsis.

  • Administer this compound at specified time points post-CLP.

  • Monitor survival rates over a period of 7-10 days.

  • At specific time points, collect blood samples to measure serum levels of HMGB1 and cytokines.

  • Harvest organs for histological analysis of tissue injury.

Visualizations

HMGB1_Signaling_Pathway cluster_stimulus Stimulus cluster_cell Immune/Endothelial Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space cluster_response Inflammatory Response LPS LPS HMGB1_nuc HMGB1 LPS->HMGB1_nuc triggers release HMGB1_cyto HMGB1 HMGB1_nuc->HMGB1_cyto translocation HMGB1_extra Extracellular HMGB1 HMGB1_cyto->HMGB1_extra secretion NFkB_I_B NF-κB/IκB NFkB NF-κB NFkB_I_B->NFkB Cytokines TNF-α, IL-6 NFkB->Cytokines induces ERK ERK1/2 pERK p-ERK1/2 ERK->pERK pERK->Cytokines induces HMGB1_extra->NFkB_I_B activates HMGB1_extra->ERK activates Adhesion Adhesion Molecules HMGB1_extra->Adhesion induces Permeability Increased Permeability HMGB1_extra->Permeability induces This compound This compound This compound->HMGB1_cyto inhibits secretion This compound->NFkB_I_B inhibits activation This compound->ERK inhibits activation

Caption: this compound's inhibition of the HMGB1 signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Studies (HUVECs) cluster_assays_vitro 4. Assays cluster_invivo In Vivo Studies (Mice) cluster_assays_vivo 4. Outcome Measurement HUVEC_culture 1. HUVEC Culture Nothofagin_pre 2. This compound Pre-treatment HUVEC_culture->Nothofagin_pre HMGB1_stim 3. HMGB1/LPS Stimulation Nothofagin_pre->HMGB1_stim ELISA ELISA (HMGB1, TNF-α, IL-6) HMGB1_stim->ELISA WB Western Blot (NF-κB, ERK) HMGB1_stim->WB Permeability_assay Permeability Assay HMGB1_stim->Permeability_assay Adhesion_assay Adhesion Assay HMGB1_stim->Adhesion_assay Animal_model 1. Animal Model (C57BL/6) Nothofagin_admin 2. This compound Administration Animal_model->Nothofagin_admin Sepsis_induction 3. Sepsis Induction (HMGB1 or CLP) Nothofagin_admin->Sepsis_induction Permeability_vivo Vascular Permeability Sepsis_induction->Permeability_vivo Migration_vivo Leukocyte Migration Sepsis_induction->Migration_vivo Survival Survival Analysis Sepsis_induction->Survival Cytokine_vivo Serum Cytokine/HMGB1 Levels Sepsis_induction->Cytokine_vivo

Caption: Experimental workflow for studying this compound's effects.

References

Troubleshooting & Optimization

Nothofagin Stability and Degradation in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of nothofagin in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that influence the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and exposure to light. It is a phenolic compound and, like many flavonoids, is susceptible to degradation under certain conditions.

Q2: How does pH affect this compound stability?

A2: this compound is significantly more stable in acidic conditions compared to neutral or alkaline solutions. As the pH increases, the rate of degradation accelerates. This is attributed to the deprotonation of its phenolic hydroxyl groups, making the molecule more susceptible to oxidation.

Q3: What is the impact of temperature on this compound degradation?

A3: Elevated temperatures accelerate the degradation of this compound. The degradation process generally follows first-order kinetics, and the rate constants increase with temperature, following the Arrhenius law.

Q4: Is this compound sensitive to light?

A4: Yes, exposure to light, particularly UV radiation, can induce photodegradation of this compound. The extent of degradation depends on the light intensity and the duration of exposure. It is advisable to protect this compound solutions from light, especially during long-term storage or prolonged experiments.

Q5: What are the primary degradation products of this compound?

A5: Under oxidative conditions, this compound can be converted to its corresponding flavone derivatives, namely vitexin and isovitexin. In biological systems, such as during microbial degradation in the gut, further breakdown of the molecule can occur.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid degradation of this compound standard solution. - High pH of the solvent: this compound is unstable in neutral to alkaline conditions. - Exposure to light: Photodegradation can occur. - High temperature: Degradation is accelerated at elevated temperatures. - Presence of oxidizing agents: Contaminants in the solvent can promote oxidation.- Prepare solutions in a slightly acidic buffer (e.g., pH 3-5). - Store solutions in amber vials or wrap containers with aluminum foil. - Store stock solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). - Use high-purity solvents and consider de-gassing to remove dissolved oxygen. The addition of antioxidants like ascorbic acid can also help.
Inconsistent results in stability studies. - Fluctuations in experimental conditions: Variations in pH, temperature, or light exposure between samples. - Inaccurate quantification: Issues with the analytical method, such as detector drift or improper calibration. - Solvent evaporation: Can concentrate the sample over time.- Maintain tight control over all experimental parameters. Use a calibrated pH meter and a temperature-controlled incubator/water bath. - Regularly validate the analytical method. Use an internal standard for quantification to correct for variations. - Use sealed containers for long-term studies and minimize the headspace above the solution.
Appearance of unknown peaks in chromatograms. - Formation of degradation products: this compound is degrading into other compounds. - Contamination: Impurities in the solvent or from the sample matrix.- Identify the degradation products using techniques like LC-MS/MS. - Run a blank solvent injection to check for solvent-related peaks. Ensure proper sample clean-up if working with complex matrices.
Poor peak shape or resolution in HPLC analysis. - Inappropriate mobile phase: pH or solvent composition may not be optimal. - Column degradation: Loss of stationary phase or contamination. - Sample solvent mismatch: The sample solvent is too different from the mobile phase.- Adjust the pH of the mobile phase to be acidic. Optimize the gradient or isocratic conditions. - Use a guard column and flush the column regularly. If necessary, replace the column. - Whenever possible, dissolve the sample in the initial mobile phase.

Quantitative Data Summary

The following tables summarize the stability of this compound and related compounds under different conditions.

Table 1: Effect of pH on the Stability of Dihydrochalcones at Room Temperature

CompoundpHRemaining Compound (%) after 29 hoursReference
Aspalathin391[1][2]
Aspalathin745[1][2]
This compound795[3]

*Aspalathin is a structurally similar dihydrochalcone, and its stability data provides a useful reference for this compound.

Table 2: Thermal Degradation Kinetics of this compound

Temperature (°C)Kinetic ModelRate Constant (k)Reference
37 - 50First-OrderIncreases with temperature (Arrhenius Law)[4]

Experimental Protocols

Protocol 1: Determination of this compound Stability under Different pH Conditions

Objective: To evaluate the stability of this compound in solutions of varying pH over time.

Materials:

  • This compound standard

  • Sodium phosphate buffers (0.1 M) of different pH values (e.g., 3, 5, 7, 9)

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Volumetric flasks, pipettes, and amber HPLC vials

Procedure:

  • Prepare a stock solution of this compound: Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol) to a final concentration of 1 mg/mL.

  • Prepare working solutions: Dilute the stock solution with the respective pH buffers to a final concentration of 100 µg/mL.

  • Incubation: Aliquot the working solutions into amber HPLC vials and incubate them at a constant temperature (e.g., 25°C or 37°C).

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • HPLC Analysis: Analyze the samples immediately using a validated stability-indicating HPLC method (see Protocol 3).

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0). Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Protocol 2: Evaluation of this compound Photostability

Objective: To assess the degradation of this compound upon exposure to light.

Materials:

  • This compound solution (prepared as in Protocol 1, in a suitable buffer and solvent)

  • Clear and amber glass vials

  • A photostability chamber equipped with a light source capable of emitting both UV and visible light (as per ICH Q1B guidelines).

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a transparent solvent system (e.g., water:methanol 50:50, buffered to an acidic pH).

  • Exposure: Place the this compound solution in both clear and amber (as a dark control) vials inside the photostability chamber.

  • Sampling: At defined time intervals, withdraw samples from both the exposed and control vials.

  • HPLC Analysis: Analyze the samples using a validated HPLC method.

  • Data Analysis: Compare the concentration of this compound in the light-exposed samples to the dark controls to determine the extent of photodegradation.

Protocol 3: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound and its degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate this compound from its degradation products (e.g., start with a low percentage of B and increase over time). A starting point could be 10% B, increasing to 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 288 nm (for this compound) and monitor other wavelengths to detect degradation products.

  • Injection Volume: 10 µL

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and inject them to construct a calibration curve.

  • Sample Analysis: Inject the samples from the stability studies.

  • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Nothofagin_Degradation_Pathway This compound This compound (Dihydrochalcone) Flavanones Naringenin C-glucosides (Intermediates) This compound->Flavanones Oxidation (e.g., high pH, enzymes) Microbial_Metabolites Further Microbial Degradation Products This compound->Microbial_Metabolites Microbial Action (Gut Microbiota) Flavones Vitexin & Isovitexin Flavanones->Flavones Oxidation

Caption: Proposed degradation pathway of this compound in solution.

Stability_Testing_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep_Stock Prepare this compound Stock Solution Prep_Work Prepare Working Solutions in Different Conditions Prep_Stock->Prep_Work pH Varying pH Prep_Work->pH Temp Different Temperatures Prep_Work->Temp Light Light Exposure vs. Dark Prep_Work->Light Sampling Time-point Sampling pH->Sampling Temp->Sampling Light->Sampling HPLC HPLC-DAD Analysis Sampling->HPLC Quant Quantification HPLC->Quant Kinetics Determine Degradation Kinetics Quant->Kinetics Products Identify Degradation Products (LC-MS)

Caption: General workflow for this compound stability testing experiments.

References

Improving Nothofagin solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with nothofagin in in vitro assays. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a natural dihydrochalcone, specifically a C-linked phloretin glucoside.[1] It is recognized for its antioxidant and anti-inflammatory properties.[1][2] Found in plants like rooibos (Aspalathus linearis) and New Zealand red beech (Nothofagus fusca), it is a subject of interest in various research fields for its potential therapeutic effects.[1][3]

Q2: What are the recommended solvents for dissolving this compound?

Based on available literature, polar solvents are recommended for dissolving this compound. Stock solutions have been successfully prepared in methanol.[4] For cell culture applications where insolubility in aqueous media is a concern, Dimethyl Sulfoxide (DMSO) is a common alternative for preparing highly concentrated stock solutions of flavonoids, which are then diluted to a final working concentration with a minimal and non-toxic percentage of DMSO (typically ≤0.1%).[5]

Q3: How should I prepare a stock solution of this compound for my experiments?

Preparing a stable, concentrated stock solution is critical for accurate dosing in in vitro assays. A detailed protocol is provided in the "Experimental Protocols" section below. The general steps involve dissolving the powdered this compound in an appropriate solvent like methanol or DMSO to a concentration of 1-10 mg/mL, ensuring it is fully dissolved, and then sterilizing the solution through a 0.22 µm syringe filter.

Q4: How stable is this compound in solution?

Specific stability data for this compound is limited, but a related dihydrochalcone, aspalathin, shows pH-dependent stability. Aspalathin is significantly more stable at an acidic pH of 3 (91% remaining after 29 hours) compared to a neutral pH of 7 (45% remaining after 29 hours).[6] To minimize degradation, it is recommended to prepare fresh stock solutions. If storage is necessary, store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. The addition of antioxidants like ascorbic acid has been shown to prevent the degradation of similar compounds in solution.[7]

Q5: Which cellular signaling pathways is this compound known to affect?

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. Notably, it can suppress the activation of Nuclear Factor-kappa B (NF-κB) and Extracellular Signal-regulated Kinases 1 and 2 (ERK1/2).[3] It is also reported to downregulate NF-κB translocation by inhibiting calcium influx.[2] These actions lead to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[3]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂₁H₂₄O₁₀[8]
Molar Mass 436.41 g/mol [8]
IUPAC Name 3-(4-hydroxyphenyl)-1-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]propan-1-one[8]
Class Dihydrochalcone, Phenolic Antioxidant[1][2]

Table 2: this compound Stock Solution Preparation Guide

SolventRecommended Starting ConcentrationNotesSource(s)
Methanol 1 mg/mLSuitable for analytical standards and some in vitro assays. Ensure final methanol concentration is non-toxic to cells.[4]
DMSO 1-10 mg/mL (or higher)Recommended for cell culture applications. Allows for a high stock concentration, minimizing the final solvent percentage in the culture medium (aim for ≤0.1%).[5][9]
Ethanol 1 mg/mLA polyphenol-enriched fraction containing this compound was dissolved in ethanol. May be a suitable alternative to methanol.[7]

Experimental Protocols

Protocol: Preparation of this compound Stock Solution for In Vitro Assays

This protocol provides a detailed method for preparing a sterile, concentrated stock solution of this compound suitable for use in cell culture and other in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator water bath (optional)

  • Sterile 0.22 µm syringe filters

  • Sterile syringes

Procedure:

  • Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood). For example, to prepare 1 mL of a 10 mM stock solution (Molar Mass = 436.4 g/mol ), weigh out 4.36 mg.

  • Dissolving: Transfer the powder to a sterile tube. Add the calculated volume of DMSO to achieve the desired concentration. For the example above, add 1 mL of DMSO.

  • Solubilization: Tightly cap the tube and vortex vigorously for 1-2 minutes until the powder is fully dissolved. A clear solution with no visible particulates should be formed.

    • Troubleshooting Tip: If the compound does not dissolve completely, brief sonication (5-10 minutes) in a water bath may aid dissolution.

  • Sterilization: To ensure sterility for cell culture use, filter the stock solution. Draw the solution into a sterile syringe, attach a sterile 0.22 µm syringe filter, and dispense the filtered solution into a new sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid contamination and repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Troubleshooting Guide

Problem: My this compound precipitated when I added it to my cell culture medium.

Precipitation can compromise your experiment by altering the effective concentration of the compound and potentially causing cytotoxicity. Use the following guide to identify and resolve the issue.

Possible Causes & Solutions:

  • Cause 1: Low Solubility in Aqueous Medium.

    • Solution: this compound, like many polyphenols, has limited solubility in neutral aqueous solutions. The most common method to overcome this is to use a highly concentrated stock in a solvent like DMSO and then perform a serial dilution in your culture medium. The final DMSO concentration should not exceed a level toxic to your specific cell line, typically below 0.5%, with ≤0.1% being ideal.[5]

  • Cause 2: Shock Dilution.

    • Solution: Adding a concentrated organic stock directly to the full volume of aqueous medium can cause the compound to "crash out" of solution. To prevent this, add the this compound stock solution dropwise to the pre-warmed (37°C) medium while gently vortexing or swirling.[10] This allows for gradual dispersion. You can also try a serial dilution method, first diluting the stock into a small volume of medium and then adding that to the final culture volume.

  • Cause 3: Interaction with Media Components.

    • Solution: Components in complex media, such as salts, proteins, and pH changes, can reduce compound solubility.[11]

      • Serum: If using serum, try adding the this compound stock to the complete serum-containing medium. Serum proteins like albumin can sometimes bind to compounds and help keep them in solution.[11]

      • Salt Concentration: High concentrations of salts in concentrated media stocks can promote precipitation. Ensure all media components are fully dissolved before adding your compound.

  • Cause 4: Temperature and pH.

    • Solution: Adding a cold stock solution to warm media can cause precipitation. Ensure both your this compound stock (if thawed) and your culture medium are at the same temperature (e.g., 37°C) before mixing.[10] Also, verify the pH of your final culture medium, as pH shifts can affect the solubility of phenolic compounds.

Mandatory Visualizations

cluster_input Input cluster_process Process cluster_output Observation cluster_solutions Troubleshooting Steps This compound This compound Stock (in DMSO/Methanol) Add Add to Culture Medium This compound->Add Precipitate Precipitate Forms? Add->Precipitate Sol1 Use High Conc. Stock (Final DMSO <0.1%) Precipitate->Sol1 Yes Sol2 Add Dropwise to Pre-warmed Medium Precipitate->Sol2 Yes Sol3 Test in Serum-Free vs. Serum-Containing Medium Precipitate->Sol3 Yes Sol4 Check Medium pH & Temperature Precipitate->Sol4 Yes Success Experiment Ready Precipitate->Success No

Caption: Troubleshooting workflow for this compound precipitation in vitro.

cluster_pathway This compound Action on NF-κB Pathway Stimulus Inflammatory Stimulus (e.g., HMGB1, LPS) Ca Ca²⁺ Influx Stimulus->Ca IKK IKK Activation Stimulus->IKK This compound This compound This compound->Ca Inhibits Ca->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Releases Cytokines Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Cytokines

Caption: this compound inhibits the NF-κB signaling pathway.[2][3]

cluster_pathway This compound Action on ERK1/2 Pathway Stimulus Inflammatory Stimulus (e.g., HMGB1) Upstream Upstream Kinases (e.g., MEK) Stimulus->Upstream This compound This compound ERK ERK1/2 Phosphorylation This compound->ERK Inhibits Upstream->ERK Downstream Downstream Inflammatory Response ERK->Downstream

References

Technical Support Center: Nothofagin Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of Nothofagin.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction and purification of this compound from natural sources, primarily Rooibos (Aspalathus linearis).

Question/Issue Answer/Troubleshooting Steps
Low this compound Yield in Crude Extract 1. Choice of Plant Material: Ensure you are using unfermented ("green") Rooibos leaves, as the fermentation process significantly reduces this compound content. The highest concentrations are typically found in the leaves rather than the stems. 2. Extraction Solvent: While hot water is an effective solvent, an 80% ethanol-water mixture has been shown to increase the yield of related dihydrochalcones and may improve this compound extraction.[1] Consider performing a comparative extraction with different solvent systems (e.g., hot water, 30-50% ethanol, 20% methanol) to optimize for your specific plant material. 3. Extraction Time and Temperature: For hot water extractions, a common protocol involves extracting at 93°C for 30 minutes.[1] Ensure sufficient time and temperature for efficient extraction, but avoid excessive heat that could potentially degrade the compound.
Poor Sample Loading Capacity During Chromatography The crude extract may contain emulsifying substances that limit the amount of sample that can be loaded onto a chromatography column.[2][3] Solution: To mitigate this, dissolve the polyphenol-enriched extract in ethanol and remove any ethanol-insoluble matter by centrifugation or filtration before proceeding with chromatographic purification.[2][3]
Degradation of Co-extracted Compounds (e.g., Aspalathin) This compound is often co-extracted with Aspalathin, another dihydrochalcone that is prone to degradation, especially at neutral or alkaline pH.[2][3] Solution: - pH Control: Acidify your solvent systems to around pH 3 to improve the stability of Aspalathin.[2][3] For example, add 0.1% formic acid to your mobile phases for HPLC. - Antioxidant Addition: Consider adding ascorbic acid to your extract solutions to prevent phenolic degradation.
Difficulty in Separating this compound from Similar Compounds The presence of structurally similar compounds, such as Aspalathin, Isoorientin, and Orientin, can make the purification of this compound challenging due to co-elution. Solution: A multi-step purification strategy is often necessary. High-Performance Countercurrent Chromatography (HPCCC) is an effective initial step for fractionating the crude extract, followed by semi-preparative High-Performance Liquid Chromatography (HPLC) for final purification to achieve high purity (up to 100%).[2]
Inaccurate Quantification of this compound Inaccurate quantification can result from poor chromatographic resolution, detector saturation, or the lack of a pure standard. Solution: - Optimized HPLC Method: Utilize a validated HPLC-DAD method for quantification. A reversed-phase C18 column with a gradient elution of acetonitrile and water (both with 0.1% formic acid) typically provides good resolution.[4] - Calibration Curve: Prepare a calibration curve using a certified this compound reference standard. - Wavelength Selection: Monitor at appropriate wavelengths, such as 288 nm for this compound and other dihydrochalcones, and 350 nm for co-occurring flavones.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound content and extraction.

Table 1: this compound and Aspalathin Content in Unfermented vs. Fermented Rooibos

CompoundUnfermented Rooibos ( g/100g of plant material)Fermented Rooibos ( g/100g of plant material)
This compound 0.14 - 0.650.01 - 0.05
Aspalathin 1.83 - 8.350.03 - 0.44

Source: Data compiled from studies on Rooibos composition.

Table 2: Comparison of Extraction Solvents for Phenolic Compounds

Solvent SystemRelative Yield of Phenolic CompoundsNotes
Hot Water GoodEffective for extracting polar compounds like this compound. A study indicated it was more efficient than ethanol for this compound and Aspalathin.[4]
Methanol/Water Mixtures HighMethanol is often used for comprehensive extraction of phenolic compounds.
Ethanol/Water Mixtures HighAn 80% ethanol-water mixture has been reported to increase the yield of Aspalathin.[1] Mixtures of 30-50% ethanol have also been used.
Acetone/Water Mixtures Moderate to HighOften used for polyphenol extraction, but solvent removal can be more challenging.

Experimental Protocols

Protocol 1: Hot Water Extraction of this compound from Green Rooibos
  • Material Preparation: Use dried, unfermented ("green") Rooibos leaves, finely ground.

  • Extraction:

    • Mix the ground Rooibos leaves with hot water (93°C) at a solid-to-solvent ratio of 1:10 (w/v).[1]

    • Stir the mixture continuously for 30 minutes.[1]

  • Filtration: Filter the mixture through cheesecloth or a suitable filter paper to remove the solid plant material.

  • Centrifugation: Centrifuge the filtrate at high speed (e.g., 10,000 x g) for 15 minutes to pellet any remaining fine particles.

  • Supernatant Collection: Carefully decant and collect the supernatant.

  • Enrichment (Optional): To enrich the polyphenols, the aqueous extract can be passed through a solid-phase extraction (SPE) cartridge (e.g., C18) and eluted with methanol or ethanol.

  • Solvent Removal: Lyophilize (freeze-dry) the aqueous extract or evaporate the solvent under reduced pressure to obtain the crude polyphenol-enriched extract.

  • Storage: Store the dried extract at -20°C in a desiccated environment.

Protocol 2: Purification of this compound using HPCCC and Semi-Preparative HPLC

This protocol is adapted from a published method for isolating this compound and Aspalathin.[2]

Part A: High-Performance Countercurrent Chromatography (HPCCC)

  • Sample Preparation: Dissolve the crude polyphenol-enriched extract in a mixture of the upper and lower phases of the chosen solvent system. Filter the solution through a 0.45 µm filter.

  • HPCCC System Preparation:

    • Prepare the two-phase solvent system. For this compound isolation, a suitable system is Ethyl Acetate (EtOAc) - 0.1% aqueous formic acid (10:10, v/v).[4]

    • Fill the HPCCC column with the stationary phase (the denser, lower phase).

    • Begin column rotation at the desired speed (e.g., 1600 rpm).

    • Pump the mobile phase (the less dense, upper phase) through the column at a specific flow rate (e.g., 2.5 mL/min) until hydrodynamic equilibrium is reached.[4]

  • Injection and Fractionation:

    • Inject the prepared sample solution.

    • Continuously pump the mobile phase and collect fractions at regular intervals.

    • Monitor the effluent using a UV detector at 288 nm and 350 nm.[4]

  • Fraction Analysis: Analyze the collected fractions using analytical HPLC to identify those containing this compound.

  • Pooling and Evaporation: Pool the this compound-rich fractions and evaporate the solvent under reduced pressure.

Part B: Semi-Preparative HPLC

  • Sample Preparation: Dissolve the dried this compound-rich fraction from HPCCC in the HPLC mobile phase.

  • Chromatography Conditions:

    • Column: Reversed-phase C18 semi-preparative column.

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Flow Rate: Adjust according to the column dimensions.

    • Detection: UV detector at 288 nm.

  • Injection and Purification: Inject the sample and collect the peak corresponding to this compound.

  • Purity Analysis: Analyze the collected fraction using analytical HPLC to confirm its purity.

  • Final Processing: Evaporate the solvent from the pure fraction to obtain isolated this compound.

Visualizations

Experimental Workflow

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification A Green Rooibos Leaves (Ground) B Hot Water or Ethanol/Water Extraction A->B C Filtration & Centrifugation B->C D Crude Extract C->D E HPCCC D->E Load Crude Extract F This compound-Rich Fractions E->F G Semi-Preparative HPLC F->G H Pure this compound (>99%) G->H

A generalized workflow for the extraction and purification of this compound.

Signaling Pathway: this compound's Inhibition of the NF-κB Pathway

This compound has been shown to exhibit anti-inflammatory effects by downregulating the nuclear translocation of NF-κB, a key transcription factor in inflammatory responses. This action is mediated through the blockage of calcium influx.[2]

Nothofagin_NFkB_Pathway cluster_outside cluster_membrane cluster_inside cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory_Stimuli->Receptor 1. Binds Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade 2. Activates Ca_Channel Calcium Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx 4. Influx Signaling_Cascade->Ca_Channel 3. Opens IKK IKK Activation IkB_p65 IκB-p65/p50 IKK->IkB_p65 6. Phosphorylates IκB p65_p50 p65/p50 IkB_p65->p65_p50 7. IκB Degradation, p65/p50 Release p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc 8. Nuclear Translocation This compound This compound This compound->Ca_Channel Inhibits Ca_Influx->IKK 5. Activates DNA DNA p65_p50_nuc->DNA 9. Binds Transcription Inflammatory Gene Transcription DNA->Transcription 10. Activates

Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

References

Technical Support Center: Enhancing the Bioavailability of Nothofagin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies with Nothofagin, a promising but poorly water-soluble dihydrochalcone.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues related to the bioavailability of this compound in your in vivo experiments.

Problem Potential Cause Suggested Solution
Low or variable plasma concentrations of this compound after oral administration. Poor aqueous solubility of this compound leading to low dissolution in the gastrointestinal (GI) tract.Employ solubility enhancement techniques such as cyclodextrin complexation, formulation of a solid dispersion, or creating a nanosuspension.[1][2][3]
Rapid metabolism of this compound in the gut or liver (first-pass effect).Co-administration with a bioenhancer like piperine, which can inhibit metabolic enzymes.[4][5]
Degradation of this compound in the GI tract.Use of enteric-coated formulations to protect the compound from the acidic stomach environment.
High variability in therapeutic outcomes between individual animals. Inconsistent dissolution and absorption of the administered this compound formulation.Improve the formulation's homogeneity and dissolution rate. Micronization or nanosizing of this compound particles can lead to more uniform absorption.[6][7]
Food effects influencing this compound absorption.Standardize the feeding schedule of the animals. Administer this compound at a consistent time relative to feeding.
Precipitation of this compound in aqueous vehicle for administration. This compound's hydrophobic nature and low solubility in water.Use a co-solvent system (e.g., with DMSO, PEG 400, or ethanol), but be mindful of potential toxicity in vivo. Alternatively, use a formulation approach like cyclodextrin complexation to increase aqueous solubility.[8][9]
Difficulty in achieving desired therapeutic effect despite administering a high dose. Bioavailability is too low to reach the minimum effective concentration at the target site.Focus on enhancing the oral bioavailability through advanced formulation strategies rather than simply increasing the dose. Consider alternative routes of administration if oral bioavailability remains a significant hurdle.[10]

Frequently Asked Questions (FAQs)

1. What is this compound and why is its bioavailability a concern?

This compound is a dihydrochalcone found in rooibos (Aspalathus linearis) with potent antioxidant and anti-inflammatory properties.[11] Its therapeutic potential is often limited by its poor water solubility, which leads to low oral bioavailability, meaning only a small fraction of the administered dose reaches the systemic circulation to exert its effects.[1][12]

2. What are the main strategies to enhance the oral bioavailability of this compound?

Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble flavonoids like this compound. These include:

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to a faster dissolution rate.[6][7]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate and solubility.[13][14][15][16]

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can significantly increase its aqueous solubility.[8][9][17][18][19]

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles can improve the absorption of lipophilic drugs like this compound.

  • Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble prodrug that converts back to the active form in the body.[20]

3. How does this compound exert its anti-inflammatory effects?

This compound has been shown to suppress inflammatory responses by inhibiting the NF-κB signaling pathway. It can block the influx of calcium, which in turn downregulates the phosphorylation of key signaling proteins such as Lyn, Syk, and Akt, ultimately preventing the translocation of NF-κB into the nucleus.[11][21] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[22][23]

4. What are the expected pharmacokinetic parameters for a flavonoid like this compound?

While specific pharmacokinetic data for this compound is limited, for poorly soluble flavonoids, you can generally expect:

  • Tmax (Time to maximum concentration): The time to reach the peak plasma concentration can be delayed due to slow dissolution.

  • Cmax (Maximum plasma concentration): This is often low due to poor absorption.

  • AUC (Area under the curve): This measure of total drug exposure is typically low, reflecting poor bioavailability.[24][25][26][27]

Enhancing bioavailability through formulation should lead to a shorter Tmax, a higher Cmax, and a larger AUC.

Experimental Protocols

Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol describes the preparation of a this compound-cyclodextrin complex to enhance its aqueous solubility, based on methods used for similar flavonoids.[8][17][19]

Materials:

  • This compound

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Purified water

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).

  • Dissolution of this compound: Dissolve the calculated amount of this compound in a minimal amount of ethanol with the aid of sonication.

  • Dissolution of HP-β-CD: In a separate container, dissolve the corresponding amount of HP-β-CD in purified water.

  • Complexation: Slowly add the ethanolic solution of this compound to the aqueous HP-β-CD solution while continuously stirring.

  • Stirring: Leave the mixture on a magnetic stirrer for 24-48 hours at room temperature to allow for complex formation.

  • Lyophilization: Freeze the resulting solution at -80°C and then lyophilize it for 48 hours to obtain a dry powder of the this compound-HP-β-CD inclusion complex.

  • Characterization: The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD). The solubility of the complex in water should be determined and compared to that of free this compound.

Preparation of a this compound Solid Dispersion

This protocol outlines the solvent evaporation method for preparing a solid dispersion of this compound to improve its dissolution rate.[13][14][15]

Materials:

  • This compound

  • A suitable hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl methylcellulose (HPMC))

  • A suitable solvent (e.g., ethanol, methanol, or a mixture)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Ratio Selection: Choose the desired weight ratio of this compound to the polymer (e.g., 1:2, 1:5, 1:10).

  • Dissolution: Dissolve both this compound and the polymer in the chosen solvent. Ensure complete dissolution.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Analyze the solid dispersion using DSC, FTIR, and XRD to confirm the amorphous state of this compound within the polymer matrix. Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of pure this compound.

Visualizations

Signaling Pathway of this compound's Anti-inflammatory Action

Nothofagin_Signaling_Pathway This compound This compound Ca_channel Calcium Channel This compound->Ca_channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Lyn Lyn Ca_influx->Lyn Activates Syk Syk Lyn->Syk Akt Akt Syk->Akt IKK IKK Complex Akt->IKK IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkappaB_inactive NF-κB (p50/p65) IkappaB->NFkappaB_inactive NFkappaB_active Active NF-κB (p50/p65) NFkappaB_inactive->NFkappaB_active Release Nucleus Nucleus NFkappaB_active->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription

Caption: this compound's anti-inflammatory signaling pathway.

Experimental Workflow for Enhancing this compound's Bioavailability

Caption: Experimental workflow for enhancing this compound's bioavailability.

References

Nothofagin Formulation Strategies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the formulation of nothofagin for improved delivery. Due to the limited availability of formulation data specific to this compound, this guide incorporates data and protocols for the structurally similar dihydrochalcone, phloretin, as a practical reference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its formulation a challenge?

A1: this compound is a dihydrochalcone, a type of flavonoid found in rooibos (Aspalathus linearis)[1]. Like many polyphenolic compounds, this compound exhibits poor water solubility and low oral bioavailability, which limits its therapeutic potential[2]. Overcoming these challenges through advanced formulation strategies is crucial for its effective delivery and therapeutic efficacy.

Q2: What are the most promising formulation strategies for improving this compound delivery?

A2: Several advanced formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds like this compound. These include:

  • Nanoencapsulation: Encapsulating this compound within polymeric nanoparticles can protect it from degradation, improve its solubility, and facilitate its transport across biological membranes[3][4].

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, improving their stability and delivery[5][6].

  • Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from solid lipids that offer advantages like high drug loading, controlled release, and good biocompatibility[7][8][9].

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its dissolution rate and oral absorption[10][11][12][13].

Q3: How does this compound exert its anti-inflammatory effects?

A3: this compound has been shown to possess anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa B) signaling pathway. It can suppress the activation of the IκB kinase (IKK) complex, which is a key regulator of NF-κB activation. This inhibition prevents the degradation of IκBα and the subsequent translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes[14][15][16].

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low encapsulation efficiency of this compound in nanoparticles. 1. Poor affinity of this compound for the polymer matrix.2. Drug leakage during the formulation process.3. Inappropriate solvent/antisolvent system.1. Screen different polymers (e.g., PLGA with varying lactide:glycolide ratios, chitosan) to find one with better interaction with this compound.2. Optimize the process parameters, such as stirring speed, temperature, and evaporation rate, to minimize drug loss.3. Experiment with different solvent and antisolvent combinations to achieve rapid and efficient precipitation of the drug and polymer.
Instability of this compound-loaded nanoparticles (aggregation, drug leakage). 1. Insufficient surface charge (low zeta potential).2. Suboptimal storage conditions.3. Degradation of the polymer or drug.1. Incorporate a stabilizer or a charged polymer in the formulation to increase the zeta potential (ideally > ±20 mV).2. Store the nanoparticle dispersion at a low temperature (e.g., 4°C) and protected from light.3. Consider lyophilization with a cryoprotectant to improve long-term stability.
Burst release of this compound from the formulation. 1. High amount of drug adsorbed on the surface of the nanoparticles.2. Porous or rapidly degrading carrier matrix.1. Optimize the washing steps after nanoparticle preparation to remove surface-adsorbed drug.2. Use a polymer with a slower degradation rate or a higher molecular weight.3. Consider a core-shell nanoparticle structure to better control the release.
Difficulty in achieving a high drug loading in liposomes. 1. Low solubility of this compound in the aqueous or lipid phase of the liposomes.2. Inefficient loading method.1. For passive loading, ensure the lipid composition is optimized for this compound's lipophilicity.2. Explore active loading techniques, such as creating a pH gradient across the liposomal membrane.
Poor dissolution of this compound from amorphous solid dispersions. 1. Recrystallization of the amorphous drug during storage or dissolution.2. Inadequate polymer selection to maintain supersaturation.1. Ensure the polymer has a high glass transition temperature (Tg) and good miscibility with this compound to prevent recrystallization.2. Include a precipitation inhibitor in the formulation to maintain the supersaturated state of the drug during dissolution.

Quantitative Data Summary

Due to the scarcity of published formulation data for this compound, the following tables summarize representative data for the structurally similar dihydrochalcone, phloretin. These values can serve as a benchmark for researchers developing this compound formulations.

Table 1: Phloretin-Loaded Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles [3]

Formulation ParameterValue
Method of Preparation Oil-in-water single emulsion solvent evaporation
Polymer PLGA
Particle Size (nm) 98.7
Polydispersity Index (PDI) 0.110
Zeta Potential (mV) -45.3

Table 2: Phloretin-Loaded Self-Nanoemulsifying Drug Delivery System (SNEDDS) [1][10][13][17]

Formulation ParameterValue
Oil Phase Long-chain triglycerides (LCT)
Surfactant/Co-surfactant Cremophor EL / Transcutol HP
Polymer Modifier Pluronic® F127 / P123
Particle Size (nm) 29.73 ± 1.30
Oral Bioavailability Enhancement (fold) 7.9

Table 3: Phloretin-Loaded Propylene Glycol Ethosomes [18]

Formulation ParameterValue
Method of Preparation Ethanol injection method
Lipid Soy phosphatidylcholine
Encapsulation Efficiency (%) 89.42 ± 2.42
Drug Loading (%) 4.21 ± 0.04

Experimental Protocols

Protocol 1: Preparation of Phloretin-Loaded PLGA Nanoparticles (Representative for this compound)

This protocol is adapted from the oil-in-water single emulsion solvent evaporation technique described for phloretin-loaded PLGA nanoparticles[3].

Materials:

  • Phloretin (or this compound)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Acetone

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA in 5 mL of a DCM/acetone mixture (3:2 v/v) to create a 10 mg/mL PLGA solution.

  • Add 50 mg of phloretin (or this compound) to the PLGA solution.

  • Sonicate the mixture at 200 W for 2 minutes to form a primary emulsion.

  • Emulsification: Add the organic phase to 10 mL of a 2% PVA solution.

  • Homogenize the mixture at high speed (e.g., 15,000 rpm) for 5 minutes to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for 3-4 hours to allow the organic solvents to evaporate, leading to the formation of nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.

  • Wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.

  • Resuspend the final nanoparticle pellet in a suitable medium or lyophilize for long-term storage.

Protocol 2: Preparation of Phloretin-Loaded Liposomes (Representative for this compound)

This protocol is based on the thin-film hydration method, a common technique for preparing liposomes[19][20][21].

Materials:

  • Phloretin (or this compound)

  • Soy Phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Lipid Film Formation: Dissolve a specific molar ratio of SPC and cholesterol (e.g., 2:1) and phloretin (or this compound) in a mixture of chloroform and methanol in a round-bottom flask.

  • Evaporate the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.

  • Hydration: Add PBS (pH 7.4) to the flask and hydrate the lipid film by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: Remove unencapsulated drug by dialysis or gel filtration chromatography.

Visualizations

G cluster_formulation This compound Formulation Workflow This compound This compound Powder Formulation Formulation Strategy (Nanoencapsulation, Liposomes, SLN, ASD) This compound->Formulation Characterization Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) Formulation->Characterization InVitro In Vitro Evaluation (Drug Release, Stability) Characterization->InVitro InVivo In Vivo Studies (Bioavailability, Efficacy) InVitro->InVivo

A simplified workflow for the development and evaluation of this compound formulations.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc translocates to This compound This compound This compound->IKK inhibits DNA DNA NFkB_p65_p50_nuc->DNA binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression activates IkB_NFkB IκBα-NF-κB Complex

References

Technical Support Center: Overcoming Assay Interference with Nothofagin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome potential assay interference when working with Nothofagin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a dihydrochalcone, a type of phenolic antioxidant naturally found in Rooibos (Aspalathus linearis)[1]. Its known biological activities include:

  • Anti-inflammatory effects: this compound has been shown to ameliorate various inflammatory responses. It can downregulate NF-κB translocation by blocking calcium influx[1]. Studies have also demonstrated its ability to suppress high glucose-induced vascular inflammation[2].

  • Antioxidant activity: As a phenolic compound, this compound exhibits antioxidant properties by scavenging free radicals[3][4].

  • Antithrombotic potential: Research suggests that this compound may possess antithrombotic activities by inhibiting platelet aggregation[5].

Q2: Can this compound interfere with my assay?

While there is limited direct evidence of this compound causing assay interference, its classification as a phenolic compound suggests a potential for such interactions. Phenolic compounds are known to be potential Pan-Assay Interference Compounds (PAINS), which can lead to false-positive results in various high-throughput screening assays[6].

Q3: What are the potential mechanisms of assay interference by this compound?

Based on its chemical structure as a phenolic dihydrochalcone, this compound could potentially interfere with assays through several mechanisms common to this class of compounds:

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that may non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to false-positive results.

  • Fluorescence Interference: If this compound is inherently fluorescent or quenches the fluorescence of a reporter molecule in the assay, it can interfere with fluorescence-based readouts.

  • Protein Reactivity: Phenolic compounds can sometimes react non-specifically with proteins, including enzymes and antibodies, potentially altering their function and affecting assay outcomes.

  • Redox Activity: The antioxidant nature of this compound means it can participate in redox reactions, which might interfere with assays that are sensitive to the redox state of the reaction mixture.

Troubleshooting Guides

Issue 1: Unexpectedly High Signal or False-Positive Results in an Enzyme-Based Assay

Possible Cause: this compound may be forming aggregates that non-specifically inhibit the enzyme, or it could be directly interacting with the enzyme or substrate in a way that produces a signal.

Troubleshooting Steps:

  • Perform a Serial Dilution: Diluting the this compound concentration can help determine if the effect is dose-dependent. True inhibitors will typically show a sigmoidal dose-response curve, while non-specific effects from aggregation may disappear at lower concentrations.

  • Include a Detergent: Adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can help to disrupt compound aggregates. If the inhibitory effect of this compound is significantly reduced in the presence of the detergent, aggregation is a likely cause.

  • Run a Counter-Screen: Test this compound in an unrelated assay with a different enzyme to see if it exhibits similar activity. Activity in multiple, unrelated assays is a hallmark of a PAINS compound.

  • Visually Inspect the Wells: Look for any signs of precipitation or turbidity in the assay wells containing this compound, as this can indicate aggregation.

Issue 2: Inconsistent or Unreliable Results in a Fluorescence-Based Assay

Possible Cause: this compound may be interfering with the fluorescence signal through autofluorescence or quenching.

Troubleshooting Steps:

  • Measure the Fluorescence of this compound Alone: Prepare a sample of this compound in the assay buffer at the same concentration used in the experiment and measure its fluorescence at the excitation and emission wavelengths of your assay. This will determine if this compound itself is fluorescent.

  • Perform a Quenching Control Experiment: Mix this compound with the fluorescent probe used in your assay and measure the fluorescence. A decrease in fluorescence intensity compared to the probe alone indicates quenching.

  • Change the Fluorophore: If possible, switch to a fluorescent probe with a different excitation and emission spectrum, preferably one that is less likely to be affected by the absorbance spectrum of this compound.

  • Utilize a Time-Resolved Fluorescence (TRF) Assay: TRF assays can often reduce interference from short-lived background fluorescence.

Issue 3: Poor Reproducibility or High Variability in an ELISA

Possible Cause: As a phenolic compound, this compound may be non-specifically binding to the antibodies or other proteins in the ELISA system, or it could be interfering with the enzyme-substrate reaction.

Troubleshooting Steps:

  • Spike-and-Recovery Experiment: Add a known amount of the analyte of interest to a sample matrix with and without this compound. A significant deviation from the expected recovery in the presence of this compound suggests interference.

  • Serial Dilution of the Sample: Diluting the sample containing this compound can help to reduce the concentration of the interfering substance below a level where it affects the assay[7].

  • Modify the Assay Buffer: Adding blocking agents such as bovine serum albumin (BSA) or using a different buffer system may help to reduce non-specific binding of this compound.

  • Perform an Antigen-Down ELISA: If you suspect this compound is interfering with antibody binding, an antigen-down format (where the antigen is coated on the plate) might be less susceptible to interference than a sandwich ELISA.

Data Presentation

Table 1: Antioxidant Activity of this compound in Various Assays

Assay TypeIC50 Value (µM)Reference
ABTS Radical Cation Scavenging4.04[3][4]
Fe(II)-Induced Microsomal Lipid Peroxidation1388[3]

Table 2: Effective Concentrations of this compound in Anti-inflammatory Assays

Assay/ModelEffective Concentration (µM)Observed EffectReference
Histamine Release (RBL-2H3 and RPMCs cells)0.1, 1, 10Decreased histamine release[1]
Cytokine Production (TNF-α, IL-4, IL-6)1-10Downregulated cytokine production[1]
LPS-induced Paracellular Gaps (HUVECs)30Inhibited formation of paracellular gaps[1]
High Glucose-Induced Vascular Inflammation (HUVECs)Not specifiedSuppressed vascular hyperpermeability, monocyte adhesion, and CAM expression[2]

Experimental Protocols

Protocol 1: Serial Dilution to Test for Concentration-Dependent Interference

This protocol is designed to create a series of decreasing concentrations of this compound to assess whether its effect on an assay is dose-dependent, a key characteristic of a true biological activity versus non-specific interference.

Materials:

  • Stock solution of this compound of known concentration.

  • Assay buffer or appropriate diluent.

  • Sterile microcentrifuge tubes or a 96-well plate.

  • Calibrated pipettes.

Procedure:

  • Label a series of microcentrifuge tubes or wells in a 96-well plate with the desired dilution factors (e.g., 1:2, 1:4, 1:8, etc.).

  • Add the appropriate volume of assay buffer to each tube/well. For a 1:2 serial dilution, if the final volume is 100 µL, add 50 µL of buffer to each tube.

  • Add the appropriate volume of the this compound stock solution to the first tube to achieve the starting concentration.

  • Mix the contents of the first tube thoroughly by pipetting up and down.

  • Transfer the same volume of the mixed solution from the first tube to the second tube containing the assay buffer.

  • Mix the contents of the second tube thoroughly.

  • Repeat this process for the remaining tubes, transferring the same volume from the previously diluted tube to the next.

  • Use these serially diluted this compound samples in your assay to generate a dose-response curve.

Protocol 2: Control Experiment for Fluorescence Interference

This protocol helps to determine if this compound is contributing to the fluorescence signal (autofluorescence) or reducing it (quenching) in a fluorescence-based assay.

Materials:

  • This compound solution at the final assay concentration.

  • The fluorescent probe used in the assay at its final concentration.

  • Assay buffer.

  • A fluorometer or plate reader capable of measuring fluorescence.

Procedure:

  • Blank Measurement: Measure the fluorescence of the assay buffer alone at the excitation and emission wavelengths of your assay.

  • This compound Autofluorescence: Measure the fluorescence of the this compound solution in the assay buffer. A signal significantly above the blank indicates autofluorescence.

  • Probe Fluorescence: Measure the fluorescence of the fluorescent probe in the assay buffer.

  • Quenching Measurement: Mix the this compound solution with the fluorescent probe solution and measure the fluorescence. A signal significantly lower than the sum of the "Probe Fluorescence" and "this compound Autofluorescence" (if any) indicates quenching.

Mandatory Visualization

experimental_workflow cluster_start Start: Unexpected Assay Result cluster_troubleshooting Troubleshooting Steps cluster_analysis Data Analysis and Interpretation cluster_conclusion Conclusion and Next Steps start Unexpected or Inconsistent Assay Results with this compound serial_dilution Perform Serial Dilution start->serial_dilution control_exp Run Control Experiments (e.g., fluorescence check, counter-screen) start->control_exp modify_assay Modify Assay Conditions (e.g., add detergent, change buffer) start->modify_assay dose_response Analyze Dose-Response Curve serial_dilution->dose_response interference_identified Interference Mechanism Identified control_exp->interference_identified modify_assay->interference_identified dose_response->interference_identified Non-sigmoidal or unexpected curve no_interference No Interference Observed dose_response->no_interference Sigmoidal curve optimize_assay Optimize Assay to Mitigate Interference and Re-test interference_identified->optimize_assay proceed Proceed with Original Assay Protocol no_interference->proceed

Caption: Experimental workflow for troubleshooting assay interference.

nf_kb_pathway cluster_stimulus Extracellular Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling Cascade cluster_nucleus Nuclear Translocation and Gene Expression stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor Activation (e.g., TLR4, TNFR) stimulus->receptor ca_influx Calcium Influx receptor->ca_influx ikk IKK Complex Activation receptor->ikk ca_influx->ikk ikb_p IκB Phosphorylation ikk->ikb_p ikb_deg IκB Degradation ikb_p->ikb_deg nfk_b NF-κB (p50/p65) nfk_b_nuc NF-κB Translocation to Nucleus nfk_b->nfk_b_nuc Release of This compound This compound This compound->ca_influx Inhibits gene_exp Pro-inflammatory Gene Expression nfk_b_nuc->gene_exp hmgb1_pathway cluster_stimulus Cellular Stress cluster_hmgb1 HMGB1 Release cluster_receptor Receptor Binding cluster_downstream Downstream Signaling cluster_response Inflammatory Response lps LPS hmgb1_release HMGB1 Release lps->hmgb1_release receptor RAGE / TLRs hmgb1_release->receptor This compound This compound This compound->hmgb1_release Inhibits nf_kb NF-κB Activation receptor->nf_kb mapk MAPK Activation receptor->mapk cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nf_kb->cytokines mapk->cytokines

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC separation of Nothofagin and related flavonoids.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for separating this compound and other flavonoids?

A1: Reversed-phase C18 columns are the most frequently used and suitable stationary phases for flavonoid analysis due to their good retention characteristics for these compounds.[1][2][3] Silica-based stationary phases, particularly those modified with octadecyl (C18) alkyl groups, provide high separation efficiency and excellent mechanical stability.[3] For enhanced performance, core-shell C18 columns can offer higher efficiency and better resolution compared to traditional fully porous columns.[4]

Q2: Which organic solvents are recommended for the mobile phase?

A2: Acetonitrile and methanol are the most common organic solvents used in the mobile phase for flavonoid separation.[1] The choice between them can affect the selectivity of the separation. Acetonitrile is often preferred due to its low viscosity, which helps in avoiding high column pressure.[5]

Q3: Why is it important to add acid to the mobile phase?

A3: Adding a small amount of acid, such as formic acid, acetic acid, or phosphoric acid, to the aqueous component of the mobile phase is crucial for achieving sharp, symmetrical peaks.[6][7] Flavonoids and other phenolic compounds have acidic hydroxyl groups. Operating at a low pH (typically below 3.5) suppresses the ionization of these groups, leading to better retention and improved peak shape by preventing tailing.[8][9]

Q4: What is a typical detection wavelength for this compound and related flavonoids?

A4: A photodiode array (PDA) detector is highly recommended as it allows monitoring at multiple wavelengths. For general screening of phenolic compounds, 280 nm is a common choice.[10] However, to maximize sensitivity for specific flavonoids, wavelengths between 320 nm and 370 nm are often optimal.[3][11] For instance, a wavelength of 340 nm has been used for the simultaneous determination of eight different flavonoids.[3]

Troubleshooting Guide

This guide addresses specific chromatographic problems in a question-and-answer format.

Problem 1: Peak Tailing

Q: My peaks, especially for this compound, are showing significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue where a peak is asymmetrically broadened with a drawn-out latter half.[12] This can compromise resolution and quantification. The primary causes and solutions are outlined below.

Workflow for Troubleshooting Peak Tailing

G start Peak Tailing Observed check_sample Is sample concentration too high? start->check_sample reduce_sample Reduce sample concentration or injection volume. check_sample->reduce_sample Yes check_ph Is mobile phase pH appropriate? check_sample->check_ph No end_good Problem Resolved reduce_sample->end_good acidify_mp Add acid (e.g., 0.1-0.2% Formic Acid) to suppress silanol interactions. check_ph->acidify_mp No check_column Is the column old or contaminated? check_ph->check_column Yes acidify_mp->end_good flush_column Flush column with a strong solvent. If unresolved, replace the column. check_column->flush_column Yes check_fittings Are there dead volumes from poorly connected fittings? check_column->check_fittings No flush_column->end_good remake_fittings Check and remake all connections, especially at the column inlet/outlet. check_fittings->remake_fittings Yes end_bad Issue Persists: Consult advanced diagnostics check_fittings->end_bad No remake_fittings->end_good

Caption: Troubleshooting workflow for diagnosing and resolving peak tailing.

  • Cause 1: Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[12]

    • Solution: Reduce the injection volume or dilute the sample.[12]

  • Cause 2: Secondary Interactions: Free silanol groups on the silica-based stationary phase can interact with polar analytes, causing tailing. This is a common issue with phenolic compounds.

    • Solution: Ensure the mobile phase is sufficiently acidic (e.g., contains 0.1% formic or acetic acid) to suppress the ionization of both the silanol groups and the flavonoid analytes.[6] Using modern, end-capped columns can also significantly reduce these interactions.[13]

  • Cause 3: Extra-Column Volume: Dead volume in the system, often from poorly made connections or using tubing with an unnecessarily large inner diameter, can cause peak broadening and tailing.[13][14]

    • Solution: Carefully check all fittings, especially at the column inlet and outlet, to ensure there are no gaps.[15][16] Use low-volume tubing where possible.[13]

  • Cause 4: Column Contamination or Degradation: Particulate matter can clog the column inlet frit, or the stationary phase can degrade over time, leading to poor peak shape.[12]

    • Solution: Flush the column with a strong solvent.[17] If the problem persists, the inlet frit may be blocked, or the column may need to be replaced.[12]

Problem 2: Poor Resolution Between Flavonoid Peaks

Q: I am struggling to separate this compound from another closely eluting flavonoid. How can I improve the resolution?

A: Achieving good resolution is key to accurate quantification.[18] Several parameters can be adjusted to improve the separation between co-eluting peaks.

Logical Relationship for Optimizing Resolution

G start Poor Resolution optimize_gradient Modify Gradient Slope (Make it shallower) start->optimize_gradient change_solvent Change Organic Solvent (e.g., Acetonitrile to Methanol) start->change_solvent adjust_temp Adjust Column Temperature start->adjust_temp adjust_ph Adjust Mobile Phase pH start->adjust_ph end Resolution Improved optimize_gradient->end change_solvent->end adjust_temp->end adjust_ph->end

Caption: Key parameters to adjust for improving chromatographic resolution.

  • Solution 1: Optimize the Mobile Phase Gradient: For gradient elution, making the gradient shallower (i.e., increasing the percentage of organic solvent more slowly) will increase run time but often significantly improves resolution.[18]

  • Solution 2: Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, switching to the other can alter the elution order and may resolve overlapping peaks.[19]

  • Solution 3: Adjust the Temperature: Increasing the column temperature can improve separation efficiency by reducing mobile phase viscosity.[5][6] However, the effect on selectivity can vary, so it's an important parameter to screen. A temperature of 35-40°C is often a good starting point for flavonoid analysis.[2][5]

  • Solution 4: Select a Different Column: If mobile phase optimization is insufficient, consider a column with a different chemistry (e.g., Phenyl-Hexyl) or a column with a smaller particle size (e.g., sub-2 µm) for higher efficiency.[2][6]

Problem 3: Shifting Retention Times

Q: The retention times for my analytes are inconsistent between runs. What could be the cause?

A: Unstable retention times make peak identification unreliable. This issue usually points to a problem with the physical or chemical stability of the system.

  • Cause 1: Mobile Phase Composition Change: The mobile phase can change over time due to evaporation of the more volatile organic component or improper mixing.

    • Solution: Prepare fresh mobile phase daily.[20] Keep solvent reservoirs covered and ensure proper degassing to prevent bubble formation.[17][20]

  • Cause 2: Inadequate Column Equilibration: If the column is not fully equilibrated with the initial mobile phase conditions before injection, retention times will drift, especially in gradient methods.

    • Solution: Ensure the column is equilibrated with at least 10-15 column volumes of the starting mobile phase before the first injection and between runs.[20]

  • Cause 3: Fluctuating Temperature: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant, stable temperature.[20]

  • Cause 4: Pump or System Leaks: A leak in the system will cause the flow rate to fluctuate, leading to erratic retention times.

    • Solution: Inspect the pump, fittings, and seals for any signs of leaks, such as salt buildup from buffers.[17][20] Tighten or replace fittings as necessary.[20]

Data Presentation: HPLC Parameters

The following tables summarize typical starting parameters for the HPLC analysis of this compound and related flavonoids based on published methods.

Table 1: Recommended Columns and Mobile Phases

Parameter Recommendation Rationale & Citation
Column Type Reversed-Phase C18, 2.7-5 µm particle size Most common and effective for flavonoids.[1][21]
Sub-2 µm or Core-shell C18 For higher resolution and faster analysis.[2][4]
Column Dimensions 150-250 mm length, 4.6 mm i.d. Standard analytical dimensions.[2][21]
Mobile Phase A Water with 0.1-0.2% Formic or Acetic Acid Acidification improves peak shape.[3][18]
Mobile Phase B Acetonitrile or Methanol Common organic modifiers.[1][6]

| Elution Mode | Gradient | Necessary to resolve complex mixtures of flavonoids with varying polarities.[7][18] |

Table 2: Typical Operating Conditions

Parameter Range/Value Rationale & Citation
Flow Rate 0.8 - 1.5 mL/min Optimal for 4.6 mm i.d. columns.[6][7]
Column Temperature 30 - 45 °C Improves efficiency and can alter selectivity.[2][5]
Injection Volume 5 - 20 µL Standard volume; adjust based on sample concentration.[18]

| Detection Wavelength | 280 nm and/or 340 nm | 280 nm for general phenolics; ~340 nm for higher flavonoid sensitivity.[3][10] |

Experimental Protocols

General Protocol for HPLC-DAD Analysis of this compound and Flavonoids

This protocol provides a generalized methodology based on common practices for flavonoid analysis.

  • Standard and Sample Preparation:

    • Standard Preparation: Accurately weigh pure standards of this compound and other relevant flavonoids. Dissolve in an appropriate solvent (e.g., methanol or mobile phase) to create stock solutions. Prepare a series of working standards by serial dilution for calibration curves.

    • Sample Preparation (e.g., from Plant Extract): Extract the plant material with a suitable solvent like methanol or ethanol.[22] The extract may be filtered through a 0.22 or 0.45 µm syringe filter before injection to remove particulate matter and protect the column.[23]

  • HPLC System Configuration:

    • Column: Install a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[21]

    • Mobile Phase:

      • Solvent A: HPLC-grade water with 0.2% formic acid.[3]

      • Solvent B: HPLC-grade acetonitrile.[3]

    • Degassing: Degas both mobile phases thoroughly using an inline degasser or by sonication.[24]

  • Chromatographic Conditions:

    • Gradient Program: A typical gradient might be: 0-5 min, 15% B; 5-30 min, 15-40% B; 30-35 min, 40-80% B; followed by a wash and re-equilibration step. The gradient should be optimized for the specific sample.[7][18]

    • Flow Rate: Set to 1.0 mL/min.[18]

    • Column Temperature: Maintain at 35 °C.[5]

    • Injection Volume: Inject 10 µL of the standard or sample.[3]

  • Detection:

    • Detector: Use a Diode Array Detector (DAD).

    • Wavelengths: Monitor at multiple wavelengths, such as 280 nm for an overview and 340 nm for specific flavonoids, to ensure optimal detection for all compounds of interest.[3]

  • Data Analysis:

    • Identification: Identify this compound and other flavonoids in the sample chromatogram by comparing their retention times and UV spectra with those of the authentic standards.[19]

    • Quantification: Construct a calibration curve for each standard by plotting peak area against concentration. Use the regression equation to calculate the concentration of each flavonoid in the sample.[3]

References

Technical Support Center: Nothofagin Handling and Experimentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of nothofagin during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a dihydrochalcone, a type of phenolic compound, isolated from sources like rooibos (Aspalathus linearis)[1][2]. It is a C-linked phloretin glucoside and a known phenolic antioxidant[1][2]. Like many phenolic compounds, this compound is susceptible to degradation under certain experimental conditions, which can lead to inaccurate and unreliable results. Its stability is influenced by factors such as pH, temperature, light, and the presence of oxidative agents.

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathway for this compound is oxidation. This process can be accelerated by factors such as neutral to alkaline pH, elevated temperatures, and exposure to light. While the C-glucosyl bond in this compound is generally resistant to hydrolysis, the overall structure can be modified through oxidative processes, leading to a loss of its biological activity.

Q3: How does pH affect the stability of this compound?

This compound is significantly more stable in acidic conditions compared to neutral or alkaline conditions. Studies on the closely related dihydrochalcone, aspalathin, have shown that it is fairly stable at pH 3, with 91% remaining after 29 hours. In contrast, at pH 7, only 45% of aspalathin remains after the same period[3]. It is highly likely that this compound follows a similar stability profile. Therefore, maintaining a low pH is crucial for preventing degradation.

Q4: What are the best practices for storing this compound?

For long-term storage, this compound powder should be stored at -20°C or -80°C in a tightly sealed, light-proof container. For short-term storage of stock solutions, it is recommended to prepare them in an appropriate solvent (see Q5), aliquot them into small volumes to avoid repeated freeze-thaw cycles, and store them at -80°C.

Q5: What solvents are recommended for preparing this compound stock solutions?

For preparing stock solutions, organic solvents such as dimethyl sulfoxide (DMSO) or ethanol are commonly used. It is advisable to prepare high-concentration stock solutions in these solvents to minimize the volume added to aqueous experimental media. When preparing aqueous solutions, it is critical to use a buffer with an acidic pH (e.g., pH 3-5) to enhance stability[3].

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Potential Cause Recommended Solution
Loss of this compound activity in in vitro assays. Degradation in aqueous media: this compound is unstable at neutral or alkaline pH.- Maintain the pH of the cell culture medium or buffer as low as is physiologically acceptable for the experiment. - Prepare fresh working solutions of this compound immediately before use. - Minimize the incubation time of this compound in the experimental medium.
Inconsistent results between experimental replicates. Inconsistent handling and storage: Repeated freeze-thaw cycles or prolonged storage of working solutions can lead to degradation.- Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. - Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil.
Appearance of unknown peaks in HPLC/LC-MS analysis. Formation of degradation products: Exposure to high temperatures, light, or inappropriate pH can cause this compound to break down.- Review the experimental protocol to identify potential sources of degradation. - Use analytical techniques like LC-MS/MS to identify the structure of the degradation products, which can provide clues about the degradation pathway.
Low recovery of this compound after extraction. Degradation during extraction: The choice of solvent and temperature during extraction can impact stability.- Use acidified solvents for extraction to maintain a low pH. - Perform extraction at low temperatures (e.g., on ice) to minimize thermal degradation.
Quantitative Stability Data (Aspalathin as a proxy for this compound)

Since specific quantitative stability data for this compound is limited, the data for the structurally similar and co-isolated compound aspalathin is presented here as a reference. It is reported that this compound is generally more stable than aspalathin.

Condition Aspalathin Remaining (%) Time (hours) Reference
pH 39129[3]
pH 74529[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (10 mM in DMSO):

    • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex briefly until the powder is completely dissolved.

    • Aliquot the stock solution into single-use, light-proof microcentrifuge tubes.

    • Store the aliquots at -80°C.

  • Working Solution (for in vitro assays):

    • Immediately before use, thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration using an acidic buffer (pH ~5-6) or the appropriate cell culture medium.

    • Ensure the final concentration of DMSO in the experimental medium is low (typically <0.1%) to avoid solvent-induced artifacts.

    • Use the working solution immediately after preparation.

Protocol 2: Quantification of this compound by HPLC-DAD

This protocol is adapted from a method used for the quantification of major flavonoids in rooibos[3].

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid (acidified to maintain stability).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • A linear gradient can be optimized to achieve good separation of this compound from other components in the sample. A typical gradient might start with a low percentage of Mobile Phase B, increasing to a higher percentage over 20-30 minutes.

  • Detection:

    • Monitor the absorbance at the wavelength of maximum absorbance for this compound (approximately 288 nm).

  • Quantification:

    • Prepare a standard curve using pure this compound of known concentrations.

    • Inject the samples and standards onto the HPLC system.

    • Calculate the concentration of this compound in the samples by comparing the peak area to the standard curve.

Signaling Pathway Diagrams

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and ERK1/2 pathways.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 recruits TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB_IkB NF-κB-IκB (Inactive) Proteasome Proteasome Degradation IkB->Proteasome ubiquitination NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates NFkB_IkB->NFkB releases This compound This compound This compound->IKK_complex inhibits Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription

Caption: this compound inhibits the canonical NF-κB signaling pathway.

ERK12_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK binds Grb2_SOS Grb2/SOS RTK->Grb2_SOS recruits Ras Ras Grb2_SOS->Ras activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus translocates This compound This compound This compound->ERK inhibits phosphorylation Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) Nucleus->Transcription_Factors activates

Caption: this compound inhibits the phosphorylation of ERK1/2 in the MAPK/ERK pathway.

References

Technical Support Center: Nothofagin Sample Preparation for Metabolomics Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nothofagin in metabolomics studies.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the preparation of this compound samples for metabolomics analysis.

Issue Potential Cause Recommended Solution
Low this compound Yield in Extract Inefficient extraction solvent.Preliminary studies suggest that hot water or an 80% ethanol-water mixture can be effective for extracting this compound from plant material. For a comprehensive extraction of polar and semi-polar metabolites, including dihydrochalcones, a methanol-based solvent system is often employed. Consider using a solvent mixture such as methanol, water, and chloroform (2:2:1) to extract a broad range of compounds.[1]
Incomplete cell lysis.For plant tissues, mechanical disruption is critical. Options include grinding in liquid nitrogen, bead beating, or sonication to ensure complete cell wall breakdown and release of intracellular metabolites.[2]
Suboptimal extraction temperature.While higher temperatures can increase extraction efficiency, they may also lead to the degradation of thermolabile compounds. For this compound, hot water extraction has been shown to be effective, but the temperature should be carefully controlled.[1]
Poor Reproducibility of Results Incomplete quenching of metabolic activity.Immediately after sample collection, enzymatic activity must be halted (quenched) to preserve the metabolome.[1] Rapidly freeze samples in liquid nitrogen or use cold organic solvents like methanol at -20 to -40°C.[1]
Inconsistent sample handling.Establish and adhere to a standardized protocol for all sample preparation steps, including thawing, aliquoting, and extraction times.[1] Use of quality control (QC) samples throughout the analytical run can help monitor and correct for system variability.
Sample degradation during storage.Store extracts at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.[3]
This compound Peak Not Detected or Very Low in LC-MS Analysis Degradation of this compound during sample preparation.This compound is a dihydrochalcone and can be susceptible to degradation, particularly at neutral or alkaline pH. Acidifying the extraction solvent can improve stability. For instance, aspalathin, a related dihydrochalcone, is significantly more stable at pH 3 than at pH 7.[4]
Inappropriate LC-MS method.Dihydrochalcones are often analyzed using reversed-phase liquid chromatography coupled with mass spectrometry (LC-MS). A C18 column with a mobile phase consisting of acetonitrile and water with a formic acid modifier is a common setup.[5]
Matrix effects suppressing ionization.The presence of other compounds in the extract can suppress the ionization of this compound in the mass spectrometer. Consider a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.
Presence of Unexpected Peaks in Chromatogram Contamination.Use high-purity solvents and clean labware to avoid introducing contaminants. Run solvent blanks to identify potential sources of contamination.
Degradation products.If samples are not handled properly, this compound may degrade, leading to the appearance of new peaks in the chromatogram. Maintaining cold temperatures and acidic conditions can minimize degradation.

Frequently Asked Questions (FAQs)

Sample Collection and Handling

Q1: What is the first and most critical step in preparing this compound samples for metabolomics?

A1: The most critical initial step is the rapid and effective quenching of metabolic activity immediately after sample collection.[1] This is essential to halt enzymatic processes that can alter the metabolic profile, ensuring that the measured metabolites accurately reflect the biological state at the time of sampling. Common quenching methods include snap-freezing in liquid nitrogen or immersion in a cold organic solvent.[1]

Q2: How should I store my plant tissue samples before extraction?

A2: After quenching, samples should be stored at -80°C until you are ready for extraction.[2] This low temperature is crucial for preserving the integrity of the metabolites and preventing degradation over time.

Extraction Protocols

Q3: What is the best solvent for extracting this compound?

A3: The choice of solvent depends on the research goal. For a targeted analysis of this compound, hot water has been shown to be an efficient extraction solvent.[1] For a broader, untargeted metabolomics study, a mixture of methanol, water, and chloroform (e.g., in a 2:2:1 ratio) is recommended to extract a wide range of both polar and non-polar metabolites.[1] An 80% ethanol-water mixture has also been reported to increase the extraction yield of related compounds from plant material.[6]

Q4: How can I improve the stability of this compound during extraction?

A4: this compound, like other dihydrochalcones, can be unstable, especially at neutral or alkaline pH. To minimize degradation, it is recommended to acidify your extraction solvent.[4] For example, adding a small amount of formic acid to the solvent can help maintain an acidic environment and preserve the integrity of the compound.[5]

Data Analysis and Troubleshooting

Q5: I am not seeing a clear this compound peak in my LC-MS data. What could be the problem?

A5: Several factors could contribute to this issue. First, check for potential degradation during sample preparation by ensuring you have used proper quenching and storage techniques, and that your extraction solvent was acidified. Second, verify your LC-MS method parameters. Dihydrochalcones are typically analyzed by reversed-phase chromatography with a C18 column and a mobile phase containing acetonitrile and acidified water.[5] Finally, consider the possibility of matrix effects, where other compounds in your sample interfere with the ionization of this compound. A sample cleanup step might be necessary.

Q6: How can I ensure the quantitative accuracy of my this compound measurements?

A6: For accurate quantification, it is crucial to use an internal standard. The internal standard should be a compound with similar chemical properties to this compound but with a different mass, that is added to the sample at a known concentration at the beginning of the sample preparation process. This helps to correct for any variations in extraction efficiency and instrument response. Additionally, creating a calibration curve with known concentrations of a pure this compound standard is essential for accurate quantification.

Data Presentation

Table 1: Comparison of this compound Content in Unfermented and Fermented Rooibos Extracts.

Extract TypeAverage this compound Content ( g/100g of plant material)Reference
Unfermented (Green) Rooibos0.2 - 0.5[1]
Fermented RooibosSubstantially decreased[1]

Table 2: Stability of a Related Dihydrochalcone (Aspalathin) at Different pH Levels.

pHRemaining Compound after 29 hours (%)Reference
391[4]
745[4]

Experimental Protocols

Protocol 1: General Purpose Metabolite Extraction for this compound Analysis

This protocol is designed for a broad, untargeted analysis of metabolites, including this compound, from plant tissue.

  • Quenching: Immediately after harvesting, flash-freeze the plant tissue in liquid nitrogen.

  • Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

  • Extraction:

    • To approximately 100 mg of the frozen powder, add 1 mL of a pre-chilled (-20°C) extraction solvent mixture of methanol, water, and chloroform (2:2:1 v/v/v).

    • Vortex the mixture vigorously for 1 minute.

    • Incubate on ice for 15 minutes, with occasional vortexing.

  • Phase Separation:

    • Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

    • Three layers will form: an upper polar (methanol/water) layer, a middle protein/insoluble material layer, and a lower non-polar (chloroform) layer.

  • Collection:

    • Carefully collect the upper polar layer, which contains this compound and other polar to semi-polar metabolites, and transfer it to a new tube.

    • The lower non-polar layer can be collected for lipidomics analysis if desired.

  • Drying and Reconstitution:

    • Dry the collected polar extract using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried extract in a suitable solvent for your analytical platform (e.g., 50% methanol in water for LC-MS).

  • Analysis:

    • Centrifuge the reconstituted sample to remove any remaining particulates.

    • Transfer the supernatant to an autosampler vial for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample_collection 1. Sample Collection quenching 2. Quenching (Liquid Nitrogen) sample_collection->quenching homogenization 3. Homogenization (Grinding) quenching->homogenization add_solvent 4. Add Extraction Solvent (Methanol/Water/Chloroform) homogenization->add_solvent vortex_incubate 5. Vortex & Incubate add_solvent->vortex_incubate centrifugation 6. Centrifugation (Phase Separation) vortex_incubate->centrifugation collect_supernatant 7. Collect Polar Layer centrifugation->collect_supernatant dry_reconstitute 8. Dry & Reconstitute collect_supernatant->dry_reconstitute lcms_analysis 9. LC-MS Analysis dry_reconstitute->lcms_analysis

Caption: A generalized workflow for this compound sample preparation for metabolomics studies.

logical_relationship cluster_factors Factors Affecting this compound Stability pH pH Nothofagin_Stability This compound Stability pH->Nothofagin_Stability   High pH decreases stability Temperature Temperature Temperature->Nothofagin_Stability   High temperature can increase degradation Light Light Exposure Light->Nothofagin_Stability   Can promote degradation EnzymaticActivity Enzymatic Activity EnzymaticActivity->Nothofagin_Stability   Rapidly degrades this compound

Caption: Key factors influencing the stability of this compound during sample preparation.

References

Nothofagin pH-Dependent Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the pH-dependent stability of Nothofagin in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound stability in aqueous solutions?

A1: this compound, a dihydrochalcone found in Rooibos (Aspalathus linearis), exhibits greater stability in acidic conditions. While specific quantitative data for this compound is limited, studies on the structurally similar compound Aspalathin show significantly higher stability at pH 3 compared to neutral pH. For instance, one study demonstrated that after 29 hours, 91% of Aspalathin remained at pH 3, whereas only 45% remained at pH 7[1]. Therefore, for short-term experiments and storage of this compound in solution, a buffer with a pH in the acidic range (pH 3-5) is recommended to minimize degradation.

Q2: What are the expected degradation products of this compound at neutral or alkaline pH?

A2: At neutral to alkaline pH, this compound is susceptible to oxidative conversion. It is proposed that this compound degrades into its corresponding C-glucosyl flavones, namely vitexin and isovitexin[2]. This is analogous to the degradation of Aspalathin, which converts to orientin and isoorientin under similar conditions[2][3].

Q3: Can I use phosphate buffers for my this compound stability studies?

A3: Yes, sodium phosphate buffers are suitable for studying the pH-dependent stability of this compound[4]. However, it is important to be aware that buffer components themselves can sometimes influence the rate of degradation of the compound being studied. It is advisable to maintain a consistent buffer system and concentration when comparing stability across different pH values.

Q4: How can I quantify the amount of this compound remaining in my stability samples?

A4: A validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method is the recommended approach for quantifying this compound[1][5][6]. This technique allows for the separation and quantification of this compound and its potential degradation products in a single analysis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound in my buffered solution. The pH of the buffer may be too high (neutral or alkaline), accelerating degradation.Prepare fresh solutions in a buffer with a lower pH (e.g., pH 3-5) to enhance stability. Verify the pH of your buffer solution before use.
Inconsistent stability results between experimental repeats. Inconsistent buffer preparation, leading to slight variations in pH. Temperature fluctuations during the experiment.Ensure accurate and consistent preparation of all buffer solutions. Use a calibrated pH meter. Conduct stability studies in a temperature-controlled environment.
Appearance of unexpected peaks in my HPLC chromatogram. These may be degradation products of this compound.Attempt to identify these peaks by comparing their retention times and UV spectra with known standards of potential degradation products like vitexin and isovitexin. LC-MS analysis can also be used for identification.
Difficulty in dissolving this compound in the aqueous buffer. This compound may have limited solubility in purely aqueous solutions.A small percentage of an organic solvent (e.g., ethanol, DMSO) can be used to prepare a stock solution of this compound before diluting it in the desired buffer. Ensure the final concentration of the organic solvent is low and consistent across all samples to avoid affecting stability.

Experimental Protocols

Protocol for Determining the pH-Dependent Stability of this compound

This protocol outlines a general procedure for assessing the stability of this compound in various pH buffers.

1. Materials:

  • This compound standard

  • Sodium phosphate monobasic and dibasic (or other suitable buffer reagents)

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • Purified water

  • pH meter

  • HPLC system with DAD or UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled incubator or water bath

2. Buffer Preparation:

  • Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).

  • For sodium phosphate buffers (0.2 M), prepare stock solutions of 0.2 M sodium phosphate monobasic and 0.2 M sodium phosphate dibasic.

  • Mix the stock solutions in appropriate ratios to achieve the desired pH values. Verify the final pH with a calibrated pH meter.

3. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like ethanol or DMSO.

  • For each pH to be tested, dilute the this compound stock solution with the corresponding buffer to a final concentration (e.g., 50 µg/mL). Ensure the final percentage of the organic solvent is low (e.g., <1%) and consistent across all samples.

  • Prepare a "time zero" sample for each pH by immediately diluting an aliquot of the test solution with the mobile phase and analyzing it by HPLC.

4. Stability Study:

  • Incubate the remaining test solutions at a constant temperature (e.g., 25°C or 37°C).

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • Immediately dilute the aliquot with the mobile phase to stop any further degradation and analyze by HPLC.

5. HPLC Analysis:

  • Column: A C18 reversed-phase column is suitable (e.g., Poroshell SB-C18, 50 mm x 4.6 mm, 2.7 µm)[4].

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%), is commonly used[4].

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: Monitor at the wavelength of maximum absorbance for this compound (around 280 nm).

  • Quantification: Create a calibration curve using this compound standards of known concentrations to quantify the amount of this compound remaining at each time point.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the "time zero" concentration.

  • Plot the percentage of remaining this compound against time for each pH.

  • Determine the degradation rate constant (k) and the half-life (t½) of this compound at each pH.

Data Presentation

Table 1: pH-Dependent Stability of this compound (Hypothetical Data for Illustrative Purposes)

pHTemperature (°C)Time (hours)This compound Remaining (%)Half-life (t½) (hours)
3252495> 100
525248072
725245024
92524158

Note: This table presents hypothetical data to illustrate how results could be structured. Actual results will vary depending on experimental conditions.

Visualizations

Proposed Degradation Pathway of this compound at High pH

Nothofagin_Degradation cluster_products Degradation Products This compound This compound (Dihydrochalcone) Intermediate Flavanone Intermediate This compound->Intermediate Oxidation (High pH) Vitexin Vitexin (Flavone) Intermediate->Vitexin Isomerization Isovitexin Isovitexin (Flavone) Intermediate->Isovitexin Isomerization

Caption: Proposed oxidative degradation pathway of this compound at high pH.

Experimental Workflow for this compound Stability Testing

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Buffer_Prep Prepare Buffers (pH 3, 5, 7, 9) Test_Sol Prepare Test Solutions (this compound in Buffers) Buffer_Prep->Test_Sol Stock_Sol Prepare this compound Stock Solution Stock_Sol->Test_Sol Incubate Incubate at Constant Temperature Test_Sol->Incubate Sample Sample at Timed Intervals Incubate->Sample HPLC HPLC-DAD Analysis Sample->HPLC Quantify Quantify this compound HPLC->Quantify Data_Analysis Calculate % Remaining and Half-life Quantify->Data_Analysis

Caption: Workflow for assessing the pH-dependent stability of this compound.

References

Technical Support Center: LC-MS Analysis of Nothofagin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Nothofagin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the LC-MS analysis of this compound?

A: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[2][4][5] Since this compound is often analyzed in complex matrices like plant extracts (e.g., Rooibos), biological fluids, or formulated products, endogenous components like phospholipids, salts, and other polyphenols can interfere with its ionization.[2][6][7]

Q2: How can I detect the presence of matrix effects in my this compound analysis?

A: There are two primary methods for assessing matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a standard solution of this compound at a constant rate into the MS detector, post-analytical column.[4] A separate injection of a blank matrix extract is then performed. Any dip or rise in the constant baseline signal for this compound indicates regions of ion suppression or enhancement, respectively.[4]

  • Post-Extraction Spike: This is a quantitative approach. The peak area of this compound in a standard solution is compared to the peak area of this compound spiked into a blank matrix extract after the extraction procedure.[5] The matrix effect can be calculated as a percentage. A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[5]

Q3: What are the most common sources of matrix effects when analyzing flavonoids like this compound?

A: For flavonoids, common sources of matrix effects include:

  • Phospholipids: Particularly prevalent in plasma and tissue samples, these are known to cause significant ion suppression in electrospray ionization (ESI).[6]

  • Other Phenolic Compounds: In plant extracts, other co-extracted flavonoids, phenolic acids, and related polyphenols can compete with this compound for ionization.[8]

  • Salts and Sugars: High concentrations of salts and sugars from the sample matrix can alter the droplet formation and evaporation process in the ESI source, leading to reduced sensitivity.[2]

  • Exogenous Components: Contaminants from sample collection tubes, solvents, and dosing vehicles can also interfere with the analysis.[2]

Q4: Can changing my ionization source help mitigate matrix effects?

A: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[5] If you are experiencing significant signal suppression with ESI, switching to APCI could be a viable strategy, provided this compound can be efficiently ionized by this technique. Additionally, studies have shown that negative ionization mode can sometimes be less susceptible to matrix effects than positive mode because fewer matrix components ionize in negative mode.[4]

Troubleshooting Guide for Matrix Effects

This guide provides a systematic approach to identifying, evaluating, and mitigating matrix effects in your this compound LC-MS workflow.

Step 1: Identify the Problem
  • Symptom: Poor reproducibility of this compound quantification, especially between different sample lots.

  • Symptom: Discrepancies between results obtained with standard solutions and matrix-matched calibrants.

  • Symptom: Low or inconsistent recovery of this compound.

  • Action: Proceed with a systematic evaluation of matrix effects.

Step 2: Evaluate the Matrix Effect
  • Action: Perform a quantitative post-extraction spike experiment.

    • Prepare a this compound standard in a pure solvent (Set A).

    • Prepare a blank matrix sample by performing the full extraction procedure on a sample known to not contain this compound.

    • Spike the extracted blank matrix with this compound at the same concentration as Set A (Set B).

    • Analyze both sets by LC-MS.

    • Calculate the Matrix Effect (%ME) using the formula: %ME = (Peak Area in Set B / Peak Area in Set A) * 100

  • Interpretation:

    • %ME between 85% and 115% is often considered acceptable.

    • %ME < 85% indicates significant ion suppression.

    • %ME > 115% indicates significant ion enhancement.

The following diagram illustrates the troubleshooting workflow:

G cluster_0 Troubleshooting Workflow cluster_1 Mitigation Strategies start Poor Reproducibility or Inaccurate Quantification eval Evaluate Matrix Effect (Post-Extraction Spike) start->eval decision Is Matrix Effect Significant? (<85% or >115%) eval->decision sample_prep Optimize Sample Preparation (e.g., SPE, LLE) decision->sample_prep Yes end_node Method Acceptable decision->end_node No chrom Improve Chromatographic Separation sample_prep->chrom dilute Dilute Sample chrom->dilute is Use Stable Isotope-Labeled Internal Standard dilute->is is->eval Re-evaluate

Caption: Workflow for troubleshooting matrix effects in LC-MS analysis.

Step 3: Mitigate the Matrix Effect

If a significant matrix effect is confirmed, employ one or more of the following strategies:

  • Optimize Sample Preparation: The goal is to remove interfering components before analysis.

    • Protein Precipitation (PPT): A simple but often ineffective method that can leave many matrix components, like phospholipids, in the extract.[6]

    • Liquid-Liquid Extraction (LLE): Offers cleaner extracts but may result in lower recovery for more polar analytes.[6]

    • Solid-Phase Extraction (SPE): Highly effective. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can produce exceptionally clean extracts and significantly reduce matrix effects.[6]

  • Improve Chromatographic Separation:

    • Modify the gradient elution to increase the separation between this compound and co-eluting matrix components.

    • Use a column with a different selectivity (e.g., Phenyl-Hexyl instead of C18).

    • Employ smaller particle size columns (UPLC technology) to enhance resolution and peak capacity, which can improve separation from interferences.[6]

  • Dilute the Sample:

    • A simple and effective method to reduce the concentration of interfering compounds.[4] This approach is only feasible if the concentration of this compound is high enough to remain detectable after dilution.[1][4]

  • Use an Appropriate Internal Standard (IS):

    • This is a compensation strategy. A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice.[1] It will co-elute with this compound and experience the same degree of ion suppression or enhancement, thus providing a reliable correction for the analyte signal.[9] If a SIL-IS is not available, a structural analog can be used, but it may not track the matrix effect as effectively.

Data Presentation: Matrix Effects in Flavonoid Analysis

As specific quantitative data for this compound is limited, this table summarizes typical matrix effects observed for other flavonoids in common matrices, which can serve as a reference.

Flavonoid ClassMatrixSample PreparationIonization ModeObserved Matrix Effect (%ME)Reference
Bioflavonoids (Rutin, Quercetin, etc.)Honey, OnionSolid-Phase Extraction (SPE)ESI-95.5 - 56 (Suppression)[8]
VariousPlasmaProtein Precipitation (PPT)ESI+20 - 70 (Significant Suppression)[6]
VariousPlasmaMixed-Mode SPEESI+90 - 105 (Minimal Effect)[6]
MycotoxinsRice MediumDilutionESI+>90 (Suppression Mitigated by Dilution)[4]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is suitable for extracting this compound from plant extracts or biological fluids.

  • Sample Pre-treatment:

    • For plant material, perform an initial extraction using a solvent like methanol or an ethanol/water mixture.[10][11]

    • For plasma/serum, add four parts of 1% formic acid in acetonitrile to one part sample to precipitate proteins. Centrifuge and collect the supernatant.

  • SPE Cartridge Conditioning:

    • Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).

    • Wash with 1 mL of methanol, followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute this compound and other flavonoids with 1 mL of methanol or acetonitrile.

  • Final Step:

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

The diagram below outlines the SPE workflow.

G cluster_0 Solid-Phase Extraction (SPE) Workflow node_style node_style start Pre-treated Sample condition 1. Condition SPE Cartridge (Methanol, then Water) start->condition load 2. Load Sample condition->load wash 3. Wash Interferences (5% Methanol) load->wash elute 4. Elute this compound (Methanol/Acetonitrile) wash->elute dry 5. Dry & Reconstitute elute->dry end_node Ready for LC-MS Injection dry->end_node

Caption: General workflow for Solid-Phase Extraction (SPE).

Protocol 2: Suggested LC-MS/MS Method for this compound

This method is based on typical conditions for flavonoid analysis.[8][12][13]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-1 min: 10% B

      • 1-8 min: 10% to 90% B

      • 8-9 min: 90% B

      • 9-10 min: 90% to 10% B

      • 10-12 min: 10% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Source: Electrospray Ionization (ESI), Negative Mode.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Note: Precursor and product ions for this compound need to be determined by infusing a standard. Based on its structure (C21H24O9), the expected [M-H]- precursor ion would be at m/z 435. The product ions would be determined experimentally.

      • Example MRM 1 (Quantifier): 435 -> [Product Ion 1]

      • Example MRM 2 (Qualifier): 435 -> [Product Ion 2]

References

Nothofagin interaction with cell culture media components

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of nothofagin in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on this compound's interactions with cell culture media components to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a dihydrochalcone, a type of phenolic compound, naturally found in Rooibos (Aspalathus linearis)[1]. Its primary reported biological activities are anti-inflammatory and antioxidant. It has been shown to ameliorate various inflammatory responses, including septic response and vascular inflammation[1].

Q2: What is the principal mechanism of action for this compound's anti-inflammatory effects?

A2: this compound exerts its anti-inflammatory effects primarily by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. It has been shown to downregulate NF-κB translocation by blocking calcium influx[1]. Additionally, it can suppress the activation of other inflammatory pathways, such as the MAPK/ERK pathway, and reduce the production of pro-inflammatory cytokines like TNF-α and various interleukins[2].

Q3: How should I prepare a stock solution of this compound for my cell culture experiments?

A3: this compound is soluble in dimethyl sulfoxide (DMSO)[3]. It is recommended to prepare a high-concentration stock solution in sterile DMSO (e.g., 10-20 mM). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the DMSO stock solution in your cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity[4][5]. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: What is the recommended working concentration range for this compound in in vitro studies?

A4: The effective concentration of this compound can vary depending on the cell type and the specific biological effect being investigated. Published studies have reported effective concentrations ranging from 0.1 µM to 30 µM[1]. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitation of this compound in cell culture medium. This compound has limited solubility in aqueous solutions. The addition of a concentrated DMSO stock to the aqueous medium can cause the compound to precipitate out.1. Ensure the final DMSO concentration is sufficient to maintain solubility, but not so high as to be toxic to the cells (typically <0.5%)[4][5].2. When diluting the DMSO stock, add the culture medium to the stock solution dropwise while vortexing to facilitate mixing and prevent immediate precipitation.3. Warm the cell culture medium to 37°C before adding the this compound stock solution.
Inconsistent or unexpected experimental results. 1. Compound Degradation: this compound's stability can be pH-dependent. Prolonged incubation in neutral or alkaline culture medium may lead to degradation.2. Interaction with Serum Proteins: If you are using a serum-containing medium, this compound may bind to albumin and other serum proteins, reducing its bioavailable concentration[6][7].1. Prepare fresh dilutions of this compound for each experiment. If long-term stability in your specific medium is a concern, you may need to conduct stability studies.2. Be aware of the potential for serum protein binding. Consider reducing the serum concentration if experimentally feasible, or increasing the this compound concentration to account for binding. Always maintain consistent serum concentrations across all experimental conditions.
Discrepancies in cell viability/cytotoxicity assays. Assay Interference: As a polyphenolic compound, this compound has the potential to interfere with colorimetric and fluorometric viability assays that rely on redox reactions, such as MTT, MTS, XTT, and resazurin (alamarBlue)[8][9][10][11][12]. This can lead to an overestimation of cell viability.1. Run a cell-free control: To test for interference, add this compound at your working concentrations to the assay reagents in cell-free medium. A change in color or fluorescence indicates a direct interaction.2. Wash cells before adding assay reagents: If possible, gently wash the cells with phosphate-buffered saline (PBS) before adding the viability assay reagents to remove any residual this compound.3. Use an alternative assay: Consider using viability assays with different detection principles that are less prone to interference from reducing compounds. Examples include ATP-based assays (e.g., CellTiter-Glo®) or DNA quantification assays (e.g., CyQUANT®)[9][10].
Unexpected changes in the color of the cell culture medium. Interaction with Phenol Red: this compound, being a phenolic compound, may interact with the phenol red pH indicator present in many culture media, potentially altering its color independent of pH changes. The absorbance spectrum of phenol red can be influenced by various solvents and compounds[13][14].1. If you observe unusual color changes, it is recommended to confirm the pH of the medium using a pH meter.2. For sensitive assays, particularly those involving colorimetric or spectrophotometric readouts, consider using a phenol red-free medium to eliminate this potential confounding variable.

Quantitative Data Summary

The following tables summarize the reported effective concentrations and inhibitory effects of this compound in various in vitro models.

Table 1: Effective Concentrations of this compound for Anti-Inflammatory Effects

Cell LineStimulusMeasured EffectEffective ConcentrationReference
HUVECsLPS (100 ng/mL)Inhibition of paracellular gap formation30 µM[1]
HUVECsHigh GlucoseInhibition of vascular hyperpermeability and monocyte adhesionNot specified[15][16]
RBL-2H3 & RPMCsDNP-HSADecrease in histamine release0.1, 1, 10 µM[1]
RBL-2H3 & RPMCsDNP-HSADownregulation of TNF-α and IL-6 production1-10 µM[1]
RBL-2H3 & RPMCsDNP-HSADownregulation of IL-4 production0.1-10 µM[1]

Table 2: Inhibitory Effects of this compound on Signaling Molecules

Cell LineStimulusTarget MoleculeEffectConcentrationReference
RBL-2H3DNP-HSAPhosphorylation of Lyn, Syk, and AktMarked suppression10 µM[1]
HEK293-NF-κB translocationDownregulationNot specified[1]

Experimental Protocols

Protocol 1: NF-κB Nuclear Translocation Assay in HUVECs

This protocol provides a general workflow to assess the inhibitory effect of this compound on TNF-α-induced NF-κB nuclear translocation in Human Umbilical Vein Endothelial Cells (HUVECs).

Workflow Diagram:

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Immunofluorescence Staining cluster_3 Analysis seed_cells Seed HUVECs onto coverslips in a 24-well plate culture_cells Culture overnight to allow attachment seed_cells->culture_cells serum_starve Serum-starve for 4-6 hours (e.g., in EBM2 + 0.5% FBS) culture_cells->serum_starve pretreat Pre-treat with this compound (e.g., 10, 30 µM) or vehicle (DMSO) for 1-2 hours serum_starve->pretreat stimulate Stimulate with TNF-α (e.g., 10 ng/mL) for 30 minutes pretreat->stimulate fix_perm Fix with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 stimulate->fix_perm block Block with 10% goat serum fix_perm->block primary_ab Incubate with anti-NF-κB p65 primary antibody block->primary_ab secondary_ab Incubate with fluorescently-labeled secondary antibody primary_ab->secondary_ab counterstain Counterstain nuclei with DAPI secondary_ab->counterstain imaging Image cells using a fluorescence microscope counterstain->imaging quantify Quantify nuclear vs. cytoplasmic fluorescence intensity imaging->quantify

Caption: Workflow for NF-κB immunofluorescence assay.

Methodology:

  • Cell Seeding: Seed HUVECs on sterile glass coverslips placed in a 24-well plate at a density that will result in a sub-confluent monolayer the following day. Culture in complete endothelial growth medium (EGM-2).

  • Serum Starvation: Once the cells have attached, replace the complete medium with a low-serum medium (e.g., EBM-2 with 0.5% FBS) and incubate for 4-6 hours.

  • Pre-treatment: Aspirate the starvation medium and add fresh low-serum medium containing the desired concentrations of this compound (e.g., 10 µM, 30 µM) or a vehicle control (DMSO at the same final concentration). Incubate for 1-2 hours.

  • Stimulation: Add TNF-α to each well to a final concentration of 10 ng/mL. Incubate for 30 minutes at 37°C.

  • Fixation and Permeabilization:

    • Wash the cells twice with ice-cold PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block non-specific binding by incubating with a blocking buffer (e.g., 10% goat serum in PBS) for 1 hour at room temperature.

    • Incubate with a primary antibody against the NF-κB p65 subunit (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Counterstaining and Mounting:

    • Incubate with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the DAPI (blue) and secondary antibody (e.g., green) channels.

    • Analyze the images to quantify the fluorescence intensity of the p65 subunit in the nucleus versus the cytoplasm. A decrease in nuclear fluorescence in this compound-treated cells compared to the TNF-α only control indicates inhibition of NF-κB translocation.

Signaling Pathway Diagram

This compound's Anti-Inflammatory Signaling Pathway

The following diagram illustrates the key signaling pathways modulated by this compound to exert its anti-inflammatory effects, primarily through the inhibition of the NF-κB and MAPK/ERK pathways.

G cluster_0 Inflammatory Stimuli (LPS, TNF-α) cluster_1 Cellular Receptors cluster_2 Signaling Cascades cluster_3 This compound Intervention cluster_4 Cellular Response stimulus LPS / TNF-α receptor TLR4 / TNFR stimulus->receptor mapk MAPK/ERK Pathway receptor->mapk nfkb_path IκB Kinase (IKK) receptor->nfkb_path gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, CAMs) mapk->gene_expression ikb IκBα nfkb_path->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases translocation NF-κB Nuclear Translocation nfkb->translocation This compound This compound This compound->mapk This compound->nfkb_path This compound->translocation translocation->gene_expression inflammation Inflammation gene_expression->inflammation

Caption: this compound inhibits inflammatory signaling.

References

Technical Support Center: Optimizing Oral Administration of Nothofagin in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the oral administration of Nothofagin in rodent models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a dihydrochalcone, a type of flavonoid, naturally found in Rooibos (Aspalathus linearis)[1][2][3]. It is recognized for its potent antioxidant and anti-inflammatory properties[3][4]. Research has shown that this compound can downregulate NF-κB translocation and modulate the MAPK/ERK signaling pathway, which are critical in inflammatory responses[4].

Q2: What are the main challenges associated with the oral administration of this compound in rodents?

A2: Like many flavonoids, this compound is expected to have low aqueous solubility and potentially poor membrane permeability, which can lead to low and variable oral bioavailability[5]. This can result in challenges in achieving therapeutic concentrations in target tissues and may lead to inconsistent experimental outcomes.

Q3: Are there any known pharmacokinetic data for this compound following oral administration in rodents?

Data Presentation: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterValueUnitNotes
Dose 10mg/kgOral gavage
Cmax 0.8µg/mLPeak plasma concentration
Tmax 0.5hoursTime to reach Cmax
AUC (0-t) 2.5µg*h/mLArea under the curve
Oral Bioavailability < 10%Estimated

Disclaimer: The data in this table is illustrative and based on the pharmacokinetic profile of a structurally similar compound, phloretin[2]. Researchers should perform their own pharmacokinetic studies to determine the precise parameters for this compound in their specific experimental model.

Troubleshooting Guide

Q4: We are observing high variability in our experimental results after oral gavage of this compound. What could be the cause?

A4: High variability can stem from several factors:

  • Poor Solubility and Formulation: this compound's low aqueous solubility can lead to inconsistent suspension and dosing. Ensure your formulation is homogenous. Consider using a suitable vehicle, such as a solution with co-solvents (e.g., DMSO, ethanol) or a suspension with a suspending agent (e.g., carboxymethylcellulose).

  • Improper Gavage Technique: Incorrect oral gavage can lead to administration into the lungs or esophagus, causing stress and affecting absorption. Ensure all personnel are properly trained in the technique.

  • Animal Stress: Stress from handling and gavage can alter gastrointestinal motility and blood flow, impacting drug absorption. Acclimatize the animals to handling and the procedure.

  • First-Pass Metabolism: this compound may undergo significant metabolism in the intestines and liver, which can vary between animals.

Q5: We suspect low oral bioavailability of this compound in our study. How can we improve it?

A5: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound:

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, improving its dissolution rate.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles can improve the solubility and absorption of lipophilic drugs[6].

  • Solid Dispersions: Dispersing this compound in a polymer matrix can enhance its solubility and dissolution rate.

  • Use of Absorption Enhancers: Certain excipients can improve membrane permeability or inhibit efflux pumps in the intestine. However, these should be used with caution and after thorough investigation of their own potential effects.

Q6: Our this compound suspension appears to be unstable and clogs the gavage needle. What can we do?

A6: To prepare a stable suspension for oral gavage:

  • Vehicle Selection: Use a vehicle with appropriate viscosity to keep the particles suspended. A 0.5% to 1% solution of carboxymethylcellulose (CMC) or methylcellulose in water is commonly used.

  • Particle Size: Ensure the particle size of your this compound powder is small and uniform.

  • Homogenization: Use a homogenizer or sonicator to create a fine, uniform suspension.

  • Constant Agitation: Gently agitate the suspension between dosing each animal to ensure homogeneity.

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

  • Materials:

    • This compound powder

    • Vehicle (e.g., 0.5% w/v Carboxymethylcellulose (CMC) in sterile water)

    • Mortar and pestle or homogenizer

    • Stir plate and magnetic stir bar

    • Calibrated balance

  • Procedure:

    • Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.

    • Weigh the this compound powder accurately.

    • If not already micronized, grind the this compound powder to a fine consistency using a mortar and pestle.

    • Prepare the 0.5% CMC solution by slowly adding CMC powder to sterile water while stirring continuously until fully dissolved.

    • Gradually add the this compound powder to a small volume of the vehicle and triturate to form a smooth paste.

    • Slowly add the remaining vehicle to the paste while stirring continuously with a magnetic stir bar until a homogenous suspension is formed.

    • Keep the suspension stirring gently on the stir plate during the dosing procedure to maintain uniformity.

Protocol 2: Oral Gavage in Mice

  • Materials:

    • Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5 inches for adult mice) with a ball tip.

    • Syringe (1 mL or 3 mL)

    • This compound suspension

  • Procedure:

    • Restrain the mouse firmly by the scruff of the neck to immobilize the head. The body should be supported.

    • Hold the mouse in a vertical position.

    • Gently insert the gavage needle into the diastema (the space between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

    • Once the needle is in the esophagus (approximately to the level of the last rib), administer the suspension slowly and steadily.

    • Withdraw the needle gently in the same direction it was inserted.

    • Return the mouse to its cage and monitor for any signs of distress.

Protocol 3: Blood Sampling for Pharmacokinetic Analysis in Rats

  • Materials:

    • Restrainer for rats

    • Microcentrifuge tubes containing an anticoagulant (e.g., EDTA or heparin)

    • Appropriately sized needles (e.g., 25-27 gauge) and syringes or capillary tubes

    • Anesthetic (if required by the protocol and for terminal bleeds)

  • Procedure (Serial Sampling from Saphenous Vein):

    • Place the rat in a restrainer, allowing access to a hind leg.

    • Gently warm the leg to dilate the vein.

    • Shave the area over the lateral saphenous vein.

    • Apply gentle pressure above the knee to visualize the vein.

    • Puncture the vein with a sterile needle.

    • Collect the desired volume of blood into a microcentrifuge tube.

    • Apply gentle pressure to the puncture site with sterile gauze to stop the bleeding.

    • Repeat the procedure at predetermined time points, alternating between the left and right legs.

    • For the final time point, a terminal blood collection via cardiac puncture under deep anesthesia can be performed to obtain a larger volume.

    • Process the blood samples (e.g., centrifuge to obtain plasma) and store them at -80°C until analysis.

Mandatory Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis cluster_pk Pharmacokinetics Prep Prepare this compound Suspension Admin Oral Gavage to Rodents Prep->Admin Sampling Serial Blood Sampling Admin->Sampling Analysis LC-MS/MS Analysis of Plasma Sampling->Analysis PK Determine PK Parameters (Cmax, Tmax, AUC) Analysis->PK

Caption: Workflow for a typical oral pharmacokinetic study of this compound in rodents.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Transcription Stimulus e.g., LPS TLR4 TLR4 Stimulus->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates This compound This compound This compound->IKK Inhibits Genes Pro-inflammatory Gene Transcription NFkB_n->Genes Induces

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

MAPK_ERK_Pathway cluster_stimulus_mapk Extracellular Signal cluster_receptor_mapk Receptor Tyrosine Kinase cluster_cascade Kinase Cascade cluster_response Cellular Response Signal Growth Factors, Cytokines RTK RTK Signal->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Response Inflammation, Proliferation ERK->Response Nothofagin_mapk This compound Nothofagin_mapk->ERK Modulates

Caption: Postulated modulation of the MAPK/ERK signaling pathway by this compound.

References

Nothofagin Metabolism and Metabolite Interference: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nothofagin. It addresses common experimental challenges related to its metabolism and potential for metabolite interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of research interest?

A1: this compound is a dihydrochalcone, specifically a C-linked phloretin glucoside, naturally found in plants like Rooibos (Aspalathus linearis) and New Zealand red beech (Nothofagus fusca).[1] It is investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[2][3][4] this compound has been shown to downregulate NF-κB translocation by blocking calcium influx and to ameliorate various inflammatory responses.[3]

Q2: What are the main metabolic pathways of this compound?

A2: In vitro studies using rat liver microsomes have shown that this compound undergoes phase II metabolism, primarily through glucuronidation.[1][5] Two glucuronide metabolites, one major and one minor, have been identified. The likely sites of conjugation are the 4-OH group on the A-ring and the 6'-OH group on the B-ring.[5] Unlike its structural analogue aspalathin, no sulfate conjugates of this compound have been observed in these in vitro systems.[5]

Q3: Is this compound stable in solution?

A3: The stability of this compound is pH-dependent. While specific stability data for this compound is limited, its structural analogue aspalathin is significantly more stable at an acidic pH (pH 3) compared to a neutral pH (pH 7).[6] It is advisable to consider the pH of your experimental solutions to minimize degradation. For analytical purposes, the addition of antioxidants like ascorbic acid to stock solutions can help prevent degradation.

Q4: Can this compound or its metabolites interfere with in vitro assays?

A4: Yes, like many phenolic compounds, this compound and its metabolites have the potential to interfere with various in vitro assays. This can be due to their antioxidant properties, which can interfere with assays that have redox-sensitive readouts. It is crucial to include appropriate controls to account for any potential assay interference.

Q5: What is the known potential for this compound to cause drug-drug interactions?

Troubleshooting Guides

Analytical & Stability Issues

Q: I am observing peak tailing and poor resolution during HPLC analysis of this compound. What could be the cause and how can I fix it?

A: Peak tailing and poor resolution in HPLC analysis of this compound can arise from several factors:

  • Column Choice and Condition: Ensure you are using a suitable column, such as a C18 column, which has been reported for the analysis of this compound.[1] Column degradation can also lead to poor peak shape.

  • Mobile Phase Composition: An inappropriate mobile phase can lead to poor separation. A common mobile phase for this compound analysis is a gradient of acetonitrile and water with 0.05% formic acid.[1] The acidic mobile phase also helps to improve the stability of this compound during analysis.

  • Sample Overload: Injecting too concentrated a sample can lead to peak broadening and tailing. Try diluting your sample.

  • Interference from Matrix Components: When analyzing this compound from plant extracts, other compounds can co-elute and cause peak distortion. Proper sample preparation, such as solid-phase extraction (SPE), can help to remove interfering substances.

Q: My this compound standard appears to be degrading in my stock solution. How can I improve its stability?

A: To improve the stability of your this compound standard:

  • pH of the Solvent: As this compound is more stable in acidic conditions, consider preparing your stock solution in a slightly acidic solvent or a buffer with a pH around 3-4.[6]

  • Addition of Antioxidants: Adding a small amount of an antioxidant, such as ascorbic acid, to your stock solution can help to prevent oxidative degradation.

  • Storage Conditions: Store your stock solution at -20°C or -80°C in the dark to minimize degradation. Avoid repeated freeze-thaw cycles.

Metabolism & Interference Issues

Q: I am not observing any this compound metabolites in my in vitro metabolism assay with liver microsomes. What could be the problem?

A: Several factors could contribute to the lack of observable metabolites:

  • Enzyme Activity: Ensure that your liver microsomes are active. Include a positive control substrate for glucuronidation to verify enzyme activity.

  • Cofactor Concentration: UDPGA is an essential cofactor for glucuronidation. Ensure it is present at an optimal concentration in your reaction mixture.

  • Incubation Time: The incubation time may be too short. Try extending the incubation period to allow for sufficient metabolite formation.

  • Analytical Sensitivity: Your analytical method may not be sensitive enough to detect the low concentrations of metabolites formed. Consider using a more sensitive technique like LC-MS/MS.[5]

  • Substrate Concentration: The concentration of this compound might be too low. However, be aware that very high concentrations can also lead to substrate inhibition.

Q: I am getting inconsistent results in my cell-based assay when treating with this compound. Could there be interference?

A: Inconsistent results in cell-based assays can be due to several factors, including potential interference from this compound:

  • Cell Viability: High concentrations of this compound may be cytotoxic. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line.

  • Assay Readout Interference: If your assay has a colorimetric or fluorometric readout, this compound itself might absorb light or fluoresce at the measurement wavelengths. Run a control with this compound in the absence of cells to check for this.

  • Interaction with Media Components: this compound could potentially interact with components in your cell culture medium.

  • Metabolism by Cells: The cells themselves may metabolize this compound, leading to a decrease in the parent compound and the formation of metabolites that could have different activities.

Data Presentation

Table 1: In Vitro Metabolism of this compound

ParameterObservationSource
Metabolic Pathway Glucuronidation[1][5]
Enzymes Involved UDP-glucuronosyltransferases (UGTs) in rat liver microsomes[5]
Metabolites Formed Two glucuronide conjugates (one major, one minor)[5]
Sites of Conjugation Likely 4-OH (A-ring) and 6'-OH (B-ring)[5]
Sulfate Conjugates Not observed[5]

Table 2: Antioxidant Activity of this compound

AssayIC50 (µM)Source
ABTS Radical Cation Scavenging 4.04
Fe(II)-induced Microsomal Lipid Peroxidation 1388

Table 3: Potential for Cytochrome P450 (CYP) Inhibition by Rooibos Extracts

CYP IsoformInhibitory Effect of Rooibos ExtractsSpecific this compound IC50 DataSource
CYP2C8 Inhibition observedNot available[7]
CYP2C9 Time-dependent inhibition observedNot available[7]
CYP3A4 Inhibition observedNot available[7]

Note: The IC50 values for Rooibos extracts are not directly comparable to pure this compound and should be interpreted with caution. Experimental determination of this compound's IC50 values for specific CYP isoforms is recommended.

Experimental Protocols

Protocol 1: In Vitro Glucuronidation of this compound using Rat Liver Microsomes

Objective: To determine the formation of this compound glucuronides in vitro.

Materials:

  • This compound

  • Rat liver microsomes (e.g., from an Aroclor 1254-induced rat)[5]

  • UDP-glucuronic acid (UDPGA)

  • Tris-HCl buffer (pH 7.4)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (ACN)

  • Formic acid

  • HPLC-DAD or LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

  • Prepare the incubation mixture in a microcentrifuge tube containing Tris-HCl buffer, MgCl2, and rat liver microsomes.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound and UDPGA to the mixture. The final concentration of this compound should be in the low micromolar range to start.

  • Incubate at 37°C for a defined period (e.g., 60 minutes). A time-course experiment is recommended to determine the optimal incubation time.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the mixture to precipitate the proteins.

  • Transfer the supernatant to an HPLC vial for analysis.

  • Analyze the samples by HPLC-DAD or LC-MS/MS to identify and quantify the parent this compound and its glucuronide metabolites.

Protocol 2: Cytochrome P450 (CYP) Inhibition Assay (General Protocol)

Objective: To determine the inhibitory potential of this compound on major CYP isoforms (e.g., CYP2C8, CYP2C9, CYP3A4).

Materials:

  • This compound

  • Recombinant human CYP isoenzymes (e.g., CYP2C8, CYP2C9, CYP3A4)

  • Specific probe substrates for each CYP isoform

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Positive control inhibitors for each CYP isoform

  • LC-MS/MS system

Procedure:

  • Prepare stock solutions of this compound, probe substrates, and positive control inhibitors.

  • In a 96-well plate, add the recombinant CYP enzyme, potassium phosphate buffer, and varying concentrations of this compound (or positive control inhibitor).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the probe substrate and the NADPH regenerating system.

  • Incubate at 37°C for the recommended time for the specific probe substrate.

  • Stop the reaction by adding a suitable quenching solvent (e.g., acetonitrile with an internal standard).

  • Centrifuge the plate to pellet the protein.

  • Transfer the supernatant to another plate for LC-MS/MS analysis.

  • Quantify the formation of the metabolite of the probe substrate.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Mandatory Visualizations

Nothofagin_Metabolism_Workflow cluster_prep Sample Preparation cluster_incubation In Vitro Incubation cluster_analysis Analysis This compound This compound Stock Solution Incubation Incubation at 37°C This compound->Incubation Microsomes Rat Liver Microsomes Microsomes->Incubation Cofactors UDPGA & MgCl2 Cofactors->Incubation Termination Reaction Termination (Acetonitrile) Incubation->Termination Centrifugation Protein Precipitation (Centrifugation) Termination->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Metabolites This compound Glucuronides (Major & Minor) LCMS->Metabolites Nothofagin_NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by this compound cluster_pathway NF-κB Signaling Pathway Stimulus e.g., High Glucose, LPS IKK IKK Activation Stimulus->IKK activates This compound This compound This compound->IKK inhibits NFkB_translocation Nuclear Translocation This compound->NFkB_translocation inhibits IkB IκBα Phosphorylation & Degradation IKK->IkB phosphorylates NFkB_dimer NF-κB (p50/p65) Dimer IkB->NFkB_dimer releases NFkB_dimer->NFkB_translocation NFkB_nucleus NF-κB in Nucleus NFkB_translocation->NFkB_nucleus Gene_expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_expression induces

References

Validation & Comparative

Nothofagin and Aspalathin: A Comparative Analysis of Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural product research, the dihydrochalcones nothofagin and aspalathin, predominantly found in Rooibos (Aspalathus linearis), have garnered significant attention for their potent antioxidant properties. This guide provides a comparative overview of their antioxidant activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.

Comparative Antioxidant Activity: A Quantitative Overview

The antioxidant capacities of this compound and aspalathin have been evaluated using various established assays. The half-maximal inhibitory concentration (IC50) values from these studies provide a quantitative measure of their efficacy. A lower IC50 value indicates a higher antioxidant activity.

Antioxidant AssayThis compound (IC50)Aspalathin (IC50)Reference Compound (IC50)
ABTS Radical Cation Scavenging 4.04 µM3.33 µMEGCG (3.46 µM), Quercetin (3.60 µM)
DPPH Radical Scavenging Less potent than aspalathinMore potent than BHT, BHA, and α-tocopherolCaffeic acid (most potent)
Fe(II)-Induced Microsomal Lipid Peroxidation Inhibition 1388 µM50.2 µMQuercetin (17.5 µM), EGCG (22.3 µM)

Key Findings:

  • ABTS Assay: Aspalathin demonstrates slightly more potent radical scavenging activity than this compound, with its efficacy being comparable to the well-known antioxidant EGCG (epigallocatechin gallate)[1][2][3][4][5][6].

  • DPPH Assay: Aspalathin is a more potent scavenger of the DPPH radical compared to the synthetic antioxidants BHT and BHA, as well as α-tocopherol[7][8]. While a direct IC50 value for this compound was not specified in the compared literature, it was noted to be a less potent scavenger than aspalathin[9].

  • Lipid Peroxidation Inhibition: In a model of membrane oxidation, aspalathin shows significantly greater protection against lipid peroxidation than this compound[1][2][3][5][6]. This compound's efficacy in this assay was found to be considerably lower[1][2][3][5][6].

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of the presented data, detailed protocols for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.

  • Sample Preparation: The test compounds (this compound, aspalathin) and a positive control (e.g., ascorbic acid, Trolox) are prepared at various concentrations in the same solvent as the DPPH solution.

  • Reaction Mixture: A specific volume of the sample or standard is mixed with a defined volume of the DPPH working solution. A blank containing only the solvent and the DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to quench the pre-formed blue-green ABTS radical cation (ABTS•+).

Protocol:

  • Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds and a standard antioxidant (e.g., Trolox) are prepared at different concentrations.

  • Reaction Mixture: A small volume of the sample or standard is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6-10 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation of Scavenging Activity: The percentage of inhibition is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined from a plot of inhibition percentage versus the concentration of the antioxidant.

Mechanism of Action: Involvement of Signaling Pathways

Both this compound and aspalathin exert their antioxidant and anti-inflammatory effects through the modulation of key cellular signaling pathways. A significant pathway influenced by these compounds is the NF-κB (nuclear factor-kappa B) signaling cascade.

Under conditions of oxidative stress or inflammation, the inhibitor of NF-κB, IκBα, is phosphorylated and subsequently degraded. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6.

This compound and aspalathin have been shown to suppress the activation of NF-κB.[2][10][11][12][13][14][15] This inhibitory action is a crucial component of their antioxidant and anti-inflammatory properties, as it helps to mitigate the downstream effects of oxidative stress and inflammation. This compound has been specifically noted to downregulate NF-κB translocation by blocking calcium influx.[12][16]

G Inhibition of NF-κB Signaling by this compound and Aspalathin Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, High Glucose) IKK IKK Activation Inflammatory_Stimuli->IKK IkBa_P IκBα Phosphorylation & Degradation IKK->IkBa_P NFkB_translocation NF-κB (p65/p50) Nuclear Translocation IkBa_P->NFkB_translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_translocation->Gene_Expression Nothofagin_Aspalathin This compound & Aspalathin Nothofagin_Aspalathin->IKK

Caption: this compound & Aspalathin inhibit NF-κB activation.

Experimental Workflow for Antioxidant Assays

The general workflow for evaluating the antioxidant activity of compounds like this compound and aspalathin using in vitro assays is depicted below.

G General Workflow for In Vitro Antioxidant Assays Preparation Preparation of Reagents (DPPH/ABTS, Samples, Standards) Reaction Reaction Incubation Preparation->Reaction Measurement Spectrophotometric Measurement (Absorbance) Reaction->Measurement Calculation Data Analysis: % Inhibition Calculation Measurement->Calculation IC50 IC50 Determination Calculation->IC50

Caption: Workflow for in vitro antioxidant capacity testing.

References

Comparing the anti-inflammatory effects of Nothofagin and quercetin

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of the Anti-inflammatory Effects of Nothofagin and Quercetin

For researchers and professionals in drug development, understanding the nuanced differences between bioactive compounds is critical for identifying promising therapeutic leads. This guide provides a detailed comparison of the anti-inflammatory properties of two flavonoids: this compound, a dihydrochalcone found in rooibos, and quercetin, a flavonol abundant in many fruits and vegetables. This comparison is based on available experimental data, focusing on their mechanisms of action, effects on inflammatory mediators, and the signaling pathways they modulate.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the key quantitative data on the anti-inflammatory effects of this compound and quercetin. It is important to note that these values are collated from different studies and may not be directly comparable due to variations in experimental conditions.

Inflammatory MediatorThis compoundQuercetinCell TypeStimulusReference
TNF-α Production Inhibition at 1-10 μM[1]Significant dose-dependent inhibition[2][3]HUVECs, PBMCLPS[4][1][2][3][4][5]
IL-6 Production Inhibition at 1-10 μM[1]InhibitionHUVECsLPS[4][5][1][4][5]
IL-1β Production -InhibitionVariousVarious[6]
Nitric Oxide (NO) Production -InhibitionJ774 cellsLPS[7]
NF-κB Activation Downregulates translocation[1]Inhibits activation[2][8]HUVECs, HepG2LPS, TNF-α[1][2][8]
MAPK (ERK1/2) Activation Suppressed activation[4][5]Inhibits phosphorylationHUVECsLPS[4][5]

Mechanisms of Anti-inflammatory Action

Both this compound and quercetin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

This compound:

This compound's primary anti-inflammatory mechanism involves the downregulation of NF-κB translocation by blocking calcium influx.[1] It also suppresses the activation of the MAPK pathway, specifically ERK1/2.[4][5] This multifaceted inhibition leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][4][5] Furthermore, this compound has been shown to decrease histamine release, suggesting a role in allergic inflammation.[1]

Quercetin:

Quercetin is a well-documented anti-inflammatory agent that targets multiple pathways. A primary mechanism is the inhibition of the NF-κB pathway, which it achieves by preventing the degradation of its inhibitor, IκB.[2][3] This leads to a significant reduction in the gene expression and production of TNF-α.[2][3] Quercetin also modulates the MAPK and AP-1 signaling pathways.[9][10] Additionally, it can inhibit the production of nitric oxide (NO) and the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[9][11]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and quercetin in the context of inflammation.

Nothofagin_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Cell LPS LPS Ca_influx Ca²⁺ Influx LPS->Ca_influx MAPK MAPK (ERK1/2) LPS->MAPK NFkB_translocation NF-κB Translocation Ca_influx->NFkB_translocation MAPK->NFkB_translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_translocation->Cytokines This compound This compound This compound->Ca_influx Inhibits This compound->MAPK Inhibits

This compound's anti-inflammatory signaling pathway.

Quercetin_Pathway cluster_stimulus Inflammatory Stimulus (e.g., TNF-α) cluster_cell Cell TNFa_stimulus TNF-α IkB_degradation IκB Degradation TNFa_stimulus->IkB_degradation AP1_activation AP-1 Activation TNFa_stimulus->AP1_activation NFkB_activation NF-κB Activation IkB_degradation->NFkB_activation Inflammatory_genes Inflammatory Gene Expression (TNF-α, COX-2, iNOS) NFkB_activation->Inflammatory_genes AP1_activation->Inflammatory_genes Quercetin Quercetin Quercetin->IkB_degradation Inhibits Quercetin->AP1_activation Inhibits

Quercetin's anti-inflammatory signaling pathway.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison.

Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by cells in response to an inflammatory stimulus.

Objective: To quantify the inhibitory effect of a compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • J774 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Test compounds (this compound or Quercetin)

  • 96-well plates

Procedure:

  • Seed J774 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess Reagent to the supernatant.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.[7][12]

TNF-α and IL-6 Cytokine Assays

These assays quantify the levels of the pro-inflammatory cytokines TNF-α and IL-6 released by cells.

Objective: To measure the effect of a compound on the production of TNF-α and IL-6 in stimulated endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • LPS

  • Test compounds (this compound or Quercetin)

  • ELISA kits for human TNF-α and IL-6

  • 24-well plates

Procedure:

  • Culture HUVECs in 24-well plates until they reach confluence.

  • Pre-treat the cells with different concentrations of the test compounds for 1 hour.

  • Induce an inflammatory response by adding LPS (100 ng/mL) and incubate for 6 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits, following the manufacturer's instructions.

  • The absorbance is measured at the appropriate wavelength, and cytokine concentrations are determined from a standard curve.

  • The inhibitory effect is expressed as a percentage of the cytokine production in the LPS-stimulated control.[4][5]

Western Blotting for NF-κB and MAPK Activation

This technique is used to detect and quantify the levels of specific proteins involved in inflammatory signaling pathways.

Objective: To assess the effect of a compound on the activation (phosphorylation) of NF-κB and MAPK pathway proteins.

Materials:

  • HUVECs or other suitable cell line

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-phospho-ERK1/2, anti-β-actin)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture and treat the cells with the test compounds and inflammatory stimulus as described in the cytokine assay protocol.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to a loading control (e.g., β-actin).[10]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for evaluating the anti-inflammatory effects of test compounds.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Macrophages, HUVECs) Compound_Treatment Treatment with This compound or Quercetin Cell_Culture->Compound_Treatment Inflammatory_Stimulation Inflammatory Stimulation (e.g., LPS, TNF-α) Compound_Treatment->Inflammatory_Stimulation NO_Assay Nitric Oxide (NO) Production Assay Inflammatory_Stimulation->NO_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) ELISA Assay Inflammatory_Stimulation->Cytokine_Assay Western_Blot Western Blotting (NF-κB, MAPK) Inflammatory_Stimulation->Western_Blot Data_Quantification Data Quantification and Statistical Analysis NO_Assay->Data_Quantification Cytokine_Assay->Data_Quantification Western_Blot->Data_Quantification Mechanism_Elucidation Elucidation of Mechanism of Action Data_Quantification->Mechanism_Elucidation

General experimental workflow for assessing anti-inflammatory activity.

References

Nothofagin's Therapeutic Promise: A Comparative Analysis in Preclinical Inflammatory Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide on the therapeutic potential of Nothofagin, a dihydrochalcone found in rooibos. This guide provides an objective analysis of this compound's performance against other natural compounds in preclinical animal models of inflammation and sepsis, supported by experimental data and detailed protocols.

This compound has demonstrated significant anti-inflammatory and antioxidant properties in various preclinical studies. This guide delves into its efficacy in key animal models, including lipopolysaccharide (LPS)-induced endotoxemia and cecal ligation and puncture (CLP)-induced sepsis, and compares its performance with that of other well-researched natural compounds, such as Aspalathin, Quercetin, and Resveratrol.

Comparative Efficacy of this compound and Alternatives

This compound consistently exhibits potent anti-inflammatory effects by modulating the NF-κB signaling pathway, a critical regulator of the inflammatory response. In preclinical models, this compound has been shown to reduce the production of pro-inflammatory cytokines, inhibit immune cell migration, and protect against organ damage.

The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of this compound and other therapeutic agents.

Table 1: Comparison of Therapeutic Efficacy in LPS-Induced Endotoxemia Mouse Model

CompoundDosageKey OutcomesReference
This compound 10, 20 mg/kgReduced serum levels of TNF-α and IL-6; Inhibited NF-κB activation in lung tissue.[1][2][3][4]
Aspalathin 10, 20 mg/kgSimilar to this compound, reduced TNF-α and IL-6; Inhibited NF-κB activation.[1][2][3][4]
Quercetin 50 mg/kgDecreased serum TNF-α and IL-1β; Attenuated lung injury.[5][6][7]
Resveratrol 30 mg/kgSuppressed the overexpression of IL-1β and IL-6 in a dose-dependent manner; Decreased pulmonary edema.[8][9]

Table 2: Comparison of Therapeutic Efficacy in CLP-Induced Sepsis Mouse Model

CompoundDosageKey OutcomesReference
This compound Not specified in CLPInferred to have protective effects based on related inflammatory models.-
Resveratrol 5, 10 mg/kgImproved survival rate; Reduced serum levels of TNF-α and IL-6; Attenuated multiple organ injury.[3][4][7][10][11]

Signaling Pathway and Experimental Workflow

The therapeutic effects of this compound are primarily attributed to its ability to inhibit the NF-κB signaling pathway. The following diagram illustrates this mechanism.

NF_kB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage / Endothelial Cell cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Releases DNA DNA NFkB_active->DNA Translocates & Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription This compound This compound This compound->IKK Inhibits Experimental_Workflow cluster_setup Animal Model Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis Mice C57BL/6 Mice Grouping Grouping: - Vehicle Control - LPS - LPS + this compound - LPS + Alternative Mice->Grouping Treatment Pre-treatment with This compound or Alternative Grouping->Treatment LPS_injection LPS Injection (i.p.) Treatment->LPS_injection Monitoring Monitor for 24-48h (Survival, Clinical Signs) LPS_injection->Monitoring Sampling Collect Blood & Tissues Monitoring->Sampling Cytokine_analysis Measure Serum Cytokines (ELISA, CBA) Sampling->Cytokine_analysis Western_blot Analyze NF-κB Pathway (Western Blot) Sampling->Western_blot Histology Histological Analysis of Organs Sampling->Histology

References

Nothofagin vs. Other Dihydrochalcones: A Comparative Guide on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of nothofagin and other related dihydrochalcones, supported by experimental data. The structure-activity relationship is explored to understand the chemical features influencing their therapeutic potential.

Comparative Biological Activity

The biological efficacy of this compound and other dihydrochalcones varies significantly based on their molecular structure. Key activities include antioxidant, anti-inflammatory, and anti-diabetic effects.

Antioxidant Activity

The antioxidant capacity of these compounds is often evaluated by their ability to scavenge free radicals and inhibit lipid peroxidation. The half-maximal inhibitory concentration (IC₅₀) is a common metric, where a lower value indicates higher potency.

CompoundABTS Radical Scavenging IC₅₀ (μM)Fe(II)-induced Lipid Peroxidation Inhibition IC₅₀ (μM)Reference
This compound4.041388[1][2]
Aspalathin3.3350.2[1][2]
Quercetin3.6017.5[1][2]
Epigallocatechin gallate (EGCG)3.4622.3[1][2]
Catechin6.4953.3[3]
Isovitexin1224-[1][2]
Vitexin> 2131-[1][2]

Key Findings:

  • This compound demonstrates potent radical scavenging activity, comparable to quercetin and EGCG.[1][2]

  • The presence of a catechol group in the B-ring, as seen in aspalathin, significantly enhances the inhibitory effect on lipid peroxidation compared to this compound, which lacks this feature.[1][2]

  • The C-glycosylation in this compound appears to be more favorable for radical scavenging activity compared to its flavone analogues, vitexin and isovitexin, which show very low potency.[3]

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

CompoundEffectModelReference
This compoundInhibition of TNF-α, IL-6, and IL-4 productionIn vitro (RBL-2H3 and RPMCs cells)[4]
This compoundSuppression of NF-κB translocationIn vitro[4]
This compoundInhibition of LPS-induced hyperpermeability and leukocyte migrationIn vivo[5]
This compoundSuppression of high glucose-induced vascular inflammationIn vitro and in vivo[6][7]
AspalathinInhibition of LPS-induced hyperpermeability and leukocyte migrationIn vivo[5]

Key Findings:

  • This compound effectively downregulates the production of key pro-inflammatory cytokines, including TNF-α and IL-6.[4][5]

  • A crucial mechanism of its anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[4][5]

  • Both this compound and aspalathin have demonstrated the ability to suppress vascular inflammation, suggesting their potential in managing inflammatory conditions associated with diseases like diabetes.[5][6][7]

Anti-diabetic Activity

The anti-diabetic potential of dihydrochalcones is linked to their ability to inhibit carbohydrate-metabolizing enzymes and modulate glucose transport.

CompoundTargetActivityReference
This compoundSGLT2Potential inhibitor (based on in silico modeling)[8]
AspalathinSGLT2Potential inhibitor (based on in silico modeling)[8]
VitexinPTP1BIC₅₀ = 7.62 ± 0.21 μM[8]
IsovitexinPTP1BIC₅₀ = 17.76 ± 0.53 μM[8]

Key Findings:

  • In silico studies suggest that this compound, similar to aspalathin, may act as an inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key target in diabetes treatment.[8]

  • The flavone derivatives of this compound, vitexin and isovitexin, have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), another important target for anti-diabetic drugs.[8]

Structure-Activity Relationship

The biological activities of this compound and related dihydrochalcones are intrinsically linked to their chemical structures.

G cluster_this compound This compound cluster_aspalathin Aspalathin cluster_vitexin Vitexin/Isovitexin This compound This compound (Dihydrochalcone) Nothofagin_A A-Ring: Phloroglucinol moiety with C-glycosylation This compound->Nothofagin_A contributes to antioxidant activity Nothofagin_B B-Ring: Monohydroxylated This compound->Nothofagin_B influences lipid peroxidation inhibition Vitexin Vitexin/Isovitexin (Flavone) This compound->Vitexin Structural Difference: Dihydrochalcone vs. Flavone Aspalathin Aspalathin (Dihydrochalcone) Aspalathin_A A-Ring: Phloroglucinol moiety with C-glycosylation Aspalathin->Aspalathin_A Aspalathin_B B-Ring: Catechol group (dihydroxylated) Aspalathin->Aspalathin_B Aspalathin_B->Nothofagin_B Structural Difference: Hydroxylation Pattern Vitexin_A A-Ring: Apigenin backbone with C-glycosylation Vitexin->Vitexin_A Vitexin_B B-Ring: Monohydroxylated Vitexin->Vitexin_B

Caption: Structural comparison of this compound, aspalathin, and vitexin/isovitexin.

The key structural features determining the activity of these compounds are:

  • Hydroxylation Pattern of the B-ring: The presence of a catechol (3,4-dihydroxy) group in the B-ring, as in aspalathin, is crucial for potent inhibition of lipid peroxidation. This compound, with a single hydroxyl group on the B-ring, is significantly less effective in this regard.[1][2]

  • Dihydrochalcone vs. Flavone Backbone: The flexible dihydrochalcone structure of this compound appears to be more advantageous for free radical scavenging than the more rigid flavone backbone of vitexin and isovitexin.[3]

  • C-Glycosylation: The C-glucosyl moiety on the A-ring is a common feature and is thought to influence bioavailability and interaction with molecular targets.

Experimental Protocols

Antioxidant Assays

G cluster_abts ABTS Radical Scavenging Assay cluster_lipid Fe(II)-induced Microsomal Lipid Peroxidation Assay A1 Prepare ABTS radical cation (ABTS•+) solution by reacting 7 mM ABTS with 2.45 mM potassium persulfate. A2 Incubate the mixture in the dark at room temperature for 12-18 hours. A1->A2 A3 Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm. A2->A3 A4 Mix the test compound with the diluted ABTS•+ solution. A3->A4 A5 Measure the decrease in absorbance at 734 nm after a set incubation time (e.g., 7 minutes). A4->A5 L1 Isolate liver microsomes from rats. L2 Incubate microsomes with the test compound. L1->L2 L3 Induce lipid peroxidation by adding Fe(II). L2->L3 L4 Incubate at 37°C for 1 hour. L3->L4 L5 Terminate the reaction with trichloroacetic acid. L4->L5 L6 Measure the formation of thiobarbituric acid reactive substances (TBARS). L5->L6

Caption: Workflow for antioxidant activity assays.

ABTS Radical Scavenging Assay: This assay measures the ability of a compound to scavenge the stable ABTS radical cation. The protocol involves preparing the ABTS radical solution, incubating it with the test compound, and measuring the reduction in absorbance at 734 nm.[9][10][11]

Fe(II)-induced Microsomal Lipid Peroxidation Assay: This method assesses the inhibition of lipid peroxidation in liver microsomes. The reaction is initiated by Fe(II), and the extent of peroxidation is quantified by measuring the formation of TBARS.[3]

Anti-inflammatory Assays

G cluster_cytokine Cytokine Production Assay cluster_nfkb NF-κB Translocation Assay C1 Culture macrophages (e.g., RAW 264.7) or other relevant cells. C2 Pre-treat cells with the test compound. C1->C2 C3 Stimulate inflammation with an agent like lipopolysaccharide (LPS). C2->C3 C4 Collect cell culture supernatants after a specific incubation period (e.g., 4-18 hours). C3->C4 C5 Quantify cytokine levels (e.g., TNF-α, IL-6) using ELISA or cytokine bead array. C4->C5 N1 Culture cells (e.g., HUVECs). N2 Pre-treat cells with the test compound. N1->N2 N3 Stimulate with an inflammatory agent (e.g., LPS). N2->N3 N4 Fix and permeabilize the cells. N3->N4 N5 Stain for NF-κB using a specific antibody. N4->N5 N6 Visualize the cellular localization of NF-κB using immunofluorescence microscopy. N5->N6

Caption: Workflow for anti-inflammatory activity assays.

Cytokine Production Assay: This assay quantifies the effect of a compound on the production of inflammatory cytokines. Cells are pre-treated with the test compound, stimulated with an inflammatory agent like LPS, and the levels of secreted cytokines in the culture medium are measured using techniques such as ELISA.[12][13]

NF-κB Translocation Assay: This method visualizes the effect of a compound on the activation of the NF-κB pathway. The translocation of the NF-κB protein from the cytoplasm to the nucleus upon inflammatory stimulation is observed using immunofluorescence microscopy.[4]

Anti-diabetic Assay

G cluster_aglucosidase α-Glucosidase Inhibition Assay G1 Prepare a solution of α-glucosidase enzyme. G2 Pre-incubate the enzyme with the test compound for a short period (e.g., 5 minutes) at 37°C. G1->G2 G3 Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). G2->G3 G4 Incubate the mixture at 37°C for a defined time (e.g., 20 minutes). G3->G4 G5 Stop the reaction by adding a basic solution (e.g., sodium carbonate). G4->G5 G6 Measure the absorbance of the product (p-nitrophenol) at 405 nm. G5->G6

Caption: Workflow for α-glucosidase inhibition assay.

α-Glucosidase Inhibition Assay: This assay determines the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion. The protocol involves incubating the enzyme with the test compound and then measuring the enzymatic activity by monitoring the cleavage of a chromogenic substrate.[14][15][16]

Conclusion

This compound is a promising dihydrochalcone with a spectrum of biological activities. Its potent antioxidant and anti-inflammatory properties, coupled with its potential as an anti-diabetic agent, make it a compelling candidate for further investigation in drug discovery and development. Understanding the structure-activity relationships, particularly the role of the B-ring hydroxylation and the dihydrochalcone backbone, is crucial for the rational design of more potent and selective therapeutic agents based on this natural product scaffold. This guide provides a foundational comparison to aid researchers in this endeavor.

References

A Comparative Analysis of Nothofagin and Its Glycoside Derivatives: Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the dihydrochalcone nothofagin and its corresponding flavone C-glycoside derivatives, vitexin and isovitexin. This document summarizes their performance in key biological assays, supported by experimental data, to inform research and drug development efforts in areas such as oxidative stress and inflammation.

Introduction

This compound is a dihydrochalcone C-glycoside naturally found in sources like rooibos (Aspalathus linearis). Its glycoside derivatives, vitexin (apigenin-8-C-glucoside) and isovitexin (apigenin-6-C-glucoside), are flavone C-glycosides that share a common aglycone, apigenin, with this compound's aglycone, phloretin, differing by the saturation of the C2-C3 bond. This structural relationship makes a comparative analysis of their biological activities particularly relevant for understanding structure-activity relationships and identifying lead compounds for therapeutic development.

Comparative Biological Activity: A Tabular Summary

The following tables summarize the quantitative data on the antioxidant and anti-inflammatory activities of this compound and its glycoside derivatives.

Table 1: Comparative Antioxidant Activity
CompoundABTS Radical Scavenging (IC50, µM)Fe(II)-Induced Microsomal Lipid Peroxidation Inhibition (IC50, µM)Reference
This compound4.041388[1]
Vitexin> 2131Not as effective as this compound[1]
Isovitexin1224Not as effective as this compound[1]
Aspalathin3.3350.2[1]
Quercetin3.6017.5[1]
EGCG3.4622.3[1]

Lower IC50 values indicate higher antioxidant activity.

Table 2: Comparative Anti-inflammatory Activity
CompoundTarget/AssayEffectQuantitative DataReference
This compoundNF-κB activationInhibition-[2][3]
ERK1/2 activationInhibition-[3]
TNF-α productionInhibition-[2][3]
IL-6 productionInhibition-[2][3]
VitexinNF-κB activationInhibition-[4]
TNF-α productionInhibition-[4]
IL-6 productionInhibition-[4]
IL-1β productionInhibition-[4]
COX-2 expressionInhibition-
iNOS expressionInhibition-
IsovitexinNF-κB activationInhibition-
MAPK (JNK1/2, ERK1/2, p38) activationInhibition-
TNF-α productionInhibitionPre-treatment with 50 µg/ml isovitexin significantly reduced LPS-induced TNF-α production in RAW 264.7 cells.
IL-6 productionInhibitionPre-treatment with 50 µg/ml isovitexin significantly reduced LPS-induced IL-6 production in RAW 264.7 cells.
COX-2 expressionInhibitionPre-treatment with isovitexin suppressed LPS-induced COX-2 expression in RAW 264.7 cells.
iNOS expressionInhibitionPre-treatment with isovitexin suppressed LPS-induced iNOS expression in RAW 264.7 cells.

While direct IC50 comparisons for anti-inflammatory markers are not available from a single study, the collective data indicates that both this compound and its glycoside derivatives possess significant anti-inflammatory properties.

Signaling Pathways and Mechanisms of Action

This compound and its glycoside derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

This compound's Anti-inflammatory Signaling Pathway

This compound has been shown to suppress inflammatory responses by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Extracellular signal-Regulated Kinase 1/2 (ERK1/2)[3]. This leads to a downstream reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[2][3].

Nothofagin_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates ERK ERK1/2 TLR4->ERK activates This compound This compound This compound->IKK inhibits This compound->ERK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->Cytokines induces transcription p_ERK p-ERK1/2 ERK->p_ERK phosphorylates p_ERK->NFkB_nuc activates

This compound's inhibitory effect on the NF-κB and ERK1/2 signaling pathways.
Vitexin and Isovitexin Anti-inflammatory Signaling Pathway

Vitexin and isovitexin also demonstrate potent anti-inflammatory effects by targeting the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[4]. Isovitexin, in particular, has been shown to inhibit the phosphorylation of JNK1/2, ERK1/2, and p38 MAPKs, leading to the suppression of NF-κB activation and a subsequent decrease in the expression of pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-6).

Vitexin_Isovitexin_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPKs (JNK, ERK, p38) TLR4->MAPK activates Vitexin_Isovitexin Vitexin / Isovitexin Vitexin_Isovitexin->MAPK inhibits phosphorylation p_MAPK p-MAPKs MAPK->p_MAPK phosphorylates IkB IκBα p_MAPK->IkB activates IKK to phosphorylate IκBα NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates to Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Inflammatory_Mediators induces transcription ABTS_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_calc Data Analysis A1 Prepare 7 mM ABTS solution A3 Mix ABTS and potassium persulfate solutions (1:1 v/v) A1->A3 A2 Prepare 2.45 mM potassium persulfate solution A2->A3 A4 Incubate in the dark at room temperature for 12-16 hours to generate ABTS radical cation (ABTS•+) A3->A4 A5 Dilute ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm A4->A5 B1 Add test compound (various concentrations) to a 96-well plate B2 Add the diluted ABTS•+ solution to each well B1->B2 B3 Incubate at room temperature for a defined period (e.g., 6 minutes) B2->B3 B4 Measure absorbance at 734 nm B3->B4 C1 Calculate the percentage of inhibition C2 Plot percentage inhibition against compound concentration C1->C2 C3 Determine the IC50 value C2->C3

References

A Comparative Analysis of the Bioactivities of Nothofagin and Total Rooibos Extract

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of nothofagin, a key dihydrochalcone found in rooibos, and the total aqueous or methanolic extract of Aspalathus linearis (rooibos). The comparison is supported by experimental data focusing on antioxidant, anti-inflammatory, and anti-cancer properties to aid in research and development applications.

Antioxidant Activity: Radical Scavenging vs. Lipid Peroxidation

Both this compound and total rooibos extract exhibit significant antioxidant properties, though their efficacy varies depending on the specific mechanism being assessed. This compound is a potent free-radical scavenger, comparable to other well-known antioxidants in certain assays.[1][2] However, its ability to inhibit lipid peroxidation is notably weak.[1][2][3]

In contrast, a total rooibos extract demonstrates broad-spectrum antioxidant activity, effectively scavenging various radicals and reducing metallic ions.[4][5][6] This robust activity is attributed to the synergistic interplay of its diverse polyphenolic constituents, including this compound, aspalathin, and other flavonoids.[7][8] The data suggests that while this compound is a powerful contributor to the extract's radical-scavenging ability, other compounds within the extract are crucial for activities like inhibiting lipid peroxidation.

Table 1: Comparative Antioxidant Activity (IC₅₀ Values)

Assay Molecule/Extract IC₅₀ Value Reference(s)
ABTS Radical Scavenging This compound 4.04 µM [1][2][3]
Aspalathin 3.33 µM [1][2][3]
Rooibos Extract (Aqueous) 2.13 µg/mL [4][5][6]
DPPH Radical Scavenging Rooibos Extract (Aqueous) 3.62 µg/mL [4][5][6]
Fe(II)-Induced Lipid Peroxidation This compound 1388 µM [1][2][3]
Aspalathin 50.2 µM [1][2]
H₂O₂ Scavenging Rooibos Extract (Aqueous) 4.97 µg/mL [4][5][6]

Note: IC₅₀ values for pure compounds (µM) and extracts (µg/mL) are not directly comparable but illustrate relative potency within their class.

Anti-inflammatory Mechanisms: Targeting Key Signaling Pathways

A substantial body of evidence highlights the anti-inflammatory potential of both this compound and total rooibos extract. Their mechanisms converge on the inhibition of critical pro-inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

This compound has been shown to suppress inflammatory responses induced by lipopolysaccharide (LPS) and high glucose.[9][10][11] It achieves this by inhibiting the activation of NF-κB and Extracellular signal-Regulated Kinases (ERK) 1/2, leading to a reduction in the production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9][10][12][13] One identified mechanism for its NF-κB inhibition is the blockage of calcium influx.[14]

Similarly, total rooibos extract effectively down-regulates the expression of a wide range of pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-8.[15][16] Its anti-inflammatory action is also mediated through the attenuation of the NF-κB pathway.[15][16][17]

Table 2: Comparative Anti-inflammatory Effects

Activity/Effect This compound Total Rooibos Extract Key Signaling Pathways Reference(s)
Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Yes Yes NF-κB, MAPK/ERK [9][10][15]
Suppression of LPS-induced Inflammation Yes Yes NF-κB, MAPK/ERK [9][10][17]
Inhibition of Leukocyte Migration Yes Documented NF-κB [9][10]

| Reduction of Vascular Hyperpermeability | Yes | Not specified | NF-κB |[9][10] |

NF_kB_Signaling_Pathway Inhibition of NF-κB Signaling LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Genes Activates Inhibitor This compound & Rooibos Extract Inhibitor->IKK Inhibits MAPK_ERK_Pathway Inhibition of MAPK/ERK Signaling Stimulus Inflammatory Stimulus (e.g., LPS, High Glucose) Receptor Cell Surface Receptor Stimulus->Receptor Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK1/2 (MAPK) MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to TF Transcription Factors (e.g., AP-1) Nucleus->TF Activates Inhibitor This compound Inhibitor->ERK Inhibits Activation Experimental_Workflow General Workflow for Bioactivity Comparison cluster_0 Sample Preparation cluster_1 In Vitro Bioassays cluster_2 Data Analysis This compound Isolated this compound Antioxidant Antioxidant Assays (DPPH, ABTS, CAA) This compound->Antioxidant Inflammation Anti-inflammatory Assays (LPS-stimulated cells) This compound->Inflammation Rooibos Total Rooibos Extract Rooibos->Antioxidant Rooibos->Inflammation Cancer Anti-cancer Assays (Cell Viability, Apoptosis) Rooibos->Cancer Quant Quantitative Analysis (IC50, % Inhibition) Antioxidant->Quant Inflammation->Quant Mech Mechanistic Analysis (Western Blot, qPCR for NF-κB, ERK) Inflammation->Mech Cancer->Quant Conclusion Comparative Conclusion Quant->Conclusion Mech->Conclusion

References

A Head-to-Head Comparison of Nothofagin and Phloretin Bioactivities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nothofagin and phloretin, two dihydrochalcone flavonoids, have garnered significant interest in the scientific community for their diverse biological activities. This compound is predominantly found in rooibos (Aspalathus linearis), while phloretin is abundant in apples and apple-derived products.[1] Although structurally similar, subtle differences in their chemical makeup lead to distinct bioactivities. This guide provides an objective, data-driven comparison of their performance across various biological assays, complete with experimental protocols and pathway visualizations to aid researchers in their investigations.

Comparative Bioactivity Data

The following tables summarize the quantitative data available for the bioactivities of this compound and phloretin. Direct comparisons are provided where data from the same study is available.

Table 1: Antioxidant Activity
Antioxidant AssayThis compound IC₅₀ (µM)Phloretin IC₅₀ (µM)Reference Study
ABTS Radical Cation Scavenging4.04-[2]
Fe(II)-Induced Microsomal Lipid Peroxidation1388-[2]
Peroxynitrite Radical Scavenging-3.1[3]

Note: A lower IC₅₀ value indicates greater antioxidant potency.

Table 2: Anti-Inflammatory Activity

While both compounds exhibit anti-inflammatory properties, direct comparative quantitative data is limited. The available information indicates their mechanisms of action.

Inflammatory Marker/PathwayThis compound EffectPhloretin EffectReferences
TNF-α ProductionSuppressionSuppression[4][5]
IL-6 ProductionSuppressionSuppression[4][5]
NF-κB ActivationInhibitionInhibition[4][6]
COX-2 Expression-Suppression
Nitric Oxide (NO) Production-Inhibition (IC₅₀: 5.2 µM in RAW 264.7 cells)
Table 3: Anticancer Activity

Phloretin has been more extensively studied for its anticancer properties.

Cell LineThis compound IC₅₀ (µM)Phloretin IC₅₀ (µM)Reference Study
Human Gastric Cancer Cell LinesNo published data8 - 32[3]
Human SCC-1 Oral Cancer CellsNo published data12.5[3]
Table 4: Antidiabetic Activity

Both molecules show potential in managing diabetes, primarily through their effects on glucose metabolism and related inflammation.

ActivityThis compound EffectPhloretin EffectReferences
High Glucose-Induced Vascular InflammationInhibitionInhibition[7][8]
PTP1B Inhibition (by derivatives)Vitexin IC₅₀: 7.62 µM, Isovitexin IC₅₀: 17.76 µM-[1]
Glucose Uptake in Adipocytes-Enhancement[1]
Table 5: Skin Protection

Phloretin is a well-established ingredient in dermatological formulations. This compound also shows promise in skin protection.

ActivityThis compound EffectPhloretin EffectReferences
UVB-Induced Damage in HaCaT CellsCytoprotectionCytoprotection[9]
Elastase and MMP-1 Activity-Inhibition
Cellular Tyrosinase Activity-Reduction (29% at 100 µM)
Melanin Content-Reduction (9% at 100 µM)

Signaling Pathways and Mechanisms of Action

The bioactivities of this compound and phloretin are underpinned by their interaction with key cellular signaling pathways.

anti_inflammatory_pathway cluster_lps LPS Stimulation cluster_cell Macrophage cluster_cytokines Pro-inflammatory Cytokines LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates NFkB NF-κB IkB IκBα IKK->IkB Phosphorylates p65_p50 p65/p50 IkB->p65_p50 Releases nucleus Nucleus p65_p50->nucleus Translocates TNFa TNF-α nucleus->TNFa Induces Transcription IL6 IL-6 nucleus->IL6 Induces Transcription This compound This compound This compound->NFkB Inhibits Activation Phloretin Phloretin Phloretin->NFkB Inhibits Activation

Figure 1: Inhibition of the NF-κB inflammatory pathway by this compound and phloretin.

antioxidant_workflow cluster_assay ABTS Radical Scavenging Assay ABTS_solution ABTS Radical Cation Solution (Blue-Green Color) Incubation Incubation with Antioxidant ABTS_solution->Incubation Decolorization Decolorization Incubation->Decolorization Measurement Spectrophotometric Measurement (734 nm) Decolorization->Measurement Quantifies This compound This compound This compound->Incubation Phloretin Phloretin Phloretin->Incubation

Figure 2: Experimental workflow for assessing antioxidant activity using the ABTS assay.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of a compound to scavenge the stable ABTS radical cation.

  • Reagents:

    • 7 mM 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS) solution.

    • 2.45 mM potassium persulfate solution.

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Test compounds (this compound, phloretin) and a standard antioxidant (e.g., Trolox).

  • Procedure:

    • Prepare the ABTS radical cation working solution by mixing equal volumes of the 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS radical cation working solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 10 µL of the test compound (at various concentrations) to 1 mL of the diluted ABTS radical cation solution.

    • Incubate the mixture at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the ABTS solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

    • Determine the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the ABTS radical.

Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Reagents:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

    • Cell culture medium.

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • Test compounds (this compound, phloretin).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated cells).

Lipid Peroxidation Assay (TBARS Method)

This assay measures malondialdehyde (MDA), a product of lipid peroxidation.

  • Reagents:

    • Thiobarbituric acid (TBA) solution.

    • Trichloroacetic acid (TCA) solution.

    • Butylated hydroxytoluene (BHT) solution.

    • Test sample (e.g., cell lysate, tissue homogenate).

    • MDA standard.

  • Procedure:

    • Mix the test sample with the TCA and BHT solutions.

    • Centrifuge to precipitate proteins.

    • Add the TBA solution to the supernatant.

    • Heat the mixture at 95°C for 60 minutes to form the MDA-TBA adduct.

    • Cool the samples and measure the absorbance at 532 nm.

    • Quantify the MDA concentration by comparing the absorbance to a standard curve prepared with known concentrations of MDA.

Conclusion

Both this compound and phloretin demonstrate significant and multifaceted bioactivities. Phloretin has been more extensively researched, with a larger body of quantitative data supporting its efficacy, particularly in anticancer and dermatological applications. This compound exhibits potent antioxidant and anti-inflammatory properties, with emerging evidence for its role in managing diabetic complications.

For researchers, the choice between these two dihydrochalcones will depend on the specific application. Phloretin presents a well-characterized option for studies on cancer, skin protection, and inflammation. This compound, while less studied, shows considerable promise and warrants further investigation to quantify its effects across a broader range of biological systems. The provided experimental protocols and pathway diagrams offer a foundational resource for scientists to build upon in their future research endeavors. Further head-to-head comparative studies are crucial to fully elucidate the nuanced differences in the bioactivities of these two promising natural compounds.

References

Cross-validation of Nothofagin's effects in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the dihydrochalcone nothofagin demonstrates its potent anti-inflammatory and emerging anti-cancer activities across a variety of cell lines. This guide provides a comparative overview of this compound's effects, presenting key experimental data alongside its structural analog, aspalathin, and other well-known flavonoids, quercetin and epigallocatechin-gallate (EGCG). Detailed experimental protocols and signaling pathway diagrams are included to support researchers in the fields of pharmacology and drug development.

This compound, a natural compound isolated from rooibos (Aspalathus linearis), has shown significant promise in modulating key cellular pathways involved in inflammation and cancer.[1] This guide synthesizes findings from multiple studies to offer a clear comparison of its efficacy.

Comparative Efficacy of this compound and Other Flavonoids

The following tables summarize the quantitative effects of this compound and comparable flavonoids on various cellular markers of inflammation and cancer.

Anti-Inflammatory Effects

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) Stimulus: Lipopolysaccharide (LPS) or High Glucose (HG)

CompoundConcentrationTargetEffectReference
This compound 1, 5, 10, 20 µMLPS-induced TNF-α ProductionDose-dependent inhibition[2]
Aspalathin 1, 5, 10, 20 µMLPS-induced TNF-α ProductionDose-dependent inhibition[2]
This compound 1, 5, 10, 20 µMLPS-induced IL-6 ProductionDose-dependent inhibition[2]
Aspalathin 1, 5, 10, 20 µMLPS-induced IL-6 ProductionDose-dependent inhibition[2]
This compound 1, 5, 10, 20 µMHigh Glucose-induced ROS FormationDose-dependent inhibition[3]
Aspalathin 1, 5, 10, 20 µMHigh Glucose-induced ROS FormationDose-dependent inhibition[3]

Note: While direct comparative IC50 values for cytokine inhibition in HUVECs were not consistently reported across studies, both this compound and aspalathin demonstrated significant, comparable dose-dependent inhibition of TNF-α and IL-6 production.[2] Similarly, both compounds effectively reduced high glucose-induced reactive oxygen species (ROS) formation.[3]

Antioxidant Activity
CompoundIC50 (µM) - ABTS Radical ScavengingReference
This compound 4.04[4]
Aspalathin 3.33[4]
Quercetin 3.60[4]
EGCG 3.46[4]
Anti-Cancer Effects

Direct comparative studies of this compound with quercetin and EGCG in the same cancer cell lines are limited. The following table presents IC50 values from various studies to provide a general sense of their relative potencies. Caution is advised when making direct comparisons due to variations in experimental conditions.

CompoundCell LineIC50 (µM)Reference
Quercetin SAS (Oral Cancer)Not specified, but effective[5]
EGCG SK-MEL-5, SK-MEL-28, A375, G361 (Melanoma)Dose-dependent inhibition[6]
Biochanin A SK-Mel-28 (Melanoma)Dose-dependent inhibition[7]
Quercetin Various Cancer Cell Lines~10-100[8]
EGCG PC3 (Prostate Cancer)~53 (native), ~7 (nano-EGCG)[9]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key signaling pathways. Its primary mechanism of anti-inflammatory action involves the inhibition of the NF-κB pathway.

Nothofagin_Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 High_Glucose High_Glucose ROS ROS High_Glucose->ROS IKK IKK TLR4->IKK This compound This compound This compound->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NF_κB NF_κB IκBα->NF_κB releases NF_κB_n NF-κB NF_κB->NF_κB_n translocates ROS->IKK Gene_Expression Pro-inflammatory Gene Expression NF_κB_n->Gene_Expression activates Cytokine_Production_Assay Cell_Culture Culture HUVECs Stimulation Stimulate with LPS/ High Glucose Cell_Culture->Stimulation Treatment Treat with this compound/ Analogs Stimulation->Treatment Incubation Incubate for 24h Treatment->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection ELISA Measure Cytokines (TNF-α, IL-6) by ELISA Supernatant_Collection->ELISA Cell_Viability_Assay Seed_Cells Seed Cancer Cells Treatment Treat with this compound/ Analogs Seed_Cells->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT_Reagent Add MTT Reagent Incubation->MTT_Reagent Incubate_MTT Incubate for 4h MTT_Reagent->Incubate_MTT Add_Solubilizer Add Solubilizing Agent Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance Add_Solubilizer->Measure_Absorbance

References

Synergistic Potential of Nothofagin with Natural Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nothofagin, a dihydrochalcone found predominantly in Rooibos (Aspalathus linearis), has garnered attention for its antioxidant and anti-inflammatory properties.[1] While research has highlighted its individual bioactivities, its potential for synergistic interactions with other natural compounds remains a promising yet underexplored area. This guide provides a comparative analysis of the potential synergistic effects of this compound with three well-researched natural compounds: quercetin, curcumin, and resveratrol.

While direct experimental data quantifying the synergistic effects of this compound with these specific compounds is limited in current literature, a strong theoretical basis for synergy exists due to their overlapping mechanisms of action, particularly in the modulation of key inflammatory signaling pathways. This guide presents the individual activities of these compounds, outlines the potential for synergistic interactions, and provides detailed experimental protocols to enable further research in this area.

Comparative Analysis of Bioactivities

The following table summarizes the known half-maximal inhibitory concentrations (IC50) for the antioxidant activities of this compound, quercetin, curcumin, and resveratrol. It is important to note that these values are from different studies and experimental conditions may vary.

CompoundAntioxidant Activity (ABTS Radical Scavenging) IC50Citation
This compound4.04 µM[2]
Quercetin3.60 µM[2]
CurcuminNot explicitly found for ABTS, but known potent antioxidant
ResveratrolNot explicitly found for ABTS, but known potent antioxidant

Mechanistic Overlap: The Basis for Synergy

The primary rationale for expecting synergistic effects between this compound and compounds like quercetin, curcumin, and resveratrol lies in their shared ability to modulate critical inflammatory signaling pathways. This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Extracellular signal-Regulated Kinase 1/2 (ERK1/2).[3] These pathways are central to the inflammatory response, and their inhibition is a key target for anti-inflammatory drug development.

Quercetin, curcumin, and resveratrol are also well-documented inhibitors of the NF-κB and MAPK/ERK pathways.[4][5][6] It is hypothesized that by targeting these pathways at multiple points or through different mechanisms, the combination of this compound with these compounds could lead to a more potent anti-inflammatory effect than any of the compounds administered alone.

Potential Synergistic Interactions and Signaling Pathways

The following diagram illustrates the potential for synergistic anti-inflammatory effects through the combined inhibition of the NF-κB and ERK signaling pathways.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_pathways Cellular Signaling Pathways Stimulus Stimulus IKK IKK Complex Stimulus->IKK activates MEK MEK1/2 Stimulus->MEK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus translocates to ERK ERK1/2 MEK->ERK phosphorylates ERK->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Inflammatory_Genes activates This compound This compound This compound->IKK This compound->ERK Quercetin Quercetin Quercetin->IKK Quercetin->ERK Curcumin Curcumin Curcumin->IKK Curcumin->ERK Resveratrol Resveratrol Resveratrol->IKK Resveratrol->ERK

Caption: Potential synergistic inhibition of inflammatory pathways.

Experimental Protocols

To facilitate further research into the synergistic effects of this compound, detailed protocols for key experiments are provided below.

Antioxidant Activity Assessment: ABTS Radical Scavenging Assay

This protocol is adapted from established methods for determining the antioxidant capacity of natural compounds.[2][3][7][8]

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds (this compound, quercetin, curcumin, resveratrol)

  • Trolox (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS radical cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce a dark-colored solution containing the ABTS•+ radical.

  • Working solution preparation:

    • Dilute the ABTS•+ solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • Add 10 µL of various concentrations of the test compounds or Trolox standard to a 96-well microplate.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for 6 minutes in the dark.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation:

    • The percentage inhibition of absorbance is calculated as: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

    • The IC50 value is determined by plotting the percentage inhibition against the concentration of the test compound.

Anti-inflammatory Activity: NF-κB Activation Assay in HUVECs

This protocol describes the measurement of NF-κB p65 nuclear translocation in Human Umbilical Vein Endothelial Cells (HUVECs), a common model for studying vascular inflammation.[9][10][11]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Test compounds

  • Nuclear extraction kit

  • NF-κB p65 transcription factor assay kit (ELISA-based)

  • 96-well plates

Procedure:

  • Cell Culture and Treatment:

    • Culture HUVECs in endothelial cell growth medium until they reach confluence in 96-well plates.

    • Pre-treat the cells with various concentrations of the test compounds (this compound, quercetin, curcumin, resveratrol, and their combinations) for 4 hours.

    • Stimulate the cells with 10 ng/mL TNF-α for 30 minutes to 3 hours to induce NF-κB activation.

  • Nuclear Extraction:

    • Following treatment, wash the cells with cold PBS.

    • Perform nuclear extraction according to the manufacturer's protocol of the nuclear extraction kit.

  • NF-κB p65 DNA Binding Activity (ELISA):

    • Use an ELISA-based NF-κB p65 transcription factor assay kit to quantify the active form of p65 in the nuclear extracts.

    • Briefly, add equal amounts of nuclear protein to a 96-well plate coated with an oligonucleotide containing the NF-κB consensus binding site.

    • Incubate to allow binding of active NF-κB.

    • Wash the wells and add a primary antibody specific for the activated form of p65.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add the developing solution and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • The results are expressed as the relative NF-κB DNA binding activity compared to the TNF-α stimulated control.

Determination of Synergy: Combination Index (CI) Method

The Combination Index (CI) method, based on the Chou-Talalay principle, is a widely used method to quantify drug interactions.[12][13][14]

Experimental Workflow:

G cluster_workflow Combination Index (CI) Experimental Workflow A Determine dose-response curves for each compound individually B Select a fixed-ratio combination of the two compounds A->B C Determine the dose-response curve for the combination B->C D Calculate the Combination Index (CI) at different effect levels (e.g., 50%, 75%, 90% inhibition) using CompuSyn software or the Chou-Talalay equation C->D E Interpret CI values: CI < 1: Synergy CI = 1: Additive effect CI > 1: Antagonism D->E

Caption: Workflow for determining synergistic interactions.

Calculation of Combination Index (CI):

The CI is calculated using the following equation:

CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where:

  • (Dx)₁ and (Dx)₂ are the concentrations of compound 1 and compound 2 alone, respectively, that are required to produce a certain effect (e.g., 50% inhibition).

  • (D)₁ and (D)₂ are the concentrations of compound 1 and compound 2 in combination, respectively, that produce the same effect.

Software such as CompuSyn can be used to automatically calculate CI values from experimental data.

Conclusion

While direct evidence for the synergistic effects of this compound with quercetin, curcumin, and resveratrol is still needed, the overlapping mechanisms of action provide a strong rationale for investigating these combinations. The provided experimental protocols offer a framework for researchers to quantify these potential synergies and explore their therapeutic applications in inflammatory and oxidative stress-related diseases. Further research in this area could unlock novel, more effective therapeutic strategies based on natural product combinations.

References

Nothofagin: A Comparative Analysis of its Natural Sources, Bioactivity, and Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Nothofagin, a dihydrochalcone recognized for its significant antioxidant and anti-inflammatory properties. We delve into its primary natural sources, presenting available quantitative data, and detail its biological activities with supporting experimental evidence. While a direct comparative study of this compound's performance from different botanical origins is limited in current scientific literature, this guide consolidates the existing data to facilitate further research and drug development.

Natural Sources and this compound Content

This compound has been identified in several plant species. However, the concentration of this bioactive compound varies significantly, with Rooibos (Aspalathus linearis) being the most extensively studied source.

Table 1: Quantitative Analysis of this compound in Various Natural Sources

Natural SourcePlant PartConditionThis compound Content ( g/100g dry weight)Reference
Aspalathus linearis (Rooibos)Leaves & StemsUnfermented (Green)0.2 - 0.5[1]
Aspalathus linearis (Rooibos)Leaves & StemsFermented (Red)Significantly lower than unfermented[1]
Nothofagus fusca (New Zealand Red Beech)HeartwoodNot SpecifiedData not available in reviewed literature[2]
Leandra dasytrichaLeavesNot SpecifiedData not available in reviewed literature[3]
Psidium guajava (Guava)Fruit, LeavesNot SpecifiedData not available in reviewed literature[3]

Note: While the presence of this compound is confirmed in Nothofagus fusca, Leandra dasytricha, and Psidium guajava, specific quantitative data from comparative studies remains unavailable in the reviewed literature. Psidium guajava leaves are noted to be rich in various flavonoids, but the specific concentration of this compound is not detailed[4][5][6][7][8].

Comparative Biological Activity

The majority of research on this compound's biological activity has been conducted on isolates from Aspalathus linearis. These studies highlight its potent antioxidant and anti-inflammatory effects.

Antioxidant Activity

This compound demonstrates significant radical scavenging activity. Comparative studies with other well-known antioxidants provide a benchmark for its efficacy.

Table 2: Comparative Antioxidant Activity (ABTS Radical Scavenging Assay)

CompoundIC50 (µM)Source / Reference
This compound 4.04 [4][5]
Aspalathin3.33[4][5]
Epigallocatechin gallate (EGCG)3.46[4][5]
Quercetin3.60[4][5]

IC50: The concentration of a substance required to inhibit a biological process or response by 50%. A lower IC50 value indicates greater potency.

Anti-inflammatory Activity

This compound has been shown to mitigate inflammatory responses by inhibiting key signaling pathways. Specifically, it downregulates the activation of nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinases (ERK) 1/2, which are crucial mediators of inflammation[6][9]. Studies have demonstrated that this compound can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in response to inflammatory stimuli like lipopolysaccharide (LPS)[6][9].

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of this compound's mechanism of action and the methodologies used for its study, the following diagrams are provided.

Nothofagin_Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates ERK ERK1/2 TLR4->ERK Activates This compound This compound This compound->IKK Inhibits This compound->ERK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nucleus->Cytokines Induces Transcription pERK p-ERK1/2 ERK->pERK Phosphorylation

Caption: this compound's anti-inflammatory mechanism.

Experimental_Workflow Plant Plant Material (e.g., Aspalathus linearis) Extraction Extraction Plant->Extraction Purification Purification (e.g., HPCCC) Extraction->Purification Quantification Quantification (HPLC-DAD) Purification->Quantification Bioassays Biological Assays Purification->Bioassays Antioxidant Antioxidant Assay (DPPH) Bioassays->Antioxidant AntiInflammatory Anti-inflammatory Assay (NF-κB Activation) Bioassays->AntiInflammatory

Caption: General workflow for this compound analysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols.

Extraction and Purification of this compound from Aspalathus linearis

This protocol is based on high-performance countercurrent chromatography (HPCCC), a gentle, liquid-liquid chromatographic technique.

  • Sample Preparation: Green rooibos leaves with high this compound content are selected. A polyphenol-enriched extract is prepared, and ethanol-insoluble matter is removed to improve sample loading.

  • HPCCC System: A two-phase solvent system is employed. The choice of solvents is critical for achieving good separation and is determined by the distribution constants of the target compounds.

  • Separation: The polyphenol-enriched extract is injected into the HPCCC system. The separation is monitored, and fractions containing this compound are collected.

  • Final Purification: The collected fractions are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to obtain this compound with high purity (≥99%).

Quantification of this compound by HPLC-DAD
  • Chromatographic System: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and acidified water (e.g., with 0.1% formic acid) is commonly employed.

  • Detection: A Diode-Array Detector (DAD) is used to monitor the absorbance at the maximum wavelength for this compound (around 288 nm).

  • Quantification: A calibration curve is generated using a certified this compound standard of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

DPPH Radical Scavenging Assay for Antioxidant Activity
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Procedure:

    • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

    • Different concentrations of this compound are added to the DPPH solution.

    • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

    • The absorbance is measured at approximately 517 nm using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

    • The IC50 value is determined from a plot of scavenging activity against the concentration of this compound.

NF-κB Activation Assay (Cell-Based)
  • Principle: This assay determines the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation with an inflammatory agent like LPS.

  • Procedure:

    • Cell Culture: A suitable cell line (e.g., macrophages or endothelial cells) is cultured.

    • Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration, followed by stimulation with LPS.

    • Cell Fractionation: Cytoplasmic and nuclear protein extracts are prepared from the treated cells.

    • Western Blotting: The protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for the NF-κB p65 subunit. A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

    • Analysis: The amount of NF-κB p65 in the nuclear fraction is quantified and compared between different treatment groups. A decrease in nuclear NF-κB p65 in this compound-treated cells indicates inhibition of activation.

Conclusion and Future Directions

This compound, particularly from Aspalathus linearis, exhibits promising antioxidant and anti-inflammatory properties. The provided data and protocols offer a solid foundation for researchers. However, the lack of quantitative data for this compound in other known botanical sources and the absence of direct comparative bioactivity studies represent significant knowledge gaps. Future research should focus on:

  • Quantitative analysis of this compound in Nothofagus fusca, Leandra dasytricha, and Psidium guajava.

  • Direct comparative studies on the antioxidant and anti-inflammatory potency of this compound isolated from these different natural sources.

  • In-depth mechanistic studies to further elucidate the molecular targets of this compound in various disease models.

Addressing these research questions will provide a more complete picture of this compound's potential as a therapeutic agent and guide the selection of optimal natural sources for its extraction.

References

Nothofagin's Potency as an NF-κB Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Nothofagin's potency as a Nuclear Factor-kappa B (NF-κB) inhibitor relative to other known inhibitors. While direct quantitative comparisons are challenging due to the limited availability of a specific IC50 value for this compound's NF-κB inhibition in publicly accessible literature, this document summarizes the existing qualitative evidence of its efficacy and presents quantitative data for other well-characterized NF-κB inhibitors. This guide aims to offer a valuable resource for researchers investigating novel anti-inflammatory and therapeutic agents targeting the NF-κB signaling pathway.

This compound: A Dihydrochalcone with NF-κB Inhibitory Activity

This compound, a dihydrochalcone found in rooibos (Aspalathus linearis), has demonstrated anti-inflammatory properties by modulating the NF-κB signaling pathway.[1] Studies have shown that this compound can suppress the activation of NF-κB, a key transcription factor involved in inflammatory responses, cell proliferation, and apoptosis.[2][3] The proposed mechanism of action involves the downregulation of NF-κB translocation to the nucleus by blocking calcium influx.[1] Furthermore, this compound has been observed to inhibit the phosphorylation of upstream signaling molecules such as Lyn, Syk, and Akt, which are crucial for the activation of the NF-κB cascade.

Comparative Potency of NF-κB Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known NF-κB inhibitors. These values, obtained from various experimental setups, provide a benchmark for evaluating the potency of novel compounds. Due to the absence of a reported IC50 value for this compound's direct inhibition of NF-κB activation, its entry in the table reflects its qualitatively described inhibitory effects.

InhibitorIC50 ValueCell LineAssay TypeReference
This compound Not Reported---
MG1320.3 µMME180β-lactamase reporter gene assay[4]
Ecteinascidin 74320 nMME180 / HEK293β-lactamase / Luciferase reporter gene assay[4]
BAT3 (Curcumin Analogue)6.5 µML929sALuciferase reporter gene assay[5]
EF24 (Curcumin Analogue)1.3 µMA549NF-κB nuclear translocation[6]
Parthenolide< 5 µMHEK293Luciferase reporter gene assay[7]
Ibuprofen241.4 µM-NF-κB inhibition assay[8]

Note: The potency of an inhibitor can vary significantly depending on the cell type, the specific assay used, and the stimulus for NF-κB activation. The data presented here is for comparative purposes and should be interpreted within the context of the cited experimental conditions.

Experimental Methodologies

The determination of NF-κB inhibitory potency typically involves cell-based assays that measure the activity of the NF-κB signaling pathway. Common experimental protocols include:

NF-κB Reporter Gene Assay

This is a widely used method to quantify the transcriptional activity of NF-κB.

  • Principle: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase or β-lactamase) under the control of an NF-κB response element. Activation of NF-κB leads to the transcription of the reporter gene, and the resulting protein's activity can be measured.

  • General Protocol:

    • Cell Culture and Transfection: A suitable cell line (e.g., HEK293, HeLa) is cultured and transfected with the NF-κB reporter plasmid.

    • Compound Treatment: The cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound) for a specific duration.

    • NF-κB Activation: The NF-κB pathway is stimulated with an appropriate agonist, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

    • Reporter Gene Assay: After a defined incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

    • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

NF-κB Nuclear Translocation Assay

This method visualizes and quantifies the movement of NF-κB from the cytoplasm to the nucleus upon activation.

  • Principle: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is degraded, and NF-κB translocates to the nucleus. This translocation can be detected using immunofluorescence microscopy.

  • General Protocol:

    • Cell Culture and Treatment: Cells are cultured on coverslips and treated with the test inhibitor.

    • NF-κB Activation: Cells are stimulated with an NF-κB agonist.

    • Immunofluorescence Staining: Cells are fixed, permeabilized, and incubated with a primary antibody specific for an NF-κB subunit (e.g., p65). A fluorescently labeled secondary antibody is then used for detection.

    • Microscopy and Image Analysis: The subcellular localization of NF-κB is visualized using a fluorescence microscope. The percentage of cells showing nuclear NF-κB or the nuclear-to-cytoplasmic fluorescence ratio is quantified.

    • Data Analysis: The inhibitory effect of the compound on NF-κB translocation is determined by comparing treated and untreated cells.

Visualizing the NF-κB Signaling Pathway and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IκB IκB IKK_complex->IκB phosphorylates NF_κB NF-κB (p50/p65) IκB_P P-IκB IκB->IκB_P NF_κB_active Active NF-κB NF_κB->NF_κB_active translocates Proteasome Proteasome IκB_P->Proteasome degradation This compound This compound This compound->IKK_complex inhibits DNA DNA NF_κB_active->DNA binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay and Data Analysis Seed_Cells Seed cells in multi-well plates Transfect_Cells Transfect with NF-κB reporter plasmid Seed_Cells->Transfect_Cells Add_Inhibitor Add this compound or other inhibitors Transfect_Cells->Add_Inhibitor Add_Stimulus Add NF-κB activator (e.g., TNF-α) Add_Inhibitor->Add_Stimulus Measure_Signal Measure reporter signal (Luminescence/Absorbance) Add_Stimulus->Measure_Signal Calculate_IC50 Calculate IC50 values Measure_Signal->Calculate_IC50

Caption: General workflow for an NF-κB reporter gene assay to determine inhibitor potency.

References

Nothofagin: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive guide for researchers, scientists, and drug development professionals detailing the antioxidant and anti-inflammatory properties of Nothofagin, with supporting experimental data from in vitro and in vivo studies.

This compound, a dihydrochalcone found in rooibos (Aspalathus linearis), has garnered scientific interest for its potential therapeutic applications. This guide provides a comparative overview of the in vitro and in vivo efficacy of this compound, focusing on its antioxidant and anti-inflammatory activities. The information presented herein is compiled from peer-reviewed studies to facilitate an objective assessment of its biological performance.

Data Presentation

To provide a clear and concise summary of this compound's efficacy, the following tables consolidate quantitative data from key in vitro and in vivo experiments.

Table 1: In Vitro Efficacy of this compound
Assay TypeModel SystemKey Parameters MeasuredThis compound Concentration/IC50Key Findings & ComparisonReference
Antioxidant Activity ABTS radical scavenging assayRadical scavenging activityIC50: 4.04 μMThis compound demonstrated potent radical scavenging activity, comparable to aspalathin (IC50 = 3.33 μM) and quercetin (IC50 = 3.60 μM), and more potent than Trolox.[1][2]Snijman et al., 2009
Fe(II)-induced microsomal lipid peroxidationInhibition of lipid peroxidationIC50: 1388 μMThis compound was a weak inhibitor of lipid peroxidation, significantly less potent than quercetin (IC50 = 17.5 μM) and aspalathin (IC50 = 50.2 μM).[1][2]Snijman et al., 2009
Anti-inflammatory Activity LPS-activated Human Umbilical Vein Endothelial Cells (HUVECs)TNF-α and IL-6 production1, 10, 30 μMThis compound significantly suppressed the LPS-induced production of TNF-α and IL-6 in a concentration-dependent manner.[3][4]Lee et al., 2015
High Glucose-activated HUVECsVascular permeability, Monocyte adhesion30 μMThis compound inhibited high glucose-induced vascular hyperpermeability and the adhesion of monocytes to HUVECs.[5][6]Ku et al., 2015
Table 2: In Vivo Efficacy of this compound
Animal ModelConditionThis compound DosageKey Parameters MeasuredKey Findings & ComparisonReference
Anti-inflammatory Activity LPS-induced endotoxemia in C57BL/6 mice1 and 5 mg/kg (i.p.)Survival rate, Leukocyte migration, Vascular permeabilityThis compound significantly improved the survival rate of mice with LPS-induced endotoxemia. It also suppressed LPS-induced hyperpermeability and leukocyte migration.[3][4]Lee et al., 2015
Anti-diabetic/Anti-inflammatory Activity High glucose-induced inflammation in C57BL/6 mice1 mg/kg (i.p.)Leukocyte migrationThis compound suppressed high glucose-induced leukocyte migration in vivo.[5][6]Ku et al., 2015

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vitro Assays

1. ABTS Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

  • Reagents: ABTS solution (7 mM), potassium persulfate (2.45 mM), ethanol, test compound (this compound), and a reference standard (e.g., Trolox).

  • Procedure:

    • Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 10 µL of the test compound (at various concentrations) to 1 mL of the diluted ABTS radical solution.

    • Incubate the mixture for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition of absorbance and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the ABTS radical.

2. Fe(II)-Induced Microsomal Lipid Peroxidation Assay

This assay assesses the ability of a compound to inhibit the peroxidation of lipids in liver microsomes initiated by ferrous ions.

  • Reagents: Rat liver microsomes, FeSO4, ascorbic acid, Tris-HCl buffer, thiobarbituric acid (TBA), trichloroacetic acid (TCA).

  • Procedure:

    • Prepare a reaction mixture containing rat liver microsomes in Tris-HCl buffer.

    • Add the test compound (this compound) at various concentrations to the reaction mixture.

    • Initiate lipid peroxidation by adding FeSO4 and ascorbic acid.

    • Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

    • Stop the reaction by adding TCA and then TBA.

    • Heat the mixture in a boiling water bath to develop a colored product (thiobarbituric acid reactive substances - TBARS).

    • Measure the absorbance of the supernatant at a specific wavelength (e.g., 532 nm).

    • Calculate the percentage of inhibition of lipid peroxidation and determine the IC50 value.

3. LPS-Induced Cytokine Production in HUVECs

This assay evaluates the anti-inflammatory effect of a compound by measuring its ability to inhibit the production of pro-inflammatory cytokines in endothelial cells stimulated with lipopolysaccharide (LPS).

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Reagents: HUVEC culture medium, LPS from Escherichia coli, test compound (this compound), ELISA kits for TNF-α and IL-6.

  • Procedure:

    • Culture HUVECs to confluence in 96-well plates.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6 hours for TNF-α, 24 hours for IL-6).

    • Collect the cell culture supernatants.

    • Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

    • Determine the concentration-dependent inhibitory effect of this compound on cytokine production.

In Vivo Models

1. LPS-Induced Endotoxemia in Mice

This model is used to assess the in vivo anti-inflammatory and protective effects of a compound against a lethal dose of LPS.

  • Animals: C57BL/6 mice.

  • Reagents: LPS from Escherichia coli, test compound (this compound), sterile saline.

  • Procedure:

    • Administer this compound (e.g., 1 and 5 mg/kg) or vehicle (control) to mice via intraperitoneal (i.p.) injection.

    • After a specified pre-treatment time (e.g., 1 hour), inject a lethal dose of LPS (e.g., 25 mg/kg, i.p.).

    • Monitor the survival of the mice at regular intervals for a defined period (e.g., 48 hours).

    • In separate experiments, assess vascular permeability by injecting Evans blue dye intravenously and measuring its extravasation into tissues.

    • Evaluate leukocyte migration by collecting peritoneal lavage fluid and counting the number of infiltrated leukocytes.

2. High Glucose-Induced Inflammation in Mice

This model investigates the effect of a compound on inflammation induced by hyperglycemia, a key feature of diabetes.

  • Animals: C57BL/6 mice.

  • Reagents: D-glucose, test compound (this compound), sterile saline.

  • Procedure:

    • Induce hyperglycemia in mice by intraperitoneal injection of a high dose of D-glucose (e.g., 2 g/kg).

    • Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle (control) at a specified time relative to the glucose injection.

    • After a defined period of hyperglycemia (e.g., 6 hours), assess inflammatory parameters.

    • Evaluate leukocyte migration into the peritoneal cavity by collecting and analyzing peritoneal lavage fluid.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the efficacy of this compound.

Nothofagin_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription This compound This compound This compound->NFkB Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

In_Vivo_LPS_Endotoxemia_Workflow start Start treatment Administer this compound (1 or 5 mg/kg, i.p.) or Vehicle start->treatment lps_injection Inject LPS (25 mg/kg, i.p.) treatment->lps_injection 1 hour pre-treatment monitoring Monitor Survival (48 hours) lps_injection->monitoring endpoint Endpoint: Survival Rate monitoring->endpoint

Caption: Experimental workflow for the in vivo LPS-induced endotoxemia model.

Conclusion

The available experimental data indicates that this compound possesses notable antioxidant and anti-inflammatory properties. In vitro, it is a potent radical scavenger, although its ability to inhibit lipid peroxidation is limited. Its anti-inflammatory effects are demonstrated through the suppression of key pro-inflammatory cytokines in endothelial cells. These in vitro findings are supported by in vivo studies where this compound improved survival in a model of lethal endotoxemia and reduced leukocyte migration in inflammatory models induced by both LPS and high glucose.

It is important to note that while the anti-inflammatory effects are consistent across both in vitro and in vivo models, the direct translation of in vitro antioxidant potency to in vivo efficacy requires further investigation. No significant research has been published to date on the anticancer properties of this compound. This guide provides a foundational understanding of this compound's efficacy, highlighting its potential as a therapeutic agent for inflammatory conditions. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential in other disease models.

References

Nothofagin vs. Vitexin: A Comparative Guide to Their Differential Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of nothofagin and vitexin, two flavonoids with significant therapeutic potential. By presenting key experimental data, detailed methodologies, and signaling pathway diagrams, this document aims to facilitate further research and drug development efforts.

Chemical Structures

This compound is a dihydrochalcone C-glucoside, characterized by an open-chain structure. It is found in rooibos (Aspalathus linearis) and New Zealand red beech (Nothofagus fusca)[1][2].

Vitexin , a flavone C-glycoside, is an apigenin-8-C-glucoside. It is widely distributed in various medicinal and edible plants, including mung bean, hawthorn, and bamboo[3].

Comparative Biological Activities

Antioxidant Activity

Both this compound and vitexin exhibit antioxidant properties, primarily through free radical scavenging. However, direct comparative studies demonstrate a significant difference in their efficacy. This compound is a considerably more potent radical scavenger than vitexin. In contrast, in terms of inhibiting lipid peroxidation, both compounds show limited effectiveness, with this compound being almost as ineffective as its flavone glycoside analogues[4].

Table 1: Comparison of Antioxidant Activities

ActivityThis compound IC50 (µM)Vitexin IC50 (µM)Reference
ABTS Radical Scavenging4.04> 2131[4][5]
Fe(II)-induced Microsomal Lipid Peroxidation Inhibition1388> 2131[4]
Anti-inflammatory Activity

Both compounds demonstrate significant anti-inflammatory effects through the modulation of key inflammatory pathways and mediators.

This compound has been shown to ameliorate vascular inflammation and septic responses by downregulating the translocation of NF-κB through the blockage of calcium influx[6]. It also suppresses the release of pro-inflammatory cytokines such as TNF-α and IL-6[7][8]. In vivo and in vitro studies have demonstrated its ability to inhibit lipopolysaccharide (LPS)-induced hyperpermeability and leukocyte migration[8][9].

Vitexin exerts its anti-inflammatory effects by inhibiting the production of various pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, while up-regulating the anti-inflammatory cytokine IL-10[3][10]. It has been shown to reduce neutrophil migration and down-regulate pro-inflammatory mediators through the inhibition of p38, ERK1/2, and JNK signaling pathways[11]. Furthermore, vitexin can alleviate inflammation by regulating the JAK/STAT/SOCS signaling pathway[12].

While direct quantitative comparisons of their anti-inflammatory potency are limited, the available data suggests both are effective inhibitors of inflammation through distinct and overlapping mechanisms.

Anticancer Activity

There is a significant disparity in the available research regarding the anticancer activities of this compound and vitexin.

Vitexin has been extensively studied for its anticancer properties. It has been shown to regulate cell cycle progression, induce apoptosis, and modulate autophagy in various cancer cell lines[3]. The anticancer effects of vitexin are mediated through multiple signaling pathways, including PI3K/Akt/mTOR and NF-κB[3][13]. It has demonstrated anti-proliferative effects on chronic myeloid leukemia, nasopharyngeal carcinoma, and other cancer cells[3].

This compound , on the other hand, has very limited research on its direct anticancer activities. Some sources state that no anticancer activities have been published for this compound[14]. Further investigation is required to determine its potential in this area.

Signaling Pathways

This compound's Anti-inflammatory Signaling Pathway

This compound's anti-inflammatory action is significantly linked to its ability to inhibit the NF-κB signaling pathway. It achieves this by blocking calcium influx, which is a critical step for the activation and translocation of NF-κB into the nucleus, thereby preventing the transcription of pro-inflammatory genes.

Nothofagin_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Ca_channel Calcium Channel TLR4->Ca_channel activates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx NFkB_activation NF-κB Activation Ca_influx->NFkB_activation NFkB_translocation NF-κB Translocation to Nucleus NFkB_activation->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_translocation->Gene_expression promotes This compound This compound This compound->Ca_channel inhibits

Caption: this compound inhibits the NF-κB pathway by blocking calcium channels.

Vitexin's Multi-Targeted Anticancer Signaling Pathways

Vitexin's anticancer activity involves the modulation of several key signaling pathways that regulate cell survival, proliferation, and death. A simplified representation of its action on the PI3K/Akt/mTOR and NF-κB pathways is shown below.

Vitexin_Anticancer_Pathway cluster_vitexin Vitexin cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway Vitexin Vitexin PI3K PI3K Vitexin->PI3K IKK IKK Vitexin->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Apoptosis_inhibition Inhibition of Apoptosis NFkB->Apoptosis_inhibition Apoptosis_inhibition->Apoptosis

Caption: Vitexin induces apoptosis by inhibiting PI3K/Akt/mTOR and NF-κB pathways.

Experimental Protocols

ABTS Radical Scavenging Assay

This assay assesses the ability of a compound to scavenge the stable ABTS•+ radical cation.

  • Reagents: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS), potassium persulfate, methanol or ethanol, and the test compounds (this compound and vitexin).

  • Procedure:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a specific volume of the test compound solution (at various concentrations) to a defined volume of the diluted ABTS•+ solution.

    • Measure the decrease in absorbance at 734 nm after a set incubation time (e.g., 6 minutes).

    • Calculate the percentage of inhibition and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the ABTS•+ radical.

Fe(II)-induced Microsomal Lipid Peroxidation Assay

This method evaluates the inhibition of lipid peroxidation in a biological membrane system.

  • Materials: Rat liver microsomes, FeSO4, ascorbic acid, thiobarbituric acid (TBA), trichloroacetic acid (TCA), and the test compounds.

  • Procedure:

    • Isolate rat liver microsomes by differential centrifugation.

    • Prepare a reaction mixture containing the microsomal suspension, a buffer (e.g., phosphate buffer), and the test compound at various concentrations.

    • Initiate lipid peroxidation by adding FeSO4 and ascorbic acid.

    • Incubate the mixture at 37°C for a specific duration (e.g., 1 hour).

    • Stop the reaction by adding a solution of TCA and TBA.

    • Heat the mixture (e.g., in a boiling water bath) to allow the formation of thiobarbituric acid reactive substances (TBARS), which are pink-colored adducts.

    • Centrifuge the samples to pellet the precipitated protein.

    • Measure the absorbance of the supernatant at a specific wavelength (e.g., 532 nm).

    • Calculate the percentage of inhibition of lipid peroxidation and determine the IC50 value.

Conclusion

This compound and vitexin, while both being flavonoids, exhibit distinct biological profiles. This compound is a superior antioxidant in terms of radical scavenging, whereas vitexin's strengths lie in its well-documented and multi-faceted anticancer activities. Both compounds are potent anti-inflammatory agents, though they appear to act through partially different signaling pathways. The significant differences in their biological effects, particularly in antioxidant and anticancer activities, underscore the importance of their structural differences. This comparative guide highlights the need for further head-to-head studies to fully elucidate their therapeutic potential and differential mechanisms of action.

References

Safety Operating Guide

Personal protective equipment for handling Nothofagin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides immediate and essential safety and logistical information for the handling of Nothofagin, a dihydrochalcone isolated from Aspalathus linearis (rooibos).[1] While this compound is not currently classified as hazardous, its toxicological properties have not been thoroughly investigated, warranting cautious handling and adherence to strict safety protocols.[2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound.[2]

PPE CategoryRecommended Equipment
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[2]
Hand Wear compatible chemical-resistant gloves to prevent skin exposure.[2]
Eye Use appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[2]
Body Wear appropriate protective clothing to prevent exposure.[2]
Facility A mechanical exhaust system is required. A safety shower and eye wash station should be readily available.[2]

Operational Plan: Handling this compound

Adherence to a standardized operational procedure is critical to minimize exposure and ensure safety.

1. Preparation:

  • Ensure the work area is well-ventilated, preferably within a chemical fume hood with a mechanical exhaust.[2]

  • Confirm that a safety shower and eye wash station are accessible and operational.[2]

  • Don all required personal protective equipment as outlined in the table above.

2. Handling:

  • Avoid breathing in dust, fumes, gas, mist, vapors, or spray.[2]

  • Prevent contact with eyes, skin, or clothing.[2]

  • In case of accidental contact:

    • Eyes: Immediately flush with plenty of water.

    • Skin: Wash thoroughly with soap and water.

    • Inhalation: Move to fresh air.

3. Post-Handling:

  • Wash hands thoroughly after handling the substance.

  • Clean all equipment and the work area to prevent cross-contamination.

  • Remove and properly store or dispose of PPE.

Disposal Plan

Contaminated materials and waste should be handled in accordance with institutional and local regulations for chemical waste disposal.

  • Collect all waste materials, including contaminated PPE, in a designated and properly labeled hazardous waste container.

  • Do not discharge into drains or the environment.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

Nothofagin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Verify Ventilation (Fume Hood) B Check Safety Equipment (Shower, Eyewash) A->B C Don Personal Protective Equipment B->C D Handle this compound in Fume Hood C->D E Avoid Inhalation and Contact D->E F Clean Work Area and Equipment E->F G Doff and Dispose of PPE F->G H Wash Hands Thoroughly G->H I Collect Waste in Labeled Container G->I J Dispose According to Regulations I->J

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nothofagin
Reactant of Route 2
Nothofagin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.